Methacholine Chloride
Description
This compound is the chloride salt form of methacholine, a direct-acting cholinergic muscarinic agonist with bronchoconstrictive, miotic, vasodilator, and cardiac vagomimetic activity. This compound acts directly on the muscarinic receptors in the heart, eye, and lung, thereby producing parasympathomimetic effects.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1986 and is indicated for asthma. This drug has a black box warning from the FDA.
A quaternary ammonium parasympathomimetic agent with the muscarinic actions of ACETYLCHOLINE. It is hydrolyzed by ACETYLCHOLINESTERASE at a considerably slower rate than ACETYLCHOLINE and is more resistant to hydrolysis by nonspecific CHOLINESTERASES so that its actions are more prolonged. It is used as a parasympathomimetic bronchoconstrictor agent and as a diagnostic aid for bronchial asthma. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1116)
See also: Methacholine (has active moiety).
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHVAVFUYTVCL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55-92-5 (parent) | |
| Record name | Methacholine chloride [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023271 | |
| Record name | Methacholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
62-51-1 | |
| Record name | Methacholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacholine chloride [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacholine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methacholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacholine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5ETF9M2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methacholine Chloride in Airway Smooth Muscle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Methacholine (B1211447) chloride is a synthetic cholinergic agonist widely employed as a diagnostic tool for bronchial hyperreactivity, a key feature of asthma.[1][2] Structurally similar to acetylcholine (B1216132) but more resistant to degradation by acetylcholinesterase, methacholine exerts a potent and sustained effect on airway smooth muscle (ASM).[3] Its mechanism of action is centered on the stimulation of muscarinic acetylcholine receptors, primarily the M3 subtype, located on ASM cells.[2][4][5] This initiates a cascade of intracellular signaling events, predominantly through the Gq protein pathway, leading to a rise in intracellular calcium and sensitization of the contractile apparatus.[6][7] The ultimate physiological outcome is ASM contraction and bronchoconstriction, the degree of which is used to assess airway responsiveness.[1][3] This guide provides a detailed examination of the molecular pathways, quantitative pharmacology, and key experimental protocols associated with methacholine's action on airway smooth muscle.
Core Mechanism: Muscarinic Receptor Activation and Gq Protein Signaling
Methacholine functions as a non-specific agonist for muscarinic acetylcholine receptors (mAChRs).[2] In human airway smooth muscle, the contractile response is mediated predominantly by the M3 muscarinic receptor subtype.[2][5] M3 receptors are G protein-coupled receptors (GPCRs) that signal primarily through the Gq class of heterotrimeric G proteins.[6][7][8]
Upon binding of methacholine to the M3 receptor, the associated Gαq subunit exchanges GDP for GTP, causing its dissociation from the Gβγ dimer and activating it.[9][10] The activated Gαq subunit then allosterically activates the membrane-bound effector enzyme, Phospholipase C (PLC).[3][7][11]
Primary Intracellular Signaling Pathways
The activation of PLC is the critical diverging point for two synergistic pathways that culminate in smooth muscle contraction: the IP3/Ca²⁺ pathway and the Diacylglycerol (DAG)/Ca²⁺ sensitization pathway.
The Canonical IP₃/Ca²⁺ Pathway
This pathway is responsible for the rapid increase in intracellular calcium concentration ([Ca²⁺]i), which is the primary trigger for muscle contraction.[3][12]
-
PIP₂ Hydrolysis : Activated PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][9][11][13]
-
Ca²⁺ Release : IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the sarcoplasmic reticulum (SR).[3][11][13] This binding triggers the release of stored Ca²⁺ from the SR into the cytoplasm.[10][11]
-
Activation of Myosin Light Chain Kinase (MLCK) : The elevated cytosolic Ca²⁺ binds to the protein calmodulin (CaM).[11][12] The Ca²⁺-CaM complex then binds to and activates Myosin Light Chain Kinase (MLCK).[10][12]
-
Myosin Phosphorylation and Contraction : Activated MLCK phosphorylates the 20 kDa regulatory light chain of myosin II (MLC₂₀).[9][10] This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and resulting in smooth muscle contraction.[9][10] The extent of contraction correlates with the frequency and persistence of these Ca²⁺ oscillations.[14][15]
The Calcium Sensitization Pathway
This pathway does not increase [Ca²⁺]i but rather enhances the force of contraction at a given Ca²⁺ concentration. This is achieved by inhibiting Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates MLC₂₀ and promotes relaxation.[9][16]
-
Protein Kinase C (PKC) Activation : DAG, the other second messenger from PIP₂ hydrolysis, remains in the plasma membrane and activates Protein Kinase C (PKC).[3][11][17] PKC can phosphorylate target proteins, including the 17 kDa PKC-potentiated inhibitory protein (CPI-17).[9][11] Phosphorylated CPI-17 is a potent inhibitor of MLCP.[11]
-
RhoA/Rho-kinase (ROCK) Pathway : Gq and other G proteins (like G₁₂/₁₃) can also activate the small GTPase RhoA.[9] Activated RhoA (RhoA-GTP) in turn activates Rho-kinase (ROCK).[9][16] ROCK enhances contractility in two ways: it can directly phosphorylate the myosin-binding subunit of MLCP (MYPT1) to inactivate it, and it can also phosphorylate CPI-17.[9][16] By inhibiting MLCP, these pathways increase the net level of phosphorylated MLC₂₀, leading to sustained contraction.[9]
Quantitative Pharmacology
While extensive quantitative data for methacholine's direct binding affinities (Kd) and EC₅₀ values in human ASM are dispersed across numerous studies, antagonist studies have been crucial in characterizing the receptor subtype. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in an agonist's concentration-response curve, is a key metric.
Table 1: pA₂ Values of Muscarinic Antagonists for Methacholine-Induced Contraction in Human Airways
| Antagonist | Selectivity | Tissue | pA₂ Value | Reference |
|---|---|---|---|---|
| 4-DAMP methobromide | M₃ > M₂ | Central (Trachea) | 9.3 | [5] |
| 4-DAMP methobromide | M₃ > M₂ | Peripheral (Bronchi) | 9.2 | [5] |
| Pirenzepine | M₁ | Central (Trachea) | 6.8 | [5] |
| Pirenzepine | M₁ | Peripheral (Bronchi) | 6.7 | [5] |
| AF-DX 116 | M₂ | Central (Trachea) | 6.7 | [5] |
| AF-DX 116 | M₂ | Peripheral (Bronchi) | 6.6 | [5] |
| Methoctramine | M₂ | Central (Trachea) | 6.8 | [5] |
| Methoctramine | M₂ | Peripheral (Bronchi) | 6.6 | [5] |
Data from Lammers et al. The high pA₂ values for the M₃-selective antagonist 4-DAMP confirm the M₃ receptor as the primary mediator of contraction.[5]
Key Experimental Protocols
The primary clinical and research application of methacholine is to assess airway hyperresponsiveness.
In Vivo Assessment: The Methacholine Challenge Test (MCT)
The MCT is a standardized bronchoprovocation test used to help diagnose asthma when baseline spirometry is normal.[18]
Methodology:
-
Patient Preparation: Patients must refrain from taking medications that could interfere with the test results, such as bronchodilators and corticosteroids.[19][20] They should also avoid caffeine (B1668208) and strenuous exercise before the test.[20][21]
-
Baseline Measurement: A baseline spirometry test is performed to measure the Forced Expiratory Volume in one second (FEV₁).[20][21]
-
Dose Administration: The patient inhales aerosolized doses of this compound in progressively increasing concentrations, typically via a nebulizer connected to a dosimeter.[1][18] The test often begins with inhalation of a saline diluent as a control.[21]
-
Response Measurement: Spirometry is repeated 30 to 90 seconds after each dose to measure the FEV₁.[18]
-
Endpoint: The test is concluded when the patient's FEV₁ drops by 20% or more from the baseline value, or when the maximum dose has been administered without a significant response.[18][20] A bronchodilator is then administered to reverse the bronchoconstriction.[22]
-
Interpretation: The result is often expressed as the provocative concentration (PC₂₀) or provocative dose (PD₂₀) that causes a 20% fall in FEV₁.[18] A lower PC₂₀/PD₂₀ value indicates greater airway hyperresponsiveness.[18]
Table 2: Example Dosing Protocol for Methacholine Challenge Test (Two-Minute Tidal Breathing Method)
| Step | Methacholine Concentration (mg/mL) |
|---|---|
| 1 | 0.0625 |
| 2 | 0.25 |
| 3 | 1.0 |
| 4 | 4.0 |
| 5 | 16.0 |
This is an example protocol. Concentrations and steps can vary. The test proceeds until a 20% FEV₁ drop or the final concentration is administered. Based on ATS Guidelines.[19]
In Vitro Assessment: Isolated Airway Smooth Muscle Contraction Assay
This technique allows for the direct measurement of muscle contractility in a controlled environment, free from neuronal and systemic influences.
General Methodology:
-
Tissue Preparation: Strips of smooth muscle are dissected from airways (e.g., trachea or bronchi) obtained from animals (such as bovine or guinea pig) or from human lung resection tissue.[5][23]
-
Organ Bath Setup: The muscle strips are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Force Transduction: One end of the strip is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
Experimentation: After an equilibration period, cumulative concentration-response curves are generated by adding methacholine to the bath in increasing concentrations and recording the steady-state contractile force at each concentration.
-
Data Analysis: The data are used to determine parameters like the maximum contraction (Emax) and the concentration producing 50% of the maximal response (EC₅₀). This setup is also ideal for studying the effects of antagonists.[23]
Conclusion
The mechanism of action of this compound in airway smooth muscle is a well-defined process initiated by the binding to M3 muscarinic receptors.[5] This triggers a robust Gq-mediated signaling cascade that elevates intracellular calcium and enhances calcium sensitivity, leading to forceful and sustained muscle contraction.[7][9][11] Understanding this intricate pathway is fundamental not only for the clinical interpretation of the methacholine challenge test but also for the development of novel therapeutic agents targeting specific nodes within this cascade for the treatment of obstructive airway diseases like asthma.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. JCI - Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation [jci.org]
- 7. Regulation of Heterotrimeric G Protein Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. Role of calcium in airway smooth muscle contraction and mast cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsjournals.org [atsjournals.org]
- 15. Regulation of airway smooth muscle cell contractility by Ca2+ signaling and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Airway smooth muscle and airway hyperresponsiveness in asthma: mechanisms of airway smooth muscle dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 18. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. thoracic.org [thoracic.org]
- 20. lung.org [lung.org]
- 21. Methacholine Challenge Test - Baptist Health [baptisthealth.com]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and chemical properties of methacholine chloride
An In-depth Technical Guide on the Synthesis and Chemical Properties of Methacholine (B1211447) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacholine chloride is a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist.[1] Structurally similar to the endogenous neurotransmitter acetylcholine (B1216132), it incorporates a methyl group on the β-carbon, which increases its resistance to hydrolysis by acetylcholinesterase and enhances its selectivity for muscarinic receptors over nicotinic receptors.[2][3] Its primary clinical application is in the diagnosis of bronchial airway hyperresponsiveness, a key feature of asthma, through a procedure known as the methacholine challenge test.[4][5] In this test, controlled doses of methacholine are inhaled to provoke bronchoconstriction, which is significantly more pronounced in individuals with asthma.[6][7] This guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study and application.
Synthesis of this compound
The chemical synthesis of this compound is a two-step process involving the formation of an intermediate followed by acetylation.
Method of Synthesis:
-
Step 1: Formation of (2-hydroxypropyl)trimethylammonium ion: Propylene (B89431) chlorohydrin is reacted with trimethylamine (B31210). The nitrogen atom of trimethylamine acts as a nucleophile, displacing the chlorine atom on propylene chlorohydrin to form the quaternary ammonium (B1175870) salt, (2-hydroxypropyl)trimethylammonium ion.[8]
-
Step 2: Acetylation: The intermediate compound is then reacted with acetic anhydride. The hydroxyl group of the (2-hydroxypropyl)trimethylammonium ion attacks the acetyl group of the acetic anhydride, resulting in the formation of methacholine.[8]
A common purification method for the crude product involves recrystallization from a solvent mixture, such as ethanol (B145695) and ethyl acetate, to obtain a new crystal form of this compound.[9]
Caption: Chemical synthesis pathway of this compound.
Chemical and Physical Properties
This compound is a quaternary ammonium salt with specific physicochemical properties that are critical for its function and handling.[10]
Table 1: Physical Properties of this compound
| Property | Description | References |
|---|---|---|
| Appearance | Colorless or white crystals, or a white, crystalline powder. | [11][12][13] |
| Odor | Odorless or a slight odor. | [11][12] |
| Hygroscopicity | Very deliquescent; should be handled in a dry atmosphere. | [11][12][14] |
| Melting Point | 170-174 °C | [11][13][] |
| Solubility | Freely soluble in water, alcohol, and chloroform. Insoluble in ether. | [11][12][16] |
| Molecular Formula | C₈H₁₈ClNO₂ | [10][14] |
| Molecular Weight | 195.69 g/mol |[10][12] |
Table 2: Chemical Stability and Reactivity of this compound
| Property | Description | References |
|---|---|---|
| Stability | Stable under recommended storage conditions. Hygroscopic and sensitive to air and moisture. | [11][14][17] |
| Hydrolysis | Rapidly hydrolyzed in alkaline solutions. Slower hydrolysis occurs in water. | [11] |
| Solution Stability | Stability in solution is dependent on concentration, solvent, and temperature. More stable at higher concentrations. Recommended storage for solutions is at 50 g/L in phosphate-buffered saline (PBS). | [18][19][20] |
| Incompatibilities | Incompatible with strong acids/alkalis and oxidizing agents. | [14][17] |
| Decomposition | Hazardous decomposition products under fire include carbon oxides, nitrogen oxides, and hydrogen chloride gas. | [14] |
| Reactivity | Acts as a direct-acting cholinergic muscarinic agonist. |[10] |
Mechanism of Action and Signaling Pathway
This compound functions as a non-specific cholinergic agonist, mimicking the effect of acetylcholine on muscarinic receptors, particularly the M₂ and M₃ subtypes found in the airways.[4][6][21]
The bronchoconstriction induced by methacholine is primarily mediated through the Gq-coupled M₃ receptors on airway smooth muscle cells.[4][6] The activation of these receptors initiates a downstream signaling cascade:
-
G-Protein Activation: Binding of methacholine to the M₃ receptor activates the associated Gq protein.
-
PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).[2]
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2]
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytoplasm.[2]
-
Smooth Muscle Contraction: The elevated intracellular Ca²⁺ concentration leads to the activation of calcium-dependent pathways, resulting in the contraction of airway smooth muscle and subsequent bronchoconstriction.[2][6]
-
PKC Activation: DAG activates protein kinase C (PKC), which phosphorylates various cellular proteins, further contributing to the physiological response.[2]
Additionally, methacholine-induced signaling can involve nitric oxide (NO) and prostaglandin (B15479496) second messengers, as well as the activation of a cGMP-dependent kinase.[22]
Caption: M₃ receptor signaling pathway activated by methacholine.
Experimental Protocols
Quality Control Analysis of this compound
To ensure the accuracy of diagnostic tests, the purity and concentration of this compound solutions must be verified. Ion chromatography (IC) is a reliable method for this purpose, capable of quantifying methacholine and its potential impurities or degradation products, such as β-methylcholine and acetate.[23][24][25]
Objective: To determine the concentration of this compound and its potential impurities in a prepared solution.
Methodology: Reagent-Free Ion Chromatography (RFIC)
-
Sample Preparation:
-
Instrumentation:
-
Use a reagent-free ion chromatography (RFIC) system equipped with a conductivity detector.
-
For cation analysis (methacholine, β-methylcholine): Employ a suitable cation-exchange column and a cation self-regenerating suppressor.
-
For anion analysis (acetate): Employ a suitable anion-exchange column and an anion self-regenerating suppressor.
-
-
Chromatographic Conditions (Cation Analysis):
-
Eluent: Potassium hydroxide (B78521) gradient generated by an eluent generation cartridge.
-
Flow Rate: As per column manufacturer's recommendation (e.g., 0.25-1.0 mL/min).
-
Injection Volume: 5-25 µL.
-
Detection: Suppressed conductivity.
-
-
Calibration:
-
Prepare a series of calibration standards for methacholine, β-methylcholine, and acetylcholine of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration for each analyte.
-
-
Data Analysis:
-
Inject the prepared samples into the IC system.
-
Identify and quantify the peaks based on retention times and the calibration curves.
-
Calculate the concentration of methacholine and any detected impurities. The method should demonstrate good linearity (R² > 0.999), recovery (97-100%), and reproducibility (RSD < 1%).[24][25]
-
Caption: Experimental workflow for quality control of this compound.
Methacholine Challenge Test (MCT)
The MCT is a standardized bronchoprovocation test to assess airway hyperresponsiveness.[5] The procedure must be conducted by trained personnel in a clinical setting with emergency equipment readily available.[26][27]
Objective: To diagnose bronchial hyperresponsiveness by determining the provocative dose of methacholine that causes a 20% fall in the Forced Expiratory Volume in one second (FEV₁), known as PD₂₀.[5]
Methodology:
-
Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient has withheld specific medications (e.g., bronchodilators, corticosteroids, leukotriene modifiers) for the required duration.[5]
-
Confirm there are no contraindications (e.g., severe airflow limitation, recent heart attack or stroke, uncontrolled hypertension).[28]
-
The patient should avoid caffeine (B1668208) and smoking on the day of the test.[29]
-
-
Baseline Spirometry:
-
Preparation of Methacholine Solutions:
-
Prepare serial dilutions of this compound from a stock solution using 0.9% sodium chloride, typically in doubling or quadrupling concentrations (e.g., 0.0625, 0.25, 1.0, 4.0, 16.0 mg/mL).[4]
-
-
Dosing Protocol (Example: Five-Breath Dosimeter Protocol):
-
Initial Step: Administer 5 breaths of the diluent (0.9% saline) via a calibrated nebulizer linked to a dosimeter.
-
Post-Diluent Spirometry: Measure FEV₁ 30 and 90 seconds after inhalation. This value serves as the control.
-
Incremental Dosing: Administer 5 breaths of the lowest methacholine concentration.
-
Repeat Spirometry: Measure FEV₁ again at 30 and 90 seconds.
-
Escalation: If the FEV₁ drop is less than 20% from the control value, proceed to the next highest concentration. Repeat the inhalation and spirometry steps.[5]
-
-
Test Termination:
-
The test is stopped when the FEV₁ has fallen by 20% or more from the control value (a positive test), or the highest concentration of methacholine has been administered without a significant FEV₁ drop (a negative test).[29]
-
-
Post-Test Procedure:
-
Administer a rapid-acting inhaled bronchodilator (e.g., albuterol) to reverse the bronchoconstriction.[29]
-
Perform a final spirometry measurement after 10-15 minutes to ensure the FEV₁ has returned to near baseline.
-
-
Interpretation:
Conclusion
This compound is a valuable pharmacological tool with well-defined synthesis and chemical properties. Its utility as a stable and selective muscarinic agonist underpins its critical role in the diagnosis of asthma. A thorough understanding of its synthesis, stability, and mechanism of action, coupled with strict adherence to standardized experimental protocols, is essential for its safe and effective use in both research and clinical diagnostics. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with this important compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Methacholine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methacholine | C8H18NO2+ | CID 1993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Provocholine (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. METHACHOLINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. CN110950767A - Novel crystal form of this compound and preparation method thereof - Google Patents [patents.google.com]
- 10. This compound | C8H18ClNO2 | CID 6114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 62-51-1 [chemicalbook.com]
- 12. This compound [drugfuture.com]
- 13. This compound 62-51-1 | TCI AMERICA [tcichemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 16. apexbt.com [apexbt.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Stability of this compound solutions under different storage conditions over a 9 month period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. researchgate.net [researchgate.net]
- 21. grokipedia.com [grokipedia.com]
- 22. Signal transduction pathways in modulation of ciliary beat frequency by methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. publications.ersnet.org [publications.ersnet.org]
- 27. atsjournals.org [atsjournals.org]
- 28. thoracic.org [thoracic.org]
- 29. Methacholine Challenge Test [aaaai.org]
- 30. accessdata.fda.gov [accessdata.fda.gov]
The Discovery and Pharmacological Journey of Methacholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacholine (B1211447), a synthetic choline (B1196258) ester, holds a significant place in the history of pharmacology and respiratory medicine. As a non-selective muscarinic receptor agonist, its discovery and subsequent characterization have not only illuminated the workings of the parasympathetic nervous system but also provided a crucial diagnostic tool for airway hyperresponsiveness, a hallmark of asthma. This technical guide delves into the discovery, history, and pharmacological profile of methacholine, offering a comprehensive resource for professionals in the field.
Discovery and Early History
The journey of methacholine is intrinsically linked to the study of acetylcholine (B1216132), the endogenous neurotransmitter of the parasympathetic nervous system. While acetylcholine's physiological effects were profound, its rapid hydrolysis by cholinesterases limited its therapeutic and investigational utility. This prompted the search for more stable analogs.
Methacholine, or acetyl-β-methylcholine, emerged from this research as a synthetic derivative of acetylcholine. The key structural modification, the addition of a methyl group on the β-carbon of the choline moiety, confers a greater resistance to hydrolysis by acetylcholinesterases, resulting in a more prolonged duration of action.[1] This increased stability allowed for more controlled and reproducible pharmacological studies.
Early investigations in the 1930s by researchers such as Simonart and Starr were pivotal in characterizing the pharmacological effects of methacholine. These studies established its potent muscarinic agonist activity, noting its effects on the cardiovascular and respiratory systems.
Synthesis of Methacholine
The synthesis of methacholine is a multi-step process that begins with the reaction of propylene (B89431) oxide with trimethylamine (B31210) to form 2-hydroxypropyltrimethylammonium. This intermediate is then acetylated using acetic anhydride (B1165640) to yield the final product, methacholine.
Experimental Protocol: Synthesis of Methacholine Chloride
Materials:
-
Propylene oxide
-
Trimethylamine
-
Acetic anhydride
-
Appropriate solvent (e.g., ether)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Step 1: Formation of 2-hydroxypropyltrimethylammonium: Propylene oxide is reacted with an aqueous or alcoholic solution of trimethylamine. The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the nucleophilic attack of the trimethylamine on the epoxide ring of propylene oxide.
-
Step 2: Acetylation: The resulting 2-hydroxypropyltrimethylammonium is then acetylated using acetic anhydride. This reaction is often carried out in the presence of a catalyst or with heating to drive the esterification of the hydroxyl group.
-
Step 3: Purification and Salt Formation: The crude methacholine is purified through techniques such as recrystallization or chromatography. To obtain the stable chloride salt, the purified methacholine base is treated with hydrochloric acid. The resulting this compound is then isolated and dried.
Pharmacological Profile
Methacholine is a non-selective agonist for all subtypes of muscarinic acetylcholine receptors (M1-M5).[2] Its physiological effects are therefore widespread, mimicking the actions of the parasympathetic nervous system.
Mechanism of Action
Upon binding to muscarinic receptors, particularly the M3 subtype located on airway smooth muscle, methacholine initiates a cascade of intracellular signaling events.[2][3] The M3 receptor is a G-protein coupled receptor (GPCR) linked to the Gq alpha subunit.[3][4]
Signaling Pathway of Methacholine-induced Bronchoconstriction
References
A Deep Dive into Methacholine's Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of methacholine (B1211447), a synthetic choline (B1196258) ester, and its profound effects on muscarinic acetylcholine (B1216132) receptors (mAChRs). Methacholine serves as a crucial tool in both clinical diagnostics and basic research, primarily for its ability to induce bronchoconstriction, making it the gold standard for diagnosing bronchial hyperreactivity.[1][2][3][4] This document delves into its mechanism of action, receptor subtype interactions, downstream signaling cascades, and detailed experimental protocols.
Core Pharmacology of Methacholine
Methacholine is a non-selective agonist for all five subtypes of muscarinic receptors (M1-M5).[1][5] Structurally similar to the endogenous neurotransmitter acetylcholine, methacholine's design incorporates a methyl group that confers resistance to degradation by acetylcholinesterase, resulting in a more sustained duration of action.[6] Its charged quaternary amine structure limits its ability to cross the blood-brain barrier.[1]
The physiological effects of methacholine are mediated through the activation of G protein-coupled muscarinic receptors.[6] The activation of different receptor subtypes triggers distinct intracellular signaling pathways, leading to a range of cellular responses.
Muscarinic Receptor Subtypes and Their Signaling Pathways
Methacholine's interaction with muscarinic receptors initiates a cascade of intracellular events. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[7]
Gq/11 Signaling Pathway (M1, M3, M5 Receptors):
Upon methacholine binding, the Gq/11 protein activates phospholipase C (PLC).[6][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][9]
-
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][9][10]
-
DAG , along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to the cellular response.[6][9]
The rise in intracellular calcium is a key event leading to smooth muscle contraction, such as the bronchoconstriction observed in the airways.[6][11][12]
Gi/o Signaling Pathway (M2, M4 Receptors):
Activation of M2 and M4 receptors by methacholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] M2 receptor activation in the airways also plays a role in inhibiting neuronal acetylcholine release, which can modulate the overall bronchoconstrictor response.[5]
Quantitative Data on Methacholine's Effects
The following tables summarize key quantitative parameters describing the interaction of methacholine with muscarinic receptors.
Table 1: Methacholine Binding Affinities (Ki) at Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Reference |
| M1 | 1,200 | CHO-K1 cells | [13] |
| M2 | 2,300 | CHO-K1 cells | [13] |
| M3 | 1,800 | CHO-K1 cells | [13] |
| M4 | 1,500 | CHO-K1 cells | [13] |
| M5 | 2,000 | CHO-K1 cells | [13] |
Table 2: Methacholine Potency (pEC50) and Efficacy in Functional Assays
| Receptor Subtype | Assay | pEC50 | Relative Efficacy (% of Carbachol) | Cell Line/Tissue | Reference |
| M1 | Microphysiometry | 6.1 ± 0.1 | 85 ± 5 | CHO-K1 cells | [13] |
| M2 | Microphysiometry | 6.5 ± 0.1 | 90 ± 6 | CHO-K1 cells | [13] |
| M3 | Microphysiometry | 7.2 ± 0.1 | 100 | CHO-K1 cells | [13] |
| M3 | Airway Smooth Muscle Contraction | 5.2 ± 0.1 | Not Reported | Bovine Tracheal Smooth Muscle | [14] |
| M4 | Microphysiometry | 6.8 ± 0.1 | 88 ± 7 | CHO-K1 cells | [13] |
| M5 | Microphysiometry | 6.3 ± 0.1 | 92 ± 8 | CHO-K1 cells | [13] |
Experimental Protocols
Methacholine Challenge Test (Bronchial Provocation Test)
The methacholine challenge test is a standardized clinical procedure to assess airway hyperresponsiveness.[4][15]
Objective: To determine the provocative concentration of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1), known as the PC20.[4][16]
Materials:
-
Methacholine chloride powder for solution
-
Sterile saline (0.9% NaCl) for dilution
-
Nebulizer and dosing device (dosimeter)
-
Spirometer
-
Emergency medical supplies (e.g., bronchodilators, oxygen)[15][16]
Procedure:
-
Patient Preparation: Ensure the patient has abstained from medications that may interfere with the test for the appropriate duration.[17] Obtain informed consent.
-
Baseline Spirometry: Perform baseline spirometry to measure the patient's FEV1. The baseline FEV1 should be greater than 60-70% of the predicted value.[15]
-
Diluent Administration: The patient inhales nebulized sterile saline as a control. Repeat spirometry after 30 and 90 seconds. The FEV1 should not fall by more than 10%.[4]
-
Methacholine Administration: Administer incrementally increasing concentrations of methacholine via the nebulizer.[4] The dosing protocol can vary (e.g., two-minute tidal breathing or five-breath dosimeter method).[15][17]
-
Post-Dose Spirometry: After each dose of methacholine, perform spirometry at 30 and 90 seconds to measure the FEV1.[4]
-
Endpoint: Continue the test until the FEV1 has fallen by 20% or more from the post-diluent baseline, or until the maximum concentration of methacholine has been administered.[4]
-
PC20 Calculation: The PC20 is calculated by interpolation from the dose-response curve of methacholine concentration versus the percentage fall in FEV1.
-
Recovery: Administer a bronchodilator to reverse the bronchoconstriction and monitor the patient until their FEV1 returns to baseline.[16]
In Vitro Analysis of Airway Smooth Muscle Contraction
Objective: To measure the contractile response of isolated airway smooth muscle to methacholine.
Materials:
-
Animal tracheas (e.g., bovine, guinea pig)
-
Krebs-Henseleit buffer
-
Organ bath system with force transducers
-
Methacholine stock solution
-
Data acquisition system
Procedure:
-
Tissue Preparation: Isolate the trachea and dissect smooth muscle strips.
-
Mounting: Mount the muscle strips in organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Concentration-Response Curve: Add cumulative concentrations of methacholine to the organ baths and record the isometric contractile force.
-
Data Analysis: Plot the contractile response against the methacholine concentration to generate a concentration-response curve and determine parameters such as EC50 and maximal response.
Conclusion
Methacholine remains an indispensable pharmacological agent for both clinical and research purposes. Its well-characterized interactions with muscarinic receptors and the subsequent signaling cascades provide a robust model for studying airway physiology and pathology. This technical guide offers a foundational understanding of methacholine's pharmacology, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their endeavors.
References
- 1. Methacholine - Wikipedia [en.wikipedia.org]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Potential Role for Combined Subtype-Selective Targeting of M1 and M3 Muscarinic Receptors in Gastrointestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diacylglycerol Kinase Inhibition Reduces Airway Contraction by Negative Feedback Regulation of Gq-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. Exploring Long Non-Coding RNAs Associated with IP3/DAG Signaling Pathway as Potential Biomarkers Involved in Mast Cell Degranulation in Chronic Spontaneous Urticaria with 2-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. thoracic.org [thoracic.org]
Unveiling Airway Hyperresponsiveness: A Technical Guide to the Methacholine Challenge Test
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles of the methacholine (B1211447) challenge test, a cornerstone in the assessment of airway hyperresponsiveness (AHR). This document elucidates the core mechanisms, standardized protocols, and data interpretation critical for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Methacholine Challenge Test
The methacholine challenge test is a valuable diagnostic tool used to assess AHR, a key feature of asthma.[1][2] By inducing bronchoconstriction in a controlled setting, the test helps to confirm or exclude a diagnosis of asthma, particularly in cases where baseline spirometry is normal.[1][3] Its high sensitivity and strong negative predictive value make it an essential procedure in both clinical practice and research settings.[1]
Mechanism of Action: The Cholinergic Pathway
Methacholine, a synthetic analogue of acetylcholine, acts as a non-selective cholinergic agonist.[1] When inhaled, it directly stimulates muscarinic receptors (primarily M3) on airway smooth muscle, initiating a cascade of intracellular events that lead to bronchoconstriction.[4][5] This response is exaggerated in individuals with AHR, occurring at lower doses of methacholine compared to those with normal airway responsiveness.[4]
Signaling Pathway of Methacholine-Induced Bronchoconstriction
The binding of methacholine to the M3 muscarinic receptor on airway smooth muscle cells triggers a G-protein coupled signaling cascade. This process involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and subsequently myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and airway narrowing.
Figure 1: Signaling pathway of methacholine-induced bronchoconstriction.
Experimental Protocols
Standardized protocols are crucial for ensuring the accuracy and reproducibility of the methacholine challenge test. The American Thoracic Society (ATS) has established guidelines for conducting the test.[6]
Subject Preparation
Proper subject preparation is essential to avoid confounding factors that may influence the test results.
| Preparation Step | Guideline | Rationale |
| Medication Withholding | Withhold short-acting bronchodilators for at least 8 hours, long-acting bronchodilators for 24-48 hours, and inhaled corticosteroids as per study protocol.[6] | To prevent masking of airway hyperresponsiveness. |
| Caffeine Abstinence | Avoid caffeine-containing products (coffee, tea, soda, chocolate) for at least 4 hours before the test.[3][7] | Caffeine has mild bronchodilator effects. |
| Smoking Cessation | Refrain from smoking for at least a few hours before the test.[8] | Smoking can cause acute airway irritation and bronchoconstriction. |
| Exercise Limitation | Avoid vigorous exercise on the day of the test.[7] | Exercise can induce bronchoconstriction or a refractory period. |
| Recent Illness | The test should be postponed if the subject has had a recent upper respiratory tract infection (within 2 weeks).[2] | Viral infections can transiently increase airway responsiveness. |
Dosing Protocols
Two primary dosing protocols are widely used: the two-minute tidal breathing method and the five-breath dosimeter method.[6] The choice of protocol may depend on the available equipment and institutional preference.
| Parameter | Two-Minute Tidal Breathing Protocol | Five-Breath Dosimeter Protocol |
| Nebulizer Type | Continuous output nebulizer | Dosimeter-controlled nebulizer |
| Inhalation Technique | Normal tidal breathing for 2 minutes | Five slow, deep inhalations from functional residual capacity to total lung capacity |
| Dose Administration | Ascending concentrations of methacholine are administered sequentially. | A specific number of breaths of ascending methacholine concentrations are delivered. |
Table 1: Comparison of Dosing Protocols.
Measurement of Airway Response
The primary endpoint of the methacholine challenge test is the change in forced expiratory volume in one second (FEV1). Spirometry is performed before and after each dose of methacholine.[1]
Experimental Workflow
The following diagram illustrates the typical workflow of a methacholine challenge test.
References
- 1. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. royalpapworth.nhs.uk [royalpapworth.nhs.uk]
- 3. lung.org [lung.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 6. thoracic.org [thoracic.org]
- 7. Methacholine Challenge Test [aaaai.org]
- 8. atsjournals.org [atsjournals.org]
Methacholine's Role in Elucidating Parasympathetic Control of Airways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methacholine (B1211447), a synthetic choline (B1196258) ester, serves as a cornerstone in respiratory research and clinical diagnostics, primarily for its ability to mimic the effects of parasympathetic nervous system stimulation on the airways. As a non-selective muscarinic receptor agonist, it induces bronchoconstriction and mucus secretion, providing a powerful tool to study airway hyperresponsiveness, a hallmark of diseases like asthma. This technical guide delves into the core mechanisms of methacholine action, presenting detailed signaling pathways, experimental protocols for its use in in vivo and in vitro models, and a compilation of quantitative data to facilitate comparative analysis. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating parasympathetic influences on airway physiology and pathophysiology.
Introduction: The Parasympathetic Nervous System and Airway Control
The parasympathetic nervous system plays a pivotal role in regulating airway tone and function. Acetylcholine (B1216132) (ACh), the primary neurotransmitter of this system, is released from postganglionic nerve terminals and acts on muscarinic receptors located on various airway cells, including smooth muscle and submucosal glands.[1] This stimulation leads to bronchoconstriction and mucus secretion, essential physiological responses for airway protection.[2] Methacholine, being structurally similar to ACh but with a higher resistance to degradation by acetylcholinesterase, provides a sustained and dose-dependent stimulus to these receptors, making it an invaluable pharmacological tool.[3] Its primary application is in the bronchial challenge test (BCT) to diagnose and assess airway hyperresponsiveness.[4]
Mechanism of Action: Muscarinic Receptor Signaling in the Airways
Methacholine exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. In the human airways, three main subtypes are of functional significance: M1, M2, and M3.[1][5]
-
M1 Receptors: Located in parasympathetic ganglia and submucosal glands, M1 receptors facilitate neurotransmission and contribute to mucus secretion.[1][6]
-
M2 Receptors: These autoreceptors are found on postganglionic cholinergic nerve endings and function as a negative feedback mechanism, inhibiting further ACh release.[6] Dysfunction of M2 receptors has been implicated in the enhanced cholinergic reflexes observed in asthma.[1]
-
M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands, M3 receptors are the primary mediators of bronchoconstriction and mucus secretion.[1][7]
Activation of M3 receptors on airway smooth muscle initiates a well-defined signaling cascade.
Quantitative Data on Methacholine-Induced Airway Responses
The response to methacholine is quantifiable and serves as a critical endpoint in both research and clinical settings. The following tables summarize key quantitative data from various studies.
Table 1: Provocative Concentration (PC20) of Methacholine in Human Subjects
PC20 is the concentration of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1).
| Subject Group | PC20 (mg/mL) | Reference |
| Healthy (Normal) | > 16 | [8] |
| Borderline Hyperresponsiveness | 4.0 - 16 | [8] |
| Mild Hyperresponsiveness (Asthma) | 1.0 - 4.0 | [8] |
| Moderate to Severe Hyperresponsiveness (Asthma) | < 1.0 | [8] |
| Asthmatic (on controller medication) - Overall | Geometric Mean: 7.0 (95% CI: 2-22) after 12µg formoterol; 16.0 (95% CI: 5-45) after 24µg formoterol | [9] |
| Asthmatic (Responders to therapy) | Baseline: 2.23 ± 0.26; Follow-up: 8.91 ± 0.68 | [10] |
| Asthmatic (Non-responders to therapy) | Baseline: 13.25 ± 0.98; Follow-up: 6.55 ± 0.85 | [10] |
Table 2: In Vitro EC50 Values of Methacholine on Airway Smooth Muscle
EC50 is the concentration of an agonist that produces 50% of the maximal response.
| Tissue Source | EC50 (M) | Reference |
| Human Bronchiolar Strips | 6.6 x 10⁻⁷ (pD2 = 6.18) | [11] |
| Guinea Pig Tracheal Smooth Muscle | Log EC50 correlated with ASM amount (r = -0.541) | [12] |
| Dog Bronchial Segments | No significant difference between serosal and mucosal application | [13] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable assessment of airway responsiveness to methacholine.
In Vivo: Human Methacholine Challenge Test (Adapted from ATS/ERS Guidelines)[6][7]
This protocol outlines the standardized procedure for assessing airway hyperresponsiveness in human subjects.
Procedure:
-
Patient Preparation: Ensure the patient has withheld specific medications for the appropriate duration and has not consumed caffeine.
-
Baseline Spirometry: Perform spirometry to obtain a baseline Forced Expiratory Volume in 1 second (FEV1).
-
Diluent Administration: The patient inhales a saline diluent to establish a control response.
-
Post-Diluent Spirometry: FEV1 is measured again. A significant drop (>10%) may indicate airway instability, and the test may be postponed.
-
Methacholine Administration: Progressively increasing concentrations of methacholine are administered via a nebulizer.
-
Serial Spirometry: FEV1 is measured 30 and 90 seconds after each methacholine dose.
-
Endpoint: The test is terminated when the FEV1 drops by 20% or more from baseline (a positive test), or the maximum planned dose is administered without a significant FEV1 drop (a negative test).
-
Recovery: A bronchodilator is administered to reverse the bronchoconstriction, and a final spirometry is performed to ensure the patient's FEV1 has returned to near baseline.
In Vivo: Murine Methacholine Challenge (Intravenous)[14]
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with xylazine (B1663881) and ketamine, intraperitoneally), perform a tracheostomy, and connect the animal to a ventilator.
-
Baseline Measurements: Obtain baseline respiratory mechanics measurements.
-
Methacholine Infusion: Administer doubling doses of methacholine chloride via a jugular vein cannula for a set duration (e.g., 5 minutes) to achieve a steady-state constriction.
-
Respiratory Mechanics Measurement: Measure changes in airway resistance (Raw), tissue damping (G), and tissue elastance (H) after each dose.
-
Dose-Response Curve: Construct a dose-response curve to determine the effective concentration causing a 200% increase in airway resistance (EC200Raw).
In Vitro: Isolated Organ Bath for Airway Smooth Muscle Contraction[15][16]
Procedure:
-
Tissue Preparation: Dissect bronchial rings or tracheal strips from animal or human lung tissue and mount them in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Viability Check: Induce a contraction with a high-potassium solution or a standard agonist to ensure tissue viability.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of methacholine to the bath in a cumulative manner.
-
Data Recording: Record the isometric contractile force generated by the tissue after each dose.
-
Data Analysis: Plot the contractile response against the logarithm of the methacholine concentration to determine the EC50 and maximal response.
Effects on Mucus Secretion and Airway Inflammation
The parasympathetic nervous system, via acetylcholine and its mimetic methacholine, is a potent stimulus for mucus secretion from submucosal glands and goblet cells.[14] This is primarily mediated through M1 and M3 muscarinic receptors. Studies have shown that repeated cholinergic stimulation can lead to an increase in goblet cell numbers.[14]
The direct inflammatory effects of a methacholine challenge are generally considered minimal. Studies investigating the cellular composition of bronchoalveolar lavage (BAL) fluid shortly after a methacholine challenge have found no significant changes in the total and differential cell counts, including macrophages, neutrophils, eosinophils, and lymphocytes.[1][2][12][15][16]
Table 3: Effect of Methacholine Challenge on Bronchoalveolar Lavage (BAL) Fluid Cell Counts
| Cell Type | Change after Methacholine Challenge | Reference |
| Total Cells | No significant change | [2][16] |
| Macrophages | No significant change | [2][16] |
| Neutrophils | No significant change | [2][16] |
| Eosinophils | No significant change | [2][16] |
| Lymphocytes | No significant change | [2][16] |
Logical Relationships and Applications in Drug Development
Methacholine's well-characterized effects on the airways provide a robust platform for preclinical and clinical drug development.
References
- 1. Inhaled methacholine does not influence the cellular composition of bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. thoracic.org [thoracic.org]
- 8. droracle.ai [droracle.ai]
- 9. Dose versus concentration of methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methacholine bronchial provocation test in patients with asthma: serial measurements and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human small airway smooth muscle responses in vitro; actions and interactions of methacholine, histamine and leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of methacholine challenge on cellular composition of sputum induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Airway cholinergic history modifies mucus secretion properties to subsequent cholinergic challenge in diminished chloride and bicarbonate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methacholine challenge does not affect bronchoalveolar fluid cell number and many indices of cell function in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of methacholine challenge on cellular composition of sputum induction - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of Methacholine-Induced Bronchoconstriction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core foundational studies of methacholine-induced bronchoconstriction, a critical tool in respiratory research and clinical diagnostics. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in this field.
Core Signaling Pathways in Methacholine-Induced Bronchoconstriction
Methacholine (B1211447), a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist, inducing bronchoconstriction by activating signaling cascades in airway smooth muscle (ASM) cells.[1] The primary receptors involved are the M3 and M2 muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2]
1.1. M3 Muscarinic Receptor Signaling: The Primary Contractile Pathway
The predominant pathway leading to bronchoconstriction is mediated by the Gq-coupled M3 muscarinic receptor.[3][4][5] Activation of the M3 receptor by methacholine initiates a well-defined signaling cascade:
-
Gq Protein Activation: Methacholine binding to the M3 receptor activates the associated heterotrimeric G-protein, Gq.[3][6]
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C (PLC).[3][7]
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytosol.[7][8]
-
Calcium-Calmodulin Activation: The rise in intracellular Ca2+ concentration leads to its binding with calmodulin (CaM).
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).[9]
-
Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which enables the cross-bridge cycling of actin and myosin filaments, resulting in ASM contraction and bronchoconstriction.[9]
Caption: M3 receptor-mediated bronchoconstriction signaling pathway.
1.2. Rho/Rho-kinase Pathway: Calcium Sensitization
In addition to the primary calcium-dependent pathway, methacholine-induced bronchoconstriction is enhanced by a calcium sensitization mechanism involving the RhoA/Rho-kinase pathway.[10][11] This pathway increases the force of contraction at a given intracellular calcium concentration.
-
G-protein Activation: Muscarinic receptor activation can also stimulate G-proteins of the G12/13 family.
-
RhoA Activation: These G-proteins activate the small GTPase, RhoA.
-
Rho-kinase Activation: Activated RhoA, in turn, activates Rho-kinase.[10]
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): Rho-kinase phosphorylates and inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating the myosin light chain.[12]
-
Sustained Contraction: By inhibiting MLCP, the phosphorylated state of the myosin light chain is prolonged, leading to a sustained and enhanced contractile response.[12]
Caption: Rho/Rho-kinase pathway leading to calcium sensitization.
1.3. M2 Muscarinic Receptor Signaling: An Inhibitory Feedback Loop
The M2 muscarinic receptors are coupled to the inhibitory G-protein, Gi.[13][14] While M3 receptors are primarily responsible for the direct contraction of ASM, M2 receptors play a modulatory role. In some contexts, M2 receptor activation can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[13][15][16] Since cAMP is a potent bronchodilator, a reduction in its levels can potentiate bronchoconstriction. However, the primary role of presynaptic M2 receptors on parasympathetic nerves is to inhibit further acetylcholine release, acting as a negative feedback mechanism.
Experimental Protocols
2.1. In Vivo: The Methacholine Challenge Test (Human)
The methacholine challenge test is a standardized clinical procedure to assess airway hyperresponsiveness, a hallmark of asthma.[17]
Objective: To determine the provocative concentration of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1), known as the PC20.[17]
Patient Preparation:
-
Patients should refrain from taking medications that can interfere with the test for a specified period. This includes short- and long-acting bronchodilators, leukotriene modifiers, and corticosteroids.[17]
-
Caffeine-containing products should be avoided on the day of the test.
-
A baseline spirometry is performed to ensure the patient's FEV1 is at least 60-70% of the predicted value.
Procedure:
-
Baseline Measurement: A baseline FEV1 is established.
-
Diluent Inhalation: The patient inhales a saline diluent to establish a control response. FEV1 is measured again.
-
Incremental Dosing: The patient inhales nebulized methacholine at incrementally increasing concentrations. Common dosing protocols involve doubling or quadrupling the concentration at each step.
-
Spirometry After Each Dose: FEV1 is measured 30 and 90 seconds after each dose.[17]
-
Endpoint: The test is terminated when the FEV1 has dropped by 20% or more from the post-diluent baseline, or when the maximum concentration has been administered without a significant drop in FEV1.[17]
-
Recovery: A short-acting bronchodilator is administered to reverse the bronchoconstriction.
Caption: Workflow for the human methacholine challenge test.
2.2. In Vitro: Organ Bath Studies with Airway Smooth Muscle
Organ bath studies allow for the direct assessment of the contractile properties of isolated airway smooth muscle strips in a controlled environment.
Objective: To determine the concentration-response relationship of methacholine on airway smooth muscle contraction and to calculate parameters such as the EC50 (the concentration that produces 50% of the maximal response).
Procedure:
-
Tissue Preparation: Tracheal or bronchial smooth muscle strips are dissected from animal or human tissues and mounted in an organ bath.
-
Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Connection: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to measure contractile force.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time.
-
Cumulative Concentration-Response Curve: Methacholine is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has plateaued.
-
Data Recording: The contractile force is recorded continuously.
-
Data Analysis: The contractile response at each concentration is expressed as a percentage of the maximum response, and a concentration-response curve is plotted to determine the EC50.
Quantitative Data Presentation
Table 1: Methacholine Dosing Protocols for Human Challenge Tests
| Doubling Dose Increments (mg/mL) | Quadrupling Dose Increments (mg/mL) |
| 0.0625 | 0.0625 |
| 0.125 | 0.25 |
| 0.25 | 1.0 |
| 0.5 | 4.0 |
| 1.0 | 16.0 |
| 2.0 | |
| 4.0 | |
| 8.0 | |
| 16.0 |
Table 2: Interpretation of Methacholine Challenge Test Results (PC20 Values) [7]
| PC20 (mg/mL) | Interpretation |
| > 16 | Normal Bronchial Responsiveness |
| 4.0 - 16 | Borderline Bronchial Hyperresponsiveness |
| 1.0 - 4.0 | Mild Bronchial Hyperresponsiveness (Positive Test) |
| < 1.0 | Moderate to Severe Bronchial Hyperresponsiveness |
Table 3: Comparative In Vitro Potency of Bronchoconstrictors in Human Bronchiolar Strips [6]
| Agonist | Mean pD2 (-log EC50 M) |
| Methacholine | 6.18 |
| Histamine (B1213489) | 5.87 |
| Leukotriene C4 | 8.01 |
Table 4: Serial Methacholine PC20 Measurements in Asthmatic Patients [11]
| Patient Group | Baseline PC20 (mg/mL) (Mean ± SEM) | Follow-up PC20 (mg/mL) (Mean ± SEM) |
| All Asthma Patients | 5.98 ± 0.47 | 8.10 ± 0.53 |
| Responders to Therapy | 2.23 ± 0.26 | 8.91 ± 0.68 |
| Non-responders to Therapy | 13.25 ± 0.98 | 6.55 ± 0.85 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Human small airway smooth muscle responses in vitro; actions and interactions of methacholine, histamine and leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methacholine bronchial provocation test in patients with asthma: serial measurements and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methacholine challenge test: diagnostic characteristics in asthmatic patients receiving controller medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols for Methacholine Challenge Test in Murine Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methacholine (B1211447) challenge test is a cornerstone in preclinical asthma research, serving as a important method for assessing airway hyperresponsiveness (AHR), a key feature of asthma.[1][2] In murine models, this bronchoprovocation test involves the administration of methacholine, a cholinergic agonist, to induce bronchoconstriction.[1] The subsequent changes in respiratory function are meticulously measured to evaluate the degree of AHR. This document provides detailed protocols for both invasive and non-invasive methacholine challenge tests in mice, presents quantitative data in a clear tabular format, and illustrates key pathways and workflows with diagrams.
Methacholine acts as a non-specific stimulus, binding to and activating muscarinic receptors on airway smooth muscle cells.[1] This activation triggers a signaling cascade that results in smooth muscle contraction and airway narrowing. The sensitivity of the airways to methacholine is a direct measure of AHR. Two primary methods are employed to assess the response to methacholine in mice: non-invasive whole-body plethysmography (WBP) which measures the dimensionless parameter Penh, and invasive techniques that directly measure lung resistance (RL) and other respiratory mechanics in anesthetized and ventilated animals.[2] While WBP offers the advantage of repeated measurements in conscious animals, invasive methods provide a more direct and detailed assessment of lung mechanics.[2]
Data Presentation
The following tables summarize quantitative data from representative studies, providing a reference for expected outcomes in methacholine challenge tests in murine models of asthma.
Table 1: Non-Invasive Methacholine Challenge (Penh) in Ovalbumin (OVA)-Sensitized BALB/c Mice
| Methacholine Concentration (mg/mL) | Baseline (PBS) | 12.5 | 25 | 50 |
| Control (Saline-challenged) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 2.5 ± 0.4 |
| Asthmatic (OVA-challenged) | 1.2 ± 0.2 | 2.5 ± 0.4 | 4.1 ± 0.6 | 6.2 ± 0.8* |
*Data are presented as mean ± SEM. *p < 0.05 compared to control group. Data are representative values compiled from literature.
Table 2: Invasive Methacholine Challenge (Lung Resistance - RL) in Ovalbumin (OVA)-Sensitized BALB/c Mice
| Methacholine Concentration (mg/mL) | Baseline (PBS) | 6.25 | 12.5 | 25 | 50 |
| Control (Saline-challenged) RL (cmH₂O·s/mL) | 0.4 ± 0.05 | 0.6 ± 0.08 | 0.9 ± 0.1 | 1.3 ± 0.2 | 1.8 ± 0.3 |
| Asthmatic (OVA-challenged) RL (cmH₂O·s/mL) | 0.5 ± 0.06 | 1.2 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.7 | 7.5 ± 1.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to control group. Data are representative values compiled from literature.
Signaling Pathway
Methacholine signaling pathway leading to bronchoconstriction.
Experimental Protocols
Non-Invasive Methacholine Challenge using Whole-Body Plethysmography (WBP)
This protocol is adapted from established methods for assessing AHR in conscious, unrestrained mice.[2]
Materials:
-
Whole-body plethysmograph (WBP) system
-
Nebulizer
-
Methacholine chloride solution (0, 6.25, 12.5, 25, 50 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
Experimental mice (e.g., OVA-sensitized and control groups)
Procedure:
-
Acclimatization: Place each mouse individually into a WBP chamber and allow for a 20-30 minute acclimatization period to the new environment. This helps to reduce stress and obtain stable baseline readings.
-
Baseline Measurement: Record baseline respiratory parameters for 3-5 minutes. The primary parameter of interest is the enhanced pause (Penh).
-
PBS Challenge: Nebulize PBS into the chamber for 2-3 minutes. This serves as a negative control to account for any non-specific response to the nebulization process itself.
-
Post-PBS Measurement: Record respiratory parameters for 3-5 minutes immediately following the PBS challenge.
-
Methacholine Challenge: Administer increasing concentrations of aerosolized methacholine (e.g., 6.25, 12.5, 25, and 50 mg/mL). Each concentration should be nebulized for a fixed duration (e.g., 2-3 minutes).
-
Post-Methacholine Measurement: After each methacholine concentration, record respiratory parameters for 3-5 minutes.
-
Data Analysis: Calculate the average Penh value for the baseline period and for each post-challenge period. The results are typically expressed as the percentage increase in Penh over the baseline value for each methacholine concentration.
Invasive Methacholine Challenge using Forced Oscillation Technique
This protocol outlines the measurement of lung resistance (RL) and elastance (EL) in anesthetized and tracheostomized mice.[3][4]
Materials:
-
Small animal ventilator (e.g., flexiVent)
-
Nebulizer integrated with the ventilator circuit
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Tracheostomy tubes
-
Surgical instruments for tracheostomy
-
This compound solution (0, 3.125, 6.25, 12.5, 25, 50 mg/mL in sterile PBS)
-
Phosphate-buffered saline (PBS)
-
Experimental mice
Procedure:
-
Anesthesia and Tracheostomy: Anesthetize the mouse via intraperitoneal injection. Once the desired level of anesthesia is achieved, perform a tracheostomy and insert a cannula into the trachea.
-
Ventilation: Connect the tracheostomy tube to the small animal ventilator. Ventilate the mouse with a tidal volume of 10 mL/kg at a frequency of 150 breaths/minute.
-
Baseline Measurement: After a brief period of stabilization on the ventilator, perform baseline measurements of respiratory mechanics, including lung resistance (RL) and elastance (EL), using the forced oscillation technique.
-
PBS Challenge: Administer aerosolized PBS through the ventilator's nebulizer for a set duration (e.g., 10 seconds).
-
Post-PBS Measurement: Immediately following the PBS challenge, perform repeated measurements of respiratory mechanics for 3-5 minutes to capture the peak response.
-
Methacholine Challenge: Administer increasing concentrations of aerosolized methacholine (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL).
-
Post-Methacholine Measurement: After each methacholine dose, continuously measure respiratory mechanics for 3-5 minutes to determine the peak response.
-
Data Analysis: Determine the peak RL and EL values for each methacholine concentration. The data can be presented as absolute values or as the percentage change from baseline.
Experimental Workflow
Experimental workflow for methacholine challenge tests.
References
- 1. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 3. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Procedure for Methacholine Nebulization in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacholine (B1211447) challenge is a cornerstone in preclinical respiratory research, primarily used to assess airway hyperresponsiveness (AHR), a hallmark of asthma. This document provides a standardized procedure for methacholine nebulization in preclinical models, ensuring reproducibility and comparability of data across studies. These guidelines are intended for researchers, scientists, and drug development professionals working with animal models of respiratory diseases.
Methacholine, a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist. In the airways, it primarily stimulates M3 muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.[1][2] The degree of airway narrowing in response to increasing concentrations of methacholine is a key indicator of AHR.
Key Applications
-
Asthma Research: Evaluating the efficacy of novel therapeutic agents on AHR in animal models of asthma.
-
Chronic Obstructive Pulmonary Disease (COPD) Research: Investigating the bronchoconstrictor component in models of COPD.
-
Drug Development: Screening and characterizing compounds for their potential bronchodilator or bronchoprotective effects.
-
Toxicology Studies: Assessing the impact of environmental or chemical exposures on airway reactivity.
Experimental Protocols
Two primary methods are employed for assessing the response to methacholine nebulization in preclinical studies: non-invasive whole-body plethysmography (WBP) and invasive measurement of lung resistance and compliance.
Protocol 1: Non-Invasive Airway Responsiveness Measurement using Whole-Body Plethysmography (WBP)
This method is suitable for conscious, unrestrained animals and measures the enhanced pause (Penh), a dimensionless value that correlates with changes in airway resistance.
Materials:
-
Whole-body plethysmograph (WBP) system
-
Nebulizer (ultrasonic or jet)
-
Methacholine chloride solution (freshly prepared in sterile saline)
-
Saline (0.9% NaCl)
-
Animal model (e.g., mice, rats)
Procedure:
-
Acclimatization: Place the animal in the WBP chamber and allow it to acclimatize for 10-20 minutes until a stable breathing pattern is observed.
-
Baseline Measurement: Record baseline Penh values for 3-5 minutes by nebulizing saline into the chamber.
-
Methacholine Challenge: Sequentially administer increasing concentrations of methacholine via the nebulizer. Each concentration should be administered for a fixed duration (e.g., 2-3 minutes).
-
Data Recording: Record Penh values continuously during and after each methacholine nebulization for 3-5 minutes.
-
Dose-Response Curve: Plot the mean Penh value at each methacholine concentration to generate a dose-response curve.
Protocol 2: Invasive Airway Mechanics Measurement in Anesthetized Animals
This method provides a direct measurement of lung resistance (R_L) and dynamic compliance (C_dyn) in anesthetized and ventilated animals.
Materials:
-
Small animal ventilator
-
Nebulizer integrated into the ventilator circuit
-
Anesthetic agent (e.g., pentobarbital, ketamine/xylazine)
-
Tracheostomy tube or cannula
-
This compound solution (freshly prepared in sterile saline)
-
Saline (0.9% NaCl)
-
Animal model (e.g., mice, rats)
Procedure:
-
Anesthesia and Tracheostomy: Anesthetize the animal and perform a tracheostomy to insert a cannula.
-
Ventilation: Connect the animal to a small animal ventilator and ensure stable ventilation.
-
Baseline Measurement: After a stabilization period, record baseline lung resistance (R_L) and dynamic compliance (C_dyn) while nebulizing saline.
-
Methacholine Challenge: Deliver increasing concentrations of methacholine via the nebulizer directly into the ventilator circuit for a set duration (e.g., 10-30 seconds).
-
Data Recording: Continuously measure R_L and C_dyn for 3-5 minutes after each methacholine dose.
-
Dose-Response Curve: Plot the peak R_L or the nadir C_dyn value against the methacholine concentration to construct a dose-response curve.
Data Presentation
Quantitative data from methacholine challenge studies should be summarized in clear and structured tables to facilitate comparison.
Table 1: Example of Methacholine Dose-Response Data (Whole-Body Plethysmography)
| Methacholine Concentration (mg/mL) | Mean Penh (± SEM) - Control Group | Mean Penh (± SEM) - Treatment Group |
| 0 (Saline) | 0.5 ± 0.05 | 0.5 ± 0.06 |
| 3.125 | 0.8 ± 0.07 | 0.6 ± 0.05 |
| 6.25 | 1.2 ± 0.10 | 0.8 ± 0.08 |
| 12.5 | 2.0 ± 0.15 | 1.2 ± 0.11 |
| 25 | 3.5 ± 0.25 | 2.0 ± 0.18 |
| 50 | 5.0 ± 0.30 | 3.0 ± 0.25*** |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group.
Table 2: Example of Methacholine Dose-Response Data (Invasive Lung Mechanics)
| Methacholine Concentration (mg/mL) | Peak Lung Resistance (cmH₂O·s/mL ± SEM) - Control Group | Peak Lung Resistance (cmH₂O·s/mL ± SEM) - Treatment Group |
| 0 (Saline) | 0.3 ± 0.02 | 0.3 ± 0.03 |
| 1.56 | 0.5 ± 0.04 | 0.4 ± 0.03 |
| 3.125 | 0.8 ± 0.06 | 0.5 ± 0.04* |
| 6.25 | 1.5 ± 0.12 | 0.8 ± 0.07 |
| 12.5 | 2.8 ± 0.20 | 1.4 ± 0.15 |
| 25 | 4.5 ± 0.35 | 2.5 ± 0.22*** |
*p<0.05, **p<0.01, ***p<0.001 compared to the control group.
Mandatory Visualizations
Methacholine Signaling Pathway in Airway Smooth Muscle
Methacholine-induced bronchoconstriction signaling cascade.
Experimental Workflow for Methacholine Challenge
References
A Comparative Analysis of Intravenous and Inhaled Methacholine Administration in Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of methacholine (B1211447) via intravenous (IV) and inhaled (IH) routes in animal research, primarily focusing on rodent models. It aims to offer a comprehensive guide for investigators studying airway hyperresponsiveness (AHR) and related pulmonary conditions.
Introduction
Methacholine, a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist, is a cornerstone in preclinical respiratory research for inducing bronchoconstriction and assessing AHR, a hallmark of asthma.[1] The choice between intravenous and inhaled administration routes is critical and depends on the specific research question, the animal model, and the desired physiological endpoint. Intravenous delivery offers precise dose control and rapid systemic distribution, while inhalation mimics the natural route of exposure to environmental bronchoconstrictors.[2] This document outlines the methodologies for both approaches, presents comparative data, and provides visualizations of the experimental workflow and underlying signaling pathways.
Data Presentation: Intravenous vs. Inhaled Methacholine
The following tables summarize quantitative data extracted from studies comparing the effects of intravenous and inhaled methacholine on key respiratory parameters in animal models.
Table 1: Comparative Effects of Intravenous vs. Inhaled Methacholine on Airway Mechanics in Mice
| Parameter | Intravenous Methacholine | Inhaled Methacholine | Animal Model | Key Findings |
| Airway Resistance (Rn) | Higher maximum lung resistance in OVA-treated BALB/c mice.[1] | Lower maximum lung resistance compared to IV in OVA-treated BALB/c mice.[1] | BALB/c and C57BL/6 mice (with and without ovalbumin-induced airway inflammation) | IV methacholine induces a greater peak airway resistance in a mouse model of allergic asthma, suggesting a more pronounced effect on the larger airways.[1] |
| Lung Compliance (Crs) | Smaller decrease in lung compliance.[1] | Significantly larger fall in lung compliance.[1] | BALB/c and C57BL/6 mice | Inhaled methacholine has a greater impact on the lung periphery, leading to a more significant reduction in compliance.[1] |
| Cardiac Effects | Can induce prolonged asystole and subsequent heart rate overshoot.[3] | No significant change in heart rate.[3] | C57Bl6 mice | Inhaled administration is advantageous in studies where cardiac function is a critical parameter, as it avoids the cardiac side effects associated with systemic IV delivery.[3] |
Table 2: Dose-Response Characteristics of Intravenous vs. Inhaled Methacholine in Rats
| Parameter | Intravenous Methacholine (Infusion) | Inhaled Methacholine (Aerosol) | Animal Model | Dose Range |
| Airway Resistance (Raw) | Dose-dependent increase (peak response 270% of control).[4] | Dose-dependent increase (peak response 191% of control).[4] | Open-chest Sprague-Dawley rats | IV: 1 to 16 µg·kg⁻¹·min⁻¹; IH: 1 to 16 mg/ml |
| Parenchymal Damping (G) | Dose-dependent increase (340% of control).[4] | Dose-dependent increase (385% of control).[4] | Open-chest Sprague-Dawley rats | IV: 1 to 16 µg·kg⁻¹·min⁻¹; IH: 1 to 16 mg/ml |
| Parenchymal Elastance (H) | No significant increase.[4] | Significant dose-dependent increase (202% of control).[4] | Open-chest Sprague-Dawley rats | IV: 1 to 16 µg·kg⁻¹·min⁻¹; IH: 1 to 16 mg/ml |
Experimental Protocols
Intravenous Methacholine Challenge Protocol (Mouse Model)
This protocol is adapted for use with a computer-controlled piston ventilator system (e.g., flexiVent).
3.1.1. Animal Preparation
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine).[5]
-
Ensure a proper level of anesthesia is maintained throughout the experiment.
-
Place the animal in a supine position.
-
Perform a tracheostomy by making a small incision in the neck to expose the trachea.
-
Insert a cannula (e.g., 18-gauge) into the trachea and secure it with a suture to ensure an airtight seal.[2]
-
If required for intravenous administration, cannulate the jugular vein.
3.1.2. Mechanical Ventilation
-
Connect the tracheal cannula to the ventilator.
-
Ventilate the animal with appropriate parameters (e.g., tidal volume of 10 ml/kg, respiratory rate of 150 breaths/min, and a positive end-expiratory pressure (PEEP) of 3 cmH₂O).[5]
3.1.3. Methacholine Administration and Data Acquisition
-
Prepare a stock solution of methacholine in sterile saline and make serial dilutions to achieve the desired concentrations.
-
Administer increasing doses of methacholine intravenously. This can be done as a bolus injection or a continuous infusion.[5][6]
-
Bolus Injection: Inject a defined volume of methacholine solution rapidly.
-
Continuous Infusion: Infuse methacholine at a constant rate over a set period (e.g., 5 minutes).[5]
-
-
Following each dose, measure respiratory mechanics using the forced oscillation technique. Key parameters to record include airway resistance (Rn), tissue damping (G), and tissue elastance (H).[3]
-
Allow for a recovery period between doses for the respiratory parameters to return to baseline.
Inhaled Methacholine Challenge Protocol (Rat Model)
This protocol outlines the general steps for an inhaled methacholine challenge. Specific nebulizer settings should be validated for the particular device used.
3.2.1. Animal Preparation
-
Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).
-
Place the animal in a plethysmography chamber or connect it to a ventilator via a tracheal cannula, depending on the experimental setup (invasive vs. non-invasive).
-
Allow the animal to acclimatize to the chamber or ventilator before starting the challenge.
3.2.2. Nebulization and Methacholine Delivery
-
Prepare a range of methacholine concentrations in sterile saline.
-
Use a nebulizer capable of generating particles in the respirable range (typically 1-5 µm).
-
Deliver aerosolized saline as a baseline measurement.
-
Administer escalating concentrations of aerosolized methacholine. The duration of nebulization for each concentration should be standardized (e.g., 1-2 minutes).[7]
3.2.3. Data Acquisition and Analysis
-
Continuously record respiratory parameters during and after each methacholine exposure.
-
For invasive measurements (e.g., using a ventilator), record parameters such as airway resistance and compliance.[4]
-
For non-invasive whole-body plethysmography, the primary parameter is the enhanced pause (Penh).
-
Analyze the dose-response curve to determine the provocative concentration (PC) of methacholine that causes a significant change in the measured parameter (e.g., PC200 for a 200% increase in resistance).
Visualizations
Signaling Pathway of Methacholine-Induced Bronchoconstriction
Caption: Methacholine signaling pathway leading to bronchoconstriction.
Experimental Workflow for Methacholine Challenge
Caption: General experimental workflow for methacholine challenge in animal models.
Logical Relationship: IV vs. Inhaled Methacholine Effects
Caption: Differential effects of intravenous versus inhaled methacholine.
References
- 1. Comparisons of effects of intravenous and inhaled methacholine on airway physiology in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Respiratory mechanics evaluation of mice submitted to intravenous methacholine: Bolus vs. continuous infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methacholine Challenge Testing: Comparison of FEV1 and Airway Resistance Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Standard technical specifications for methacholine chloride (Methacholine) bronchial challenge test (2023)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Airway Hyperresponsiveness in Rats Using Methacholine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methacholine (B1211447) chloride is a parasympathomimetic bronchoconstrictor agent widely used in preclinical research to induce and assess airway hyperresponsiveness (AHR), a key feature of asthma and other respiratory diseases.[1][2] By acting as a non-specific cholinergic agonist on muscarinic receptors in the airways, methacholine triggers smooth muscle contraction and subsequent bronchoconstriction.[1][3] In rodent models, particularly in rats, the methacholine challenge test is a valuable tool for investigating the pathophysiology of respiratory diseases and for evaluating the efficacy of novel therapeutic agents.[4][5]
These application notes provide detailed protocols for both invasive and non-invasive methods of assessing AHR in rats using methacholine chloride, along with data presentation guidelines and a summary of expected outcomes.
Signaling Pathway of Methacholine-Induced Bronchoconstriction
Methacholine induces bronchoconstriction primarily through the activation of M3 muscarinic acetylcholine (B1216132) receptors (mAChRs) on airway smooth muscle cells.[1] This initiates a signaling cascade involving Gq proteins, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent contraction of the airway smooth muscle, resulting in bronchoconstriction.[3]
Experimental Protocols
The assessment of AHR in rats can be performed using either invasive or non-invasive techniques. The choice of method depends on the specific research question, the need for repeated measurements, and the desired endpoints.
Experimental Workflow
The general workflow for a methacholine challenge study in rats involves animal preparation, baseline lung function measurement, administration of escalating doses of methacholine, and continuous monitoring of respiratory parameters.
Protocol 1: Invasive Measurement of Airway Responsiveness
This method provides a direct and sensitive measurement of lung mechanics but is a terminal procedure.
1. Animal Preparation:
-
Animal Strain: Sprague-Dawley, Wistar, or Long Evans rats are commonly used.[4][5][6]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).[5]
-
Tracheostomy: Perform a tracheostomy and insert a cannula into the trachea.[5] Secure the cannula to prevent leaks.
-
Mechanical Ventilation: Connect the animal to a small animal ventilator.[5] Typical ventilation parameters for rats are a tidal volume of 8-10 ml/kg and a respiratory rate of 60-90 breaths/min.[5]
2. Measurement of Lung Mechanics:
-
Place the anesthetized and ventilated rat in a whole-body plethysmograph designed for small animals.
-
Measure baseline pulmonary resistance (RL) and dynamic compliance (Cdyn) or respiratory system resistance (Rrs) and elastance (Ers).[4][6]
3. Methacholine Challenge:
-
Administration Route: Methacholine can be administered either as an aerosol via the ventilator's inspiratory line or intravenously.[6][7]
-
Dose Escalation (Aerosol): Prepare serial dilutions of this compound in saline (e.g., 0.3, 0.7, 1.5, 3.1, 6.2, 12.5 mg/mL).[5] Administer each concentration as an aerosol for a fixed duration (e.g., 5 minutes).[5]
-
Dose Escalation (Intravenous): Infuse doubling concentrations of methacholine (e.g., 1 to 16 µg/kg/min).[7]
-
Measurement: Record lung function parameters continuously and average the readings during the last minute of each dose administration.
4. Data Analysis:
-
Express the changes in RL, Cdyn, Rrs, or Ers as a percentage of the baseline value.
-
Construct a dose-response curve by plotting the change in the measured parameter against the methacholine concentration.
-
Calculate the provocative concentration (PC) of methacholine that causes a specific increase in resistance (e.g., PC40, a 40% increase) or a decrease in compliance.[5]
Protocol 2: Non-Invasive Measurement of Airway Responsiveness (Whole-Body Plethysmography)
This method allows for repeated measurements in conscious, unrestrained animals but provides an indirect measure of airway obstruction.[8][9]
1. Animal Acclimatization:
-
Place the conscious and unrestrained rat in the main chamber of a whole-body plethysmograph.
-
Allow the animal to acclimatize to the chamber for a period of time (e.g., 10-20 minutes) until the breathing pattern stabilizes.
2. Baseline Measurement:
-
Record the baseline respiratory parameters for several minutes. The primary parameter measured is the enhanced pause (Penh), a dimensionless value that correlates with changes in airway resistance.[9]
3. Methacholine Challenge:
-
Aerosol Administration: Expose the animal to an aerosol of saline (as a control) followed by escalating concentrations of this compound generated by a nebulizer connected to the plethysmography chamber.
-
Dose Escalation: Use a similar range of methacholine concentrations as in the invasive method.
-
Exposure Duration: Expose the animal to each aerosol concentration for a fixed duration (e.g., 3-5 minutes).
4. Data Analysis:
-
Record Penh values continuously during and after each aerosol exposure.
-
Calculate the average Penh for each methacholine concentration.
-
Construct a dose-response curve by plotting the average Penh against the methacholine concentration.
-
Determine the provocative concentration of methacholine that causes a significant increase in Penh from baseline.
Data Presentation
Quantitative data from methacholine challenge studies should be summarized in tables to facilitate comparison between experimental groups.
Table 1: Example of Dose-Response Data for Invasive Lung Function Measurement
| Methacholine Concentration (mg/mL) | Change in Pulmonary Resistance (RL) % | Change in Dynamic Compliance (Cdyn) % |
| Saline (Baseline) | 0 | 0 |
| 0.3 | 15 ± 3 | -10 ± 2 |
| 0.7 | 35 ± 5 | -25 ± 4 |
| 1.5 | 80 ± 10 | -45 ± 6 |
| 3.1 | 150 ± 20 | -60 ± 8 |
| 6.2 | 250 ± 30 | -75 ± 10 |
| 12.5 | 400 ± 40 | -85 ± 5 |
Values are presented as mean ± SEM.
Table 2: Example of Dose-Response Data for Non-Invasive Lung Function Measurement
| Methacholine Concentration (mg/mL) | Enhanced Pause (Penh) |
| Saline (Baseline) | 0.5 ± 0.1 |
| 1.0 | 1.2 ± 0.2 |
| 3.0 | 2.5 ± 0.4 |
| 10.0 | 4.8 ± 0.6 |
| 30.0 | 8.2 ± 1.1 |
Values are presented as mean ± SEM.
Expected Outcomes and Interpretation
-
Increased Airway Hyperresponsiveness: In animal models of allergic airway inflammation or other respiratory diseases, a leftward shift in the methacholine dose-response curve is expected, indicating that a lower concentration of methacholine is required to induce a significant bronchoconstrictive response.[4][5]
-
Provocative Concentration (PC): The PC value (e.g., PC20, PC40) is a key parameter for quantifying the degree of AHR.[2][5] A lower PC value signifies greater airway responsiveness.
-
Therapeutic Intervention: An effective therapeutic agent is expected to shift the methacholine dose-response curve to the right, increasing the PC value and indicating a reduction in AHR.
Conclusion
The use of this compound to assess airway hyperresponsiveness in rats is a robust and well-established methodology. The choice between invasive and non-invasive techniques should be guided by the specific aims of the study. Careful adherence to the detailed protocols and standardized data analysis will ensure the generation of reliable and reproducible results for the evaluation of respiratory disease models and the development of novel therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Increased airway responsiveness to inhaled methacholine in a rat model of chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orl rat is more responsive to methacholine challenge than wild type - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Methacholine-induced bronchoconstriction in rats: effects of intravenous vs. aerosol delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methacholine Challenge Protocol for Guinea Pig Asthma Models: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting methacholine (B1211447) challenge studies in guinea pig models of asthma. The guinea pig is a well-established and relevant model for studying asthma pathophysiology and for the preclinical evaluation of novel therapeutics due to the anatomical and physiological similarities of its airways to those of humans.[1] This document outlines the essential procedures for allergen sensitization, methacholine challenge, and the assessment of airway hyperresponsiveness.
I. Introduction
The methacholine challenge is a cornerstone in preclinical asthma research, used to induce and quantify airway hyperresponsiveness (AHR), a hallmark of asthma. Methacholine, a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist, causing bronchoconstriction and narrowing of the airways. In allergen-sensitized guinea pigs, the response to methacholine is exaggerated, mimicking the hyperreactivity observed in asthmatic patients. This model is invaluable for investigating the mechanisms of AHR and for screening the efficacy of potential anti-asthmatic drugs.
II. Experimental Protocols
A. Allergen Sensitization Protocol (Ovalbumin-Induced Asthma Model)
This protocol describes the sensitization of guinea pigs to ovalbumin (OVA) to induce an allergic phenotype characteristic of asthma.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes and needles (25-gauge)
Procedure:
-
Preparation of Sensitization Solution:
-
Prepare a solution of 2 mg/mL OVA and 100 mg/mL aluminum hydroxide in sterile saline.
-
Emulsify the solution by vortexing or gentle agitation.
-
-
Sensitization Injections:
-
On Day 0, administer an intraperitoneal (i.p.) injection of 0.5 mL of the OVA/Al(OH)₃ solution.
-
On Day 14, administer a booster i.p. injection of 0.5 mL of a 1 mg/mL OVA solution in sterile saline.[2]
-
-
Allergen Challenge (for induction of airway inflammation):
-
From day 21 to day 27, place the sensitized guinea pigs in a whole-body plethysmography chamber.
-
Expose the animals to an aerosol of 1% OVA in saline for 10 minutes daily.[2]
-
B. Methacholine Challenge Protocol
This protocol details the administration of methacholine to assess airway hyperresponsiveness in sensitized guinea pigs.
Materials:
-
Methacholine chloride
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Nebulizer
-
Whole-body plethysmograph or other lung function measurement system
-
Ventilator (for anesthetized models)
Procedure:
-
Animal Preparation:
-
Twenty-four hours after the final OVA challenge, place the conscious guinea pig in a whole-body plethysmograph.
-
Allow the animal to acclimatize to the chamber for at least 10-15 minutes.
-
Alternatively, for studies requiring invasive measurements, anesthetize the guinea pig, tracheostomize, and connect to a ventilator.
-
-
Baseline Measurement:
-
Record baseline pulmonary function parameters, such as specific airway resistance (sRaw), airway resistance (Raw), tissue resistance (Rti), and dynamic lung compliance (Cdyn).
-
-
Methacholine Administration:
-
Prepare serial dilutions of methacholine in sterile saline (e.g., 0.01, 0.1, 1.0, 10 mg/mL).
-
Administer increasing concentrations of aerosolized methacholine via a nebulizer connected to the plethysmography chamber or ventilator circuit.
-
Each concentration is typically administered for a fixed duration (e.g., 2 minutes).
-
-
Measurement of Bronchoconstriction:
-
Continuously monitor and record pulmonary function parameters after each dose of methacholine.
-
The peak response to each concentration is used to construct a dose-response curve.
-
-
Termination of the Experiment:
-
The challenge is typically stopped when a significant bronchoconstrictive response is achieved (e.g., a 100% or 200% increase in airway resistance over baseline) or the highest concentration of methacholine has been administered.
-
III. Data Presentation
The quantitative data from methacholine challenge studies are crucial for assessing the degree of airway hyperresponsiveness. The following tables summarize typical dose-dependent effects of methacholine on key pulmonary function parameters in guinea pigs.
Table 1: Effect of Intravenous Methacholine on Airway and Tissue Resistance.
| Methacholine Dose (log µg/kg) | Change in Airway Resistance (Raw) (% of Baseline) | Change in Tissue Resistance (Rti) (% of Baseline) |
| -1.0 | ~20% | ~50% |
| -0.5 | ~50% | ~100% |
| 0.0 | ~100% | ~200% |
| 0.5 | ~200% | ~400% |
| 1.0 | >300% | >600% |
Note: Data are approximate values derived from published studies. Rti demonstrates greater sensitivity to methacholine than Raw.[3][4]
Table 2: Provocative Dose (PD) of Inhaled Methacholine Causing a 200% Increase in Excised Lung Gas Volume (ELGV).
| Animal Model | PD₂₀₀ of Methacholine (µg/kg) |
| Guinea Pig (Hartley) | ~1.6 |
Note: This table highlights the high sensitivity of guinea pigs to methacholine-induced airway obstruction compared to other rodent species.[5]
IV. Visualization of Key Pathways and Workflows
A. Experimental Workflow
The following diagram illustrates the typical workflow for a methacholine challenge study in an ovalbumin-sensitized guinea pig model.
B. Methacholine Signaling Pathway in Airway Smooth Muscle
This diagram illustrates the signaling cascade initiated by methacholine binding to muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue resistance in the guinea pig at baseline and during methacholine constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Methacholine-induced pulmonary gas trapping in guinea pigs, hamsters, mice, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methacholine in Studying Chronic Obstructive Pulmonary Disease (COPD) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing methacholine (B1211447) for the assessment of airway hyperresponsiveness (AHR) in preclinical animal models of Chronic Obstructive Pulmonary Disease (COPD). This document outlines the underlying principles, detailed experimental procedures, and data interpretation to facilitate the use of methacholine as a critical tool in COPD research and the development of novel therapeutics.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation.[1] Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a key feature of COPD.[2][3][4] Methacholine, a synthetic choline (B1196258) ester and a non-selective muscarinic receptor agonist, is widely used in both clinical and preclinical settings to assess AHR.[5][6] By mimicking the action of acetylcholine (B1216132) on muscarinic receptors in the airways, methacholine induces bronchoconstriction, providing a quantifiable measure of airway sensitivity.[5][6] In COPD models, an increased response to methacholine is indicative of the heightened airway reactivity characteristic of the disease.
Signaling Pathway of Methacholine-Induced Bronchoconstriction
Methacholine exerts its effects by binding to muscarinic acetylcholine receptors (mAChRs), primarily the M3 subtype located on airway smooth muscle cells.[6][7] This interaction triggers a cascade of intracellular signaling events, leading to smooth muscle contraction and airway narrowing.[8][9] The binding of methacholine to the Gq protein-coupled M3 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[8][9] The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK).[8][9] MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchoconstriction.[8][9]
Caption: Methacholine signaling in airway smooth muscle.
Experimental Protocols
Induction of COPD in Animal Models
Various animal models are utilized to recapitulate the key features of human COPD.[10] The most common models involve exposure to cigarette smoke (CS), lipopolysaccharide (LPS), or elastase.[1][10]
Protocol 3.1.1: Cigarette Smoke-Induced COPD Model (Mouse)
-
Animal Selection: C57BL/6 mice are frequently used due to their susceptibility to developing COPD-like pathology.[11][12]
-
Exposure System: Place mice in a whole-body or nose-only exposure chamber.
-
CS Exposure: Expose mice to mainstream cigarette smoke from commercial filtered cigarettes (e.g., 2R1 research cigarettes) for 1 hour per day, 5 days a week, for a duration of 4-6 months.[12][13] The concentration of total particulate matter should be maintained at approximately 100-150 mg/m³.
-
Control Group: A control group of mice should be exposed to filtered air under identical conditions.
-
Monitoring: Monitor animal health regularly, including body weight and signs of distress.
-
Confirmation of COPD Phenotype: After the exposure period, confirm the development of COPD-like features through histological analysis of lung tissue (e.g., increased airspace size, inflammation) and assessment of inflammatory cells in bronchoalveolar lavage fluid (BALF).
Protocol 3.1.2: Lipopolysaccharide (LPS)-Induced Airway Inflammation Model (Rat)
-
Animal Selection: Wistar or Sprague-Dawley rats are commonly used.
-
LPS Administration: Anesthetize the rats and intratracheally instill a single dose of LPS (e.g., 1 mg/kg) dissolved in sterile saline.[10]
-
Time Course: The inflammatory response typically peaks within 24-48 hours post-instillation.
-
Control Group: Administer sterile saline to the control group using the same procedure.
-
Assessment: This model is primarily used to study acute exacerbations and airway inflammation.
Methacholine Challenge Protocols
Airway responsiveness to methacholine can be assessed either in vivo using plethysmography or in vitro using isolated tracheal preparations.
Protocol 3.2.1: In Vivo Methacholine Challenge using Whole-Body Plethysmography (Mouse)
-
Acclimatization: Place conscious, unrestrained mice into the main chamber of a whole-body plethysmograph and allow them to acclimate for at least 20-30 minutes.[14]
-
Baseline Measurement: Record baseline respiratory parameters for 3-5 minutes. The primary parameter measured is the enhanced pause (Penh), a dimensionless value that reflects changes in the timing of the breathing cycle and is used as a surrogate for airway resistance.[14][15]
-
Methacholine Nebulization: Prepare fresh solutions of methacholine in sterile saline at increasing concentrations (e.g., 0, 3.125, 6.25, 12.5, 25, and 50 mg/mL).[14]
-
Challenge: Nebulize saline (as a baseline control) followed by the escalating doses of methacholine into the chamber for a fixed duration (e.g., 3 minutes per dose).
-
Data Recording: Record respiratory parameters for 3-5 minutes following each nebulization.
-
Data Analysis: Calculate the average Penh value for each methacholine concentration and plot a dose-response curve.
Caption: In vivo methacholine challenge workflow.
Protocol 3.2.2: In Vitro Tracheal Ring Contractility Assay (Guinea Pig)
-
Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Preparation: Cut the trachea into 2-3 mm wide rings.
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Methacholine Addition: Add cumulative concentrations of methacholine (e.g., 10⁻⁹ to 10⁻³ M) to the organ bath.
-
Contraction Measurement: Record the isometric contraction of the tracheal rings using a force transducer.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by a high concentration of potassium chloride (KCl). Construct a concentration-response curve to determine the EC50 (the concentration of methacholine that produces 50% of the maximal response).[15]
Data Presentation and Interpretation
Quantitative data from methacholine challenge studies should be presented in a clear and structured format to allow for easy comparison between experimental groups.
Table 1: In Vivo Airway Responsiveness to Methacholine in a Mouse Model of COPD
| Methacholine (mg/mL) | Control Group (Penh ± SEM) | COPD Group (Penh ± SEM) |
| 0 (Saline) | 0.5 ± 0.1 | 0.8 ± 0.2 |
| 3.125 | 0.7 ± 0.1 | 1.5 ± 0.3 |
| 6.25 | 1.0 ± 0.2 | 2.5 ± 0.4 |
| 12.5 | 1.5 ± 0.3 | 4.0 ± 0.5 |
| 25 | 2.2 ± 0.4 | 6.5 ± 0.7 |
| 50 | 3.0 ± 0.5 | 8.9 ± 0.9 |
| p < 0.05 compared to the control group. |
Table 2: In Vitro Tracheal Ring Contractility in a Guinea Pig Model of COPD
| Group | EC50 of Methacholine (M) | Maximum Contraction (% of KCl response) |
| Control | 1.5 x 10⁻⁶ | 95 ± 5% |
| COPD | 5.2 x 10⁻⁷ | 110 ± 7% |
| *p < 0.05 compared to the control group. |
An increase in Penh values or a leftward shift in the dose-response curve (lower EC50) in the COPD group compared to the control group indicates airway hyperresponsiveness.[14][15]
Conclusion
Methacholine challenge is an indispensable tool for characterizing airway hyperresponsiveness in animal models of COPD. The protocols and data presentation guidelines provided herein offer a standardized approach to conducting and interpreting these studies. By employing these methods, researchers can effectively evaluate the pathophysiology of COPD and assess the efficacy of novel therapeutic interventions aimed at alleviating airway hyperresponsiveness.
References
- 1. [PDF] Experimental animal models for COPD: a methodological review | Semantic Scholar [semanticscholar.org]
- 2. copdnewstoday.com [copdnewstoday.com]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. Airway responsiveness to methacholine and incidence of COPD: an international prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methacholine Chloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Muscarinic receptors and their antagonists in COPD: anti-inflammatory and antiremodeling effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 11. Cigarette smoke exposure induced animal models of COPD – procedural variations and apparatus [jpccr.eu]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 15. tobaccoinduceddiseases.org [tobaccoinduceddiseases.org]
Application Notes and Protocols for In Vitro Methacholine Dose-Response Curves in Airway Smooth Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methacholine (B1211447), a synthetic choline (B1196258) ester that acts as a non-selective muscarinic receptor agonist, is a valuable tool in respiratory research. It is widely used to induce bronchoconstriction and assess airway hyperresponsiveness, a key feature of asthma. By binding to M3 muscarinic receptors on airway smooth muscle (ASM) cells, methacholine triggers a signaling cascade that leads to cell contraction.[1] Studying the dose-response relationship of methacholine in vitro provides a controlled system to investigate the fundamental mechanisms of ASM contraction, evaluate the efficacy of potential bronchodilators, and explore the pathophysiology of airway diseases.
These application notes provide detailed protocols for generating and analyzing methacholine dose-response curves using cultured human airway smooth muscle (HASM) cells. Three common methods for quantifying the contractile response are described: Calcium Imaging, Traction Force Microscopy, and Cell Shortening Assays.
Methacholine Signaling Pathway in Airway Smooth Muscle Cells
Methacholine-induced contraction of airway smooth muscle is primarily mediated by the activation of M3 muscarinic receptors, which are G-protein coupled receptors (GPCRs). The binding of methacholine to these receptors initiates a signaling cascade that culminates in an increase in intracellular calcium concentration ([Ca2+]i) and the phosphorylation of myosin light chains, leading to muscle cell contraction.
The key steps in the signaling pathway are as follows:
-
Receptor Activation: Methacholine binds to the M3 muscarinic receptor on the surface of the airway smooth muscle cell.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the Gq G-protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum (SR), leading to the release of stored Ca2+ into the cytoplasm.
-
Calcium-Calmodulin Complex Formation: The increased cytoplasmic Ca2+ binds to calmodulin (CaM).
-
MLCK Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments.
-
Actin-Myosin Cross-Bridging and Contraction: The interaction between actin and myosin results in cross-bridge cycling and, ultimately, smooth muscle cell contraction.
Concurrently, DAG and another pathway involving RhoA/Rho kinase can sensitize the contractile apparatus to Ca2+ by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates the myosin light chain. This inhibition leads to a sustained contraction at lower Ca2+ concentrations.
References
Application Notes and Protocols for Evaluating Novel Asthma Therapeutics In Vivo Using the Methacholine Challenge
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), a phenomenon where airways constrict excessively in response to various stimuli.[1][2][3] The methacholine (B1211447) challenge is a widely used and well-established bronchoprovocation test to assess AHR, making it an invaluable tool in the preclinical evaluation of novel asthma therapeutics.[4][5][6] Methacholine, a synthetic analog of acetylcholine (B1216132), acts as a non-specific cholinergic agonist, binding to muscarinic receptors on airway smooth muscle cells and inducing bronchoconstriction.[1][5][7] In asthmatic subjects, this response is exaggerated, occurring at lower concentrations of methacholine compared to healthy individuals.[2] This application note provides detailed protocols for performing the methacholine challenge in murine models of asthma, guidelines for data presentation, and visualizations of the experimental workflow and underlying signaling pathways.
Signaling Pathway of Methacholine-Induced Bronchoconstriction
Methacholine induces bronchoconstriction primarily through the activation of M3 muscarinic acetylcholine receptors (mAChRs) on airway smooth muscle cells.[1] This binding initiates a Gq protein-coupled signaling cascade. The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent contraction of the airway smooth muscle, resulting in bronchoconstriction.[7]
Experimental Workflow for Evaluating Novel Asthma Therapeutics
The evaluation of a novel therapeutic agent for asthma using the methacholine challenge typically follows a structured workflow. This involves sensitizing and challenging animals to induce an asthma-like phenotype, administering the therapeutic compound, and then assessing its effect on airway hyperresponsiveness using the methacholine challenge.
Experimental Protocols
The following protocols provide detailed methodologies for performing the methacholine challenge in mice. Researchers should adapt these protocols based on their specific experimental design and available equipment.
Protocol 1: Non-Invasive Measurement of Airway Hyperresponsiveness using Whole-Body Plethysmography (WBP)
This method measures the enhanced pause (Penh), a dimensionless value that reflects changes in the timing of respiration and is used as a surrogate for airway obstruction in conscious, unrestrained mice.[8][9]
Materials:
-
Whole-body plethysmography (WBP) system (e.g., Buxco, EMKA Technologies)[8]
-
Nebulizer
-
Methacholine chloride (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Experimental animals (e.g., BALB/c mice sensitized and challenged with ovalbumin)[10]
Procedure:
-
Animal Acclimatization: Place the conscious, unrestrained mice into the individual plethysmography chambers and allow them to acclimate for at least 3 minutes to obtain stable baseline readings.[8]
-
Baseline Measurement: Record baseline respiratory parameters for a 3-minute period.[8]
-
Methacholine Administration:
-
Prepare fresh serial dilutions of methacholine in PBS (e.g., 0, 3, 6, 12.5, 25, and 50 mg/mL).[8][9]
-
Aerosolize PBS (vehicle control) into the chambers for 3 minutes using the nebulizer.
-
Record respiratory parameters for 3 minutes following nebulization.
-
Sequentially administer increasing concentrations of aerosolized methacholine for 3 minutes each.
-
After each dose, record respiratory parameters for 3 minutes.[8]
-
-
Data Analysis: Calculate the average Penh value for each methacholine concentration. Plot the dose-response curve (Penh vs. methacholine concentration) for each experimental group.
Protocol 2: Invasive Measurement of Airway Resistance and Compliance
This method provides a more direct measurement of lung mechanics, such as airway resistance (RL) and dynamic compliance (Cdyn), in anesthetized and ventilated mice.[3][8]
Materials:
-
Small animal ventilator (e.g., FlexiVent, SCIREQ)
-
Nebulizer or intravenous infusion pump
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tracheostomy cannula
-
This compound (Sigma-Aldrich)
-
Saline
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse via intraperitoneal injection.
-
Perform a tracheostomy and insert a cannula into the trachea.[10]
-
Connect the animal to the ventilator.
-
-
Baseline Measurement: Ventilate the animal and allow the respiratory mechanics to stabilize. Measure baseline airway resistance (RL) and dynamic compliance (Cdyn).
-
Methacholine Administration:
-
Aerosolized Delivery: Administer increasing concentrations of aerosolized methacholine (e.g., 0-50 mg/mL) via the nebulizer connected to the ventilator circuit.[8] Measure RL and Cdyn for 3 minutes after each dose.[8]
-
Intravenous Delivery: Alternatively, deliver methacholine via intravenous (i.v.) infusion through a jugular or tail vein catheter at increasing doses (e.g., 16 and 48 µg/kg/min).[11][12] Allow the response to stabilize for at least 5 minutes before measuring lung mechanics.[11]
-
-
Data Analysis: Calculate the percentage change from baseline for RL and Cdyn at each methacholine concentration. Plot the dose-response curves for each parameter.
Data Presentation
Quantitative data from methacholine challenge experiments should be summarized in clearly structured tables to facilitate comparison between experimental groups.
Table 1: Example Data Presentation for Non-Invasive Methacholine Challenge
| Treatment Group | Baseline Penh | Penh at 12.5 mg/mL MCh | Penh at 25 mg/mL MCh | Penh at 50 mg/mL MCh |
| Vehicle Control | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.6 |
| Therapeutic A | 0.4 ± 0.1 | 0.8 ± 0.1 | 1.5 ± 0.3 | 2.9 ± 0.4* |
| Therapeutic B | 0.5 ± 0.1 | 1.1 ± 0.2 | 2.3 ± 0.4 | 4.5 ± 0.5 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Table 2: Example Data Presentation for Invasive Methacholine Challenge
| Treatment Group | Baseline RL (cmH₂O·s/mL) | % Change in RL at 25 mg/mL MCh | Baseline Cdyn (mL/cmH₂O) | % Change in Cdyn at 25 mg/mL MCh |
| Vehicle Control | 0.25 ± 0.03 | 250 ± 30 | 0.05 ± 0.005 | -50 ± 5 |
| Therapeutic A | 0.24 ± 0.02 | 120 ± 15 | 0.052 ± 0.006 | -25 ± 4 |
| Therapeutic B | 0.26 ± 0.03 | 230 ± 28 | 0.049 ± 0.005 | -48 ± 6 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Conclusion
The methacholine challenge is a robust and reproducible method for assessing airway hyperresponsiveness in preclinical models of asthma. The choice between non-invasive and invasive techniques depends on the specific research question and available resources.[3][8][13] Non-invasive whole-body plethysmography is suitable for longitudinal studies and higher throughput screening, while invasive measurements of lung mechanics provide more direct and detailed physiological data.[8] By following standardized protocols and presenting data clearly, researchers can effectively evaluate the efficacy of novel asthma therapeutics in mitigating AHR.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Methacholine Challenge Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 9. atsjournals.org [atsjournals.org]
- 10. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. tandfonline.com [tandfonline.com]
- 13. scireq.com [scireq.com]
Application Notes and Protocols: Methacholine Challenge in Conscious vs. Anesthetized Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing methacholine (B1211447) challenge tests to assess airway hyperresponsiveness (AHR) in conscious and anesthetized animal models. This document outlines the distinct methodologies, data presentation, and key considerations for each approach.
Introduction
Methacholine challenge is a cornerstone technique in preclinical respiratory research, widely used to induce bronchoconstriction and evaluate AHR, a hallmark of asthma. The choice between performing this challenge in conscious or anesthetized animals depends on the specific research question, available equipment, and the desired endpoints. Conscious animal studies, typically using whole-body plethysmography (WBP), offer a non-invasive approach that allows for longitudinal measurements in the same animal. In contrast, studies in anesthetized animals enable more direct and detailed measurements of lung mechanics through invasive techniques.
Methacholine Signaling Pathway
Methacholine, a synthetic analog of acetylcholine (B1216132), acts as a non-selective muscarinic receptor agonist. In the airways, its primary effect is mediated through the M3 muscarinic acetylcholine receptors on airway smooth muscle cells.[1] Binding of methacholine to the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[2][3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and bronchoconstriction.[4]
Comparison of Conscious vs. Anesthetized Protocols
The selection of a conscious or anesthetized model for methacholine challenge involves a trade-off between physiological relevance and the precision of respiratory mechanics measurements. The following table summarizes the key differences between the two approaches.
| Feature | Conscious (Whole-Body Plethysmography) | Anesthetized (Invasive Mechanics) |
| Principle | Measures pressure changes in a sealed chamber due to breathing, from which a dimensionless parameter, Penh, is derived as an index of bronchoconstriction.[5][6] | Directly measures lung resistance (RL) and elastance (E) or compliance (C) via a tracheal or endotracheal tube.[7][8] |
| Primary Endpoint | Enhanced Pause (Penh)[8] | Lung Resistance (RL), Lung Compliance (Cdyn)[7] |
| Animal State | Awake, unrestrained in a chamber.[5] | Anesthetized, often tracheostomized and mechanically ventilated.[7] |
| Advantages | Non-invasive, allows for repeated/longitudinal studies in the same animal, less technically demanding.[5][7] | Provides precise and specific measurements of airway and tissue mechanics, bypasses upper airway resistance.[7] |
| Disadvantages | Penh is a controversial index and can be influenced by changes in breathing patterns unrelated to bronchoconstriction, prone to movement artifacts.[8] | Invasive nature precludes repeated measurements in the same animal (with tracheostomy), anesthesia can affect respiratory function and drug responses.[7][9] |
Experimental Protocols
Protocol for Methacholine Challenge in Conscious Mice (Whole-Body Plethysmography)
This protocol describes the use of a whole-body plethysmograph to assess AHR in conscious, unrestrained mice.
Materials:
-
Whole-body plethysmography system
-
Nebulizer
-
Methacholine chloride (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Experimental animals (e.g., mice)
Procedure:
-
Animal Acclimatization: Place the unrestrained animal in the plethysmography chamber and allow it to acclimate for at least 30 minutes.[8]
-
Baseline Measurement: Record baseline respiratory parameters for 5-10 minutes.
-
Vehicle Challenge: Nebulize the chamber with PBS (vehicle control) for 2-3 minutes.
-
Post-Vehicle Recording: Record the animal's breathing pattern for 3-5 minutes following the PBS challenge.
-
Methacholine Challenge: Administer increasing concentrations of methacholine via nebulization. A typical dose range for mice is 3 to 50 mg/mL.[6] Each nebulization period should last for 2-3 minutes.
-
Post-Methacholine Recording: After each dose of methacholine, record the respiratory parameters for 3-5 minutes. The peak response usually occurs within the first few minutes.[6]
-
Data Analysis: Calculate the average Penh value for each methacholine concentration and express it as a percentage of the baseline or PBS response.
Protocol for Methacholine Challenge in Anesthetized Mice (Invasive Lung Mechanics)
This protocol details the measurement of lung resistance and compliance in anesthetized, tracheostomized, and mechanically ventilated mice.
Materials:
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Surgical instruments for tracheostomy
-
Mechanical ventilator (e.g., FlexiVent)
-
Nebulizer or infusion pump for methacholine delivery
-
This compound
-
PBS or saline
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital).
-
Tracheostomy: Perform a tracheostomy and insert a cannula into the trachea.
-
Mechanical Ventilation: Connect the animal to a mechanical ventilator. Set the ventilation parameters according to the animal's weight (e.g., for mice, a tidal volume of 10 mL/kg and a respiratory rate of 150 breaths/minute).[7]
-
Baseline Measurement: After a stabilization period, measure baseline lung resistance (RL) and dynamic compliance (Cdyn).
-
Methacholine Administration: Administer increasing doses of methacholine. This can be done via nebulization through the ventilator's inhalation port or intravenously via a tail vein catheter.[7] A common nebulized concentration range is 12.5 to 50 mg/mL.[8] For intravenous administration, doubling doses from 6 to 48 µg·min⁻¹·kg⁻¹ can be used.[10]
-
Post-Methacholine Recording: Measure RL and Cdyn after each dose of methacholine.
-
Data Analysis: Calculate the percentage change in RL and Cdyn from baseline for each methacholine concentration.
Data Presentation and Interpretation
Quantitative data from methacholine challenge studies are typically presented as dose-response curves. The following tables provide examples of expected results for both conscious and anesthetized mice.
Table 1: Representative Dose-Response Data for Conscious Mice (Whole-Body Plethysmography)
| Methacholine (mg/mL) | Penh (Mean ± SEM) - Control Group | Penh (Mean ± SEM) - Asthma Model Group |
| 0 (PBS) | 0.5 ± 0.1 | 0.8 ± 0.2 |
| 3 | 0.7 ± 0.2 | 1.5 ± 0.3 |
| 6.25 | 1.0 ± 0.3 | 2.5 ± 0.4 |
| 12.5 | 1.5 ± 0.4 | 4.0 ± 0.6 |
| 25 | 2.5 ± 0.5 | 6.5 ± 0.8 |
| 50 | 4.0 ± 0.7 | 9.0 ± 1.2 |
| Data are hypothetical and for illustrative purposes. *p < 0.05 compared to the control group. |
Table 2: Representative Dose-Response Data for Anesthetized Mice (Invasive Lung Mechanics)
| Methacholine (mg/mL, nebulized) | % Change in Lung Resistance (RL) (Mean ± SEM) - Control Group | % Change in Lung Resistance (RL) (Mean ± SEM) - Asthma Model Group | % Change in Dynamic Compliance (Cdyn) (Mean ± SEM) - Control Group | % Change in Dynamic Compliance (Cdyn) (Mean ± SEM) - Asthma Model Group |
| 0 (Saline) | 0 | 0 | 0 | 0 |
| 6.25 | 50 ± 10 | 150 ± 20 | -15 ± 5 | -30 ± 7 |
| 12.5 | 100 ± 15 | 300 ± 30 | -25 ± 6 | -45 ± 8 |
| 25 | 200 ± 25 | 500 ± 40 | -35 ± 8 | -60 ± 10 |
| 50 | 350 ± 30 | 800 ± 50 | -45 ± 10 | -75 ± 12 |
| *Data are hypothetical and for illustrative purposes. *p < 0.05 compared to the control group. |
Conclusion
Both conscious and anesthetized methacholine challenge protocols are valuable tools for assessing airway hyperresponsiveness in animal models. The non-invasive nature of whole-body plethysmography in conscious animals is ideal for longitudinal studies and high-throughput screening. In contrast, invasive measurements in anesthetized animals provide more detailed and specific data on lung mechanics, which is crucial for in-depth mechanistic studies. The choice of method should be carefully considered based on the specific aims of the research.
References
- 1. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 3. Reactome | Activation of Gq by Muscarinic Acetylcholine Receptor M3 [reactome.org]
- 4. Examination of signalling pathways involved in muscarinic responses in bovine ciliary muscle using YM-254890, an inhibitor of the Gq/11 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. atsjournals.org [atsjournals.org]
- 7. Invasive and noninvasive methods for studying pulmonary function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 9. Methacholine Challenge Testing: Comparison of FEV1 and Airway Resistance Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Methacholine-Induced Bronchoconstriction in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methacholine (B1211447) for inducing bronchoconstriction in preclinical and clinical imaging studies. Detailed protocols for imaging modalities such as hyperpolarized ³He Magnetic Resonance Imaging (MRI) and Ultra-High-Resolution Computed Tomography (UHRCT) are presented, along with quantitative data from relevant studies and an overview of the underlying signaling pathways.
Introduction
Methacholine, a synthetic choline (B1196258) ester, acts as a non-selective muscarinic receptor agonist.[1] Its primary application in respiratory research and clinical practice is to induce bronchoconstriction, thereby assessing airway hyperresponsiveness (AHR), a hallmark of asthma.[2][3] Imaging studies coupled with methacholine challenge provide a powerful tool to visualize and quantify the spatial and temporal dynamics of airway narrowing and ventilation heterogeneity, offering valuable insights for basic research and drug development.[4][5]
Data Presentation
The following tables summarize quantitative data from imaging studies that have employed methacholine to induce bronchoconstriction.
Table 1: Preclinical Studies of Methacholine-Induced Bronchoconstriction
| Animal Model | Imaging Modality | Methacholine Dose/Administration | Key Quantitative Findings | Reference |
| Mouse (Ovalbumin-sensitized) | Hyperpolarized ³He MRI | 125 µg/kg bolus injection | Increased number of ventilation defects (4.5 ± 0.4) compared to controls (3.3 ± 0.6).[4][6] | [4][6] |
| Mouse | Hyperpolarized ³He MRI | Infusions of 0.3, 0.6, and 1.2 mL/hr (total doses of 32, 64, 96, and 128 µg/kg for a 25g mouse) | Dose-dependent increase in airway resistance. | [4] |
| Pig (mechanically ventilated) | UHRCT | Intravenous bolus injections of 10⁻⁸.⁵ to 10⁻⁷.⁰ mol/kg | Dose-dependent decreases in cross-sectional area (CSA) of bronchi (1–10 mm diameter).[7][8] | [7][8] |
Table 2: Clinical Studies of Methacholine-Induced Bronchoconstriction
| Subject Group | Imaging Modality | Methacholine Dose/Administration | Key Quantitative Findings | Reference |
| Asthmatics (n=25) | Hyperpolarized ³He MRI | Standard methacholine challenge | Increased whole-lung apparent diffusion coefficient (ADC) post-challenge (P < 0.01). Increased ventilation defect percent (VDP) in posterior and inferior regions of interest (P < 0.001).[9] | [9] |
| Healthy Volunteers (n=8) | Hyperpolarized ³He MRI | Standard methacholine challenge | No significant change in whole-lung ADC post-challenge. | [9] |
| Asthmatics (n=2) | Hyperpolarized ³He MRI | Inhaled dose of 2.5 mg | Greater than 20% drop in FEV₁ and appearance of ventilation defects. | [10] |
| Normal Subject (n=1) | Hyperpolarized ³He MRI | Maximum inhaled dose of 25 mg | Less than 5% drop in FEV₁ and no significant ventilation defects. | [10] |
| Asthmatics (n=9) | Hyperpolarized ³He MRI | Methacholine challenge | Significant increase in the number (P < 0.02) and extent (P < 0.02) of ventilation defects.[5] | [5] |
Experimental Protocols
Preclinical Methacholine Challenge Protocol for Hyperpolarized ³He MRI in Mice
This protocol is adapted from studies investigating airway hyperresponsiveness in mouse models of asthma.[4]
1. Animal Preparation:
- Anesthetize the mouse (e.g., with a mixture of ketamine and xylazine).
- Intubate the mouse and connect to a small animal ventilator.
- Place a jugular vein catheter for intravenous methacholine administration.
- Monitor vital signs, including heart rate and oxygen saturation, throughout the procedure.
2. Methacholine Solution Preparation:
- Prepare a stock solution of methacholine chloride in sterile saline. A typical concentration is 80 µg/mL.[4]
- Store the solution on ice and protect it from light until use.
3. Imaging Procedure:
- Acquire baseline (pre-methacholine) hyperpolarized ³He MR images.
- Administer a bolus of methacholine solution intravenously via the jugular catheter. A common dose is 125 µg/kg.[4]
- Immediately following methacholine administration, acquire a dynamic series of ³He MR images to capture the onset and progression of bronchoconstriction.
- Continue imaging until the bronchoconstrictive effect subsides or for a predetermined duration.
- A post-methacholine 3D image can also be acquired to visualize persistent ventilation defects.[6]
4. Data Analysis:
- Quantify ventilation defects by calculating the ventilation defect percent (VDP) from the ³He MR images.
- Analyze changes in airway caliber and regional ventilation patterns.
Clinical Methacholine Challenge Protocol for Imaging Studies
This protocol outlines the general steps for conducting a methacholine challenge in human subjects for imaging studies, following established guidelines.[11][12]
1. Subject Preparation:
- Ensure the subject has abstained from bronchodilator medications and caffeine (B1668208) for the appropriate duration before the test.
- Obtain informed consent and explain the procedure to the subject.
- Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV₁).
2. Methacholine Administration:
- Administer escalating doses of aerosolized methacholine via a nebulizer.
- The starting dose is typically low and is incrementally increased.
3. Imaging and Functional Assessment:
- After each dose of methacholine, perform spirometry to measure the change in FEV₁.[3][13]
- The challenge is typically stopped when there is a 20% or greater fall in FEV₁ from baseline (PC₂₀) or the maximum dose is reached.[3][14]
- Acquire images (e.g., hyperpolarized ³He MRI or UHRCT) at baseline and after reaching the target level of bronchoconstriction.
4. Post-Challenge Procedure:
- Administer a short-acting bronchodilator (e.g., albuterol) to reverse the bronchoconstriction.
- Monitor the subject until their FEV₁ returns to baseline levels.
Signaling Pathways and Visualizations
Methacholine induces bronchoconstriction primarily through the activation of M₃ muscarinic acetylcholine (B1216132) receptors on airway smooth muscle cells.[1][2][15]
Figure 1. Signaling pathway of methacholine-induced bronchoconstriction.
The binding of methacholine to the M₃ receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[16] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event leading to the contraction of airway smooth muscle cells and subsequent bronchoconstriction.[1] DAG activates protein kinase C (PKC), which also contributes to the contractile response.[1]
Figure 2. Experimental workflows for preclinical and clinical imaging studies.
These workflows highlight the key steps involved in conducting methacholine challenge studies in both animal models and human subjects for the purpose of acquiring imaging data to assess airway responsiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the lungs in asthmatic patients by using hyperpolarized helium-3 magnetic resonance: assessment of response to methacholine and exercise challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust protocol for regional evaluation of methacholine challenge in mouse models of allergic asthma using hyperpolarized 3He MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of methacholine-induced airway constriction by ultrafast high-resolution computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Regional pulmonary response to a methacholine challenge using hyperpolarized (3)He magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Guidelines for Methacholine and Exercise Challenge Testing [vitalograph.com]
- 12. tbrhsc.net [tbrhsc.net]
- 13. communitymedical.org [communitymedical.org]
- 14. Shape and position of the complete dose-response curve for inhaled methacholine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting variability in methacholine challenge test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in methacholine (B1211447) challenge test results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Pre-analytical Variability
Q1.1: What are the most common subject-related factors that can cause variability in methacholine challenge test results?
A: Several subject-related factors can significantly impact test outcomes. These include:
-
Medication Use: Various medications can alter airway responsiveness, leading to false-negative results. It is crucial to adhere to appropriate withholding times before the test.[1][2][3][4]
-
Recent Illness: Respiratory infections can temporarily increase airway hyperresponsiveness and cause a false-positive result.[4][5]
-
Caffeine and Smoking: Consumption of caffeine-containing products and smoking before the test can affect bronchial responsiveness.[6][7]
-
Exercise: Vigorous exercise immediately before the test can induce bronchoconstriction and affect results.[7][8]
-
Allergen Exposure: Seasonal variations and recent exposure to specific allergens can influence airway hyperresponsiveness.
Troubleshooting Pre-analytical Variability:
-
Action: Thoroughly screen subjects for medication use, recent illnesses, and other confounding factors during the pre-test interview.
-
Action: Provide subjects with a comprehensive list of medications and substances to avoid, along with the required withholding times.
-
Action: Reschedule the test if the subject has had a recent respiratory infection or does not meet pre-test requirements.[9]
2. Analytical Variability (Test Procedure)
Q2.1: My baseline Forced Expiratory Volume in 1 second (FEV1) is highly variable. What could be the cause and how can I address it?
A: High variability in baseline FEV1 can be due to:
-
Poor Spirometry Technique: The subject may not be performing the spirometry maneuvers correctly and consistently. An acceptable-quality methacholine challenge test depends on the patient's ability to perform acceptable spirometric maneuvers.[3][4]
-
Underlying Airway Instability: Some subjects may have inherently variable airway function.
Troubleshooting Baseline FEV1 Variability:
-
Action: Ensure the technician is proficient in coaching the subject to perform repeatable and acceptable spirometry maneuvers.[1][4] At least 20 supervised tests are estimated to be required for a new technician to become proficient.[4]
-
Action: If the subject cannot perform acceptable spirometry, consider rescheduling the test or using an alternative endpoint that is less effort-dependent.[3][4]
Q2.2: I observed a significant drop in FEV1 (>10%) after administering saline/diluent. What should I do?
A: A significant FEV1 drop after saline administration can indicate:
-
Severe Airway Hyperresponsiveness: The subject's airways are highly sensitive.
-
Incorrect Saline Preparation: The saline solution may be cold or hypertonic, causing bronchoconstriction.
Troubleshooting FEV1 Drop After Saline:
-
Action: If the FEV1 drops by 10-20% after the diluent, the diluent step should be repeated.[1][10]
-
Action: If the FEV1 drops by ≥20% after the diluent, the challenge should be canceled.[1][10] The subject may be too unstable to continue.[1]
-
Action: Ensure the saline solution is at room temperature and is sterile, normal saline (0.9% sodium chloride).[4]
Q2.3: How critical is the choice of nebulizer, and how does it contribute to variability?
A: The nebulizer is a critical source of variability. The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is highly dependent on the device used.[11] Key factors include:
-
Nebulizer Output: The amount of aerosol delivered per unit of time can vary significantly between different nebulizer types and even between nebulizers of the same type.[12]
-
Particle Size: The aerodynamic mass median diameter (AMMD) of the aerosol particles determines where they deposit in the respiratory tract.[12]
-
Mode of Nebulization: Continuous versus intermittent (dosimeter) nebulization affects the output.[1]
Troubleshooting Nebulizer-Related Variability:
-
Action: Standardize the test by reporting the provocative dose of methacholine that causes a 20% fall in FEV1 (PD20), which is independent of the delivery device.[1][11][13]
-
Action: Characterize the output of your specific nebulizer to accurately calculate the delivered dose.[11][14]
-
Action: Ensure consistent nebulizer operation, including driving gas flow rate and fill volume, for all tests.
3. Post-analytical Variability (Interpretation)
Q3.1: The test result is positive, but the subject is asymptomatic. How should I interpret this?
A: A positive methacholine challenge in an asymptomatic individual can occur due to:
-
Normal Biological Variation: Up to 7% of the asymptomatic population may have a positive test, which could be a normal variant or indicate imperceptible symptoms.[10]
-
Subclinical Asthma: The subject may have underlying airway hyperresponsiveness without overt symptoms.
-
Other Conditions: A positive test can be associated with other conditions such as allergic rhinitis, chronic obstructive pulmonary disease (COPD), heart failure, and cystic fibrosis.[7][8][10][15]
Troubleshooting a Positive Result in an Asymptomatic Subject:
-
Action: Interpret the results in the context of the subject's clinical history and pre-test probability of asthma.[4][7]
-
Action: Consider alternative diagnoses that can cause a false-positive result.[10][15]
Q3.2: The test result is negative, but the subject is symptomatic. What are the possible reasons?
A: A negative methacholine challenge in a symptomatic individual may be due to:
-
Medication Interference: Inadequate withholding of medications that reduce airway responsiveness is a common cause of false-negative results.[3][4]
-
Incorrect Test Performance: Poor subject cooperation leading to inadequate inhalation of methacholine.
-
Alternative Diagnoses: The symptoms may be due to conditions that mimic asthma, such as inducible laryngeal obstruction (vocal cord dysfunction) or central airway obstruction.[10]
-
Occupational or Allergen-Induced Asthma: The subject may only react to specific triggers not present during the test.[16]
Troubleshooting a Negative Result in a Symptomatic Subject:
-
Action: Verify that all medications known to affect the test were withheld for the appropriate duration.
-
Action: Review the quality of the test performance, including spirometry and inhalation technique.
-
Action: Consider alternative diagnoses and further investigations based on the clinical suspicion.[10]
Data Presentation
Table 1: Medication Withholding Times Prior to Methacholine Challenge Test
| Medication Class | Examples | Minimum Withholding Time |
| Short-Acting Beta2-Agonists (SABA) | Albuterol, Salbutamol, Terbutaline | 6-8 hours[2][6][9] |
| Long-Acting Beta2-Agonists (LABA) | Salmeterol, Formoterol | 36-48 hours[2][6][9] |
| Ultra-Long-Acting Beta2-Agonists | Indacaterol, Olodaterol, Vilanterol | 48 hours[2] |
| Short-Acting Muscarinic Antagonists (SAMA) | Ipratropium | 24 hours[6][9] |
| Long-Acting Muscarinic Antagonists (LAMA) | Tiotropium, Aclidinium, Glycopyrrolate, Umeclidinium | 1 week[9] |
| Leukotriene Modifiers | Montelukast, Zafirlukast | 24 hours[2] |
| Theophylline | 24-48 hours[6][9] | |
| Cromolyn Sodium | 8 hours | |
| Antihistamines | Cetirizine, Loratadine | 24 hours[6] |
| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | Generally not withheld unless assessing for an anti-inflammatory effect (then 4-8 weeks)[1][3] |
Table 2: Nebulizer Performance Characteristics and Impact on Methacholine Challenge
| Nebulizer Type | Typical Output Rate | Typical Particle Size (MMAD) | Key Considerations |
| Wright Jet Nebulizer | 0.12 - 1.59 ml/min (highly variable)[12] | 1.3 - 3.6 µm[12] | - Historically a standard, but now often obsolete. - High variability in output. |
| DeVilbiss 646 | Variable | ~1.52 µm | - Used in the 5-breath dosimeter protocol. |
| AeroEclipse II BAN | 0.39 ml/min (continuous), 0.025 ml/breath (breath-actuated) | ~2.8 µm | - Breath-actuated feature reduces environmental contamination. |
| Bennett Twin | Calibrated to 0.13 g/min | Not specified | - Shown to produce equivalent PC20 results to the Wright nebulizer when calibrated.[17] |
MMAD = Mass Median Aerodynamic Diameter BAN = Breath-Actuated Nebulizer
Experimental Protocols
Detailed Methodology for the Two-Minute Tidal Breathing Methacholine Challenge Protocol
This protocol is based on the guidelines from the American Thoracic Society and European Respiratory Society.[1][4]
-
Subject Preparation:
-
Confirm the subject has adhered to all medication and substance withholding requirements (see Table 1).
-
Ensure the subject has not had a recent respiratory infection and has no contraindications to the test.[4]
-
Explain the procedure to the subject, including potential symptoms like cough or chest tightness.[3]
-
-
Baseline Spirometry:
-
Perform baseline spirometry to obtain at least two acceptable and repeatable FEV1 measurements.
-
The baseline FEV1 should be >60% of the predicted value for the test to proceed.[18]
-
-
Diluent Administration:
-
Add 3 mL of sterile 0.9% saline to the nebulizer.
-
Have the subject breathe quietly from the nebulizer for 2 minutes.
-
At 30 and 90 seconds after nebulization, perform spirometry to measure FEV1.[10]
-
The post-diluent FEV1 will serve as the baseline for calculating the percent fall. A drop of >20% after diluent contraindicates proceeding with the test.[1][10]
-
-
Methacholine Administration (Incremental Dosing):
-
Starting with the lowest concentration of methacholine, add 3 mL to the nebulizer.
-
The subject inhales the aerosolized solution via tidal breathing for 2 minutes.
-
Perform spirometry at 30 and 90 seconds after the completion of nebulization.[10]
-
If the FEV1 falls by less than 20% from the post-diluent baseline, proceed to the next highest methacholine concentration.
-
The time interval between the start of two consecutive concentrations should be kept to 5 minutes.
-
-
Test Termination and Post-Test Procedure:
-
The test is stopped when the FEV1 has dropped by 20% or more from the post-diluent baseline, or the highest concentration of methacholine has been administered.[5]
-
Administer a short-acting bronchodilator (e.g., albuterol) to reverse bronchoconstriction.[1][5]
-
Repeat spirometry after 10 minutes to ensure the FEV1 has returned to within 10% of the baseline value.[18]
-
-
Calculation of PD20:
-
The provocative dose causing a 20% fall in FEV1 (PD20) is calculated by interpolation from the log dose-response curve.
-
Mandatory Visualization
Caption: Workflow for a standard methacholine challenge test.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. communitymedical.org [communitymedical.org]
- 3. atsjournals.org [atsjournals.org]
- 4. thoracic.org [thoracic.org]
- 5. Methacholine Challenge Test [aaaai.org]
- 6. Methacholine Challenge Testing: Patient Instructions – Medical Diagnostics & Consulting [mdac-ca.com]
- 7. lalungdoctor.com [lalungdoctor.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. patient.uwhealth.org [patient.uwhealth.org]
- 10. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Standardization of inhalation provocation tests: influence of nebulizer output, particle size, and method of inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Provocative dose of methacholine causing a 20% drop in FEV1 should be used to interpret methacholine challenge tests with modern nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing Methacholine Chloride for Bronchoconstriction Assays
Welcome to the technical support center for the use of methacholine (B1211447) chloride in bronchoconstriction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is methacholine chloride and why is it used to induce bronchoconstriction?
This compound is a synthetic choline (B1196258) ester that acts as a non-selective muscarinic receptor agonist.[1] It is structurally similar to the neurotransmitter acetylcholine (B1216132) but is more slowly hydrolyzed by acetylcholinesterase, resulting in a more prolonged effect.[2] In respiratory research, it is the agent of choice for bronchoprovocation testing because it directly stimulates muscarinic receptors (primarily the M3 subtype) on airway smooth muscle, leading to contraction and airway narrowing.[3][4] This allows for the assessment of airway hyperresponsiveness (AHR), a key feature of asthma.[5][6]
Q2: How should I prepare and store this compound solutions?
Methacholine powder is very hygroscopic and should be stored in a freezer with a desiccant.[2] For solution preparation:
-
Diluent: Use sterile 0.9% sodium chloride (normal saline). While some commercial preparations specify saline containing 0.4% phenol (B47542) as a preservative, there is no evidence that this is necessary for all applications.[2]
-
Preparation: Solutions should be prepared by a trained individual using sterile techniques to ensure accuracy and prevent contamination.[2] Allow the solution to warm to room temperature before use.[1]
-
Storage & Stability: Aqueous solutions of methacholine are more stable than previously thought. When prepared with normal saline and stored at 4°C, solutions with concentrations of 0.125 mg/mL and greater are stable for at least 3 months.[2] Some studies have shown no significant decomposition over 4 months when stored at 4°C or even at room temperature.[7] However, it is best practice to follow the manufacturer's recommendations if available.[2] Discard any unused solution remaining in a nebulizer after a procedure.[2]
Q3: What are the key differences between in vivo (e.g., Methacholine Challenge Test) and in vitro (e.g., isolated tissue) experiments?
-
In vivo assays , such as the Methacholine Challenge Test (MCT) in animals or humans, measure the overall response of the entire respiratory system. The outcome (e.g., a 20% fall in FEV1, termed PC20) is influenced not only by airway smooth muscle sensitivity but also by factors like airway geometry, lung mechanics, and neural pathways.[3][8]
-
In vitro assays using isolated tissues like tracheal rings or precision-cut lung slices (PCLS) measure the direct contractile response of the airway smooth muscle to methacholine.[8] This allows for the study of muscle sensitivity and signaling pathways in a controlled environment, free from systemic influences.[5] Interestingly, airway hyperresponsiveness observed in vivo in animal models of asthma does not always correlate with increased smooth muscle sensitivity in vitro, suggesting that the inflammatory microenvironment, which is washed away during tissue preparation, plays a crucial role.[5]
Q4: What is the primary signaling pathway activated by methacholine in airway smooth muscle?
Methacholine-induced bronchoconstriction is primarily mediated by the activation of M3 muscarinic acetylcholine receptors (M3 mAChRs) on airway smooth muscle cells.[9][10] This receptor is coupled to the Gq class of G proteins. The signaling cascade proceeds as follows:
-
Methacholine binds to the M3 receptor.[10]
-
The activated receptor stimulates the Gαq subunit of the G protein.[11]
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][13]
-
IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11][13]
-
The resulting increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase (MLCK), which phosphorylates myosin, causing smooth muscle contraction.[11][13]
Troubleshooting Guides
Section 1: In Vivo Methacholine Challenge Test (MCT)
This guide addresses common issues encountered during whole-animal or human bronchoprovocation studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between subjects or tests | 1. Inconsistent nebulizer output or particle size.[14] 2. Variation in subject's inspiratory flow, lung volume, or breath-hold time.[14] 3. Unstable baseline FEV1 (variation >0.2 L).[14] 4. Recent viral infection or allergen exposure.[3] 5. Influence of medications (e.g., bronchodilators, corticosteroids).[3][15] | 1. Calibrate nebulizer regularly. Ensure consistent device and protocol are used for all tests.[3] 2. Standardize breathing maneuvers through clear instructions and coaching.[2] 3. Ensure subject is stable before starting the challenge. Repeat baseline spirometry until reproducible.[14] 4. Postpone test until subject has recovered (e.g., >6 weeks after infection).[3] 5. Ensure appropriate washout periods for all interfering medications (see table below).[3][15] |
| No response or unexpectedly low response (False Negative) | 1. Incorrectly prepared or degraded methacholine solution. 2. Inadequate nebulizer performance. 3. Subject's use of interfering medications not disclosed.[16] 4. Poor subject cooperation leading to insufficient inhalation.[16] | 1. Prepare fresh solutions or verify the stability and storage conditions of existing stock. Use aseptic technique.[2][17] 2. Verify nebulizer function and output according to manufacturer specifications.[16] 3. Review medication history with the subject, including over-the-counter drugs and supplements.[15] 4. Provide clear instructions and observe the subject's technique.[16] |
| Exaggerated response or adverse event | 1. Subject has very low baseline lung function (e.g., FEV1 <60% predicted).[1] 2. Subject has a contraindication (e.g., recent heart attack, uncontrolled hypertension).[18] 3. Incorrectly high starting concentration of methacholine. | 1. Adhere strictly to exclusion criteria based on baseline spirometry.[1] 2. Thoroughly screen subjects for all contraindications before the test.[18] 3. Double-check dilution calculations and start with the lowest dose in the protocol.[1] 4. Immediately stop the test and administer a rescue bronchodilator. Ensure emergency equipment is available.[3] |
| Significant response to saline diluent | 1. The subject's airways are extremely hyperresponsive. 2. The temperature or osmolarity of the saline is causing a response. | 1. If FEV1 falls by ≥20% after diluent, the challenge should be cancelled.[3] 2. If FEV1 changes by 10-20%, the diluent step can be repeated. If the response is stable, this new value becomes the baseline.[1][3] 3. Ensure diluent is at room temperature before nebulization.[1] |
| Medication Class | Examples | Minimum Withholding Time |
| Short-Acting β2-Agonists (SABA) | Albuterol, Levalbuterol | 8 hours |
| Long-Acting β2-Agonists (LABA) | Salmeterol, Formoterol | 24-48 hours |
| Ultra-Long-Acting β2-Agonists | Vilanterol, Olodaterol | >72 hours |
| Short-Acting Anticholinergics | Ipratropium | 12 hours |
| Long-Acting Anticholinergics | Tiotropium, Umeclidinium | >168 hours (7 days) |
| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | May not need to be withheld, depends on study question.[2] |
| Leukotriene Modifiers | Montelukast | 24 hours |
| Theophylline | 12-24 hours | |
| Antihistamines | Loratadine, Cetirizine | 72 hours |
| Caffeine-containing products | Coffee, tea, chocolate | At least 4-6 hours |
(Data compiled from multiple sources[2][3][18][19])
Section 2: In Vitro Airway Smooth Muscle Assays (Tracheal Rings, PCLS)
This guide addresses common issues encountered during experiments with isolated airway tissues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in contractile response | 1. Inconsistent tissue preparation (e.g., slice thickness, ring size). 2. Tissue damage during dissection or slicing. 3. Variation in baseline tension (for tracheal rings). 4. Tissue viability issues (hypoxia, nutrient depletion). | 1. Use a vibratome for consistent PCLS thickness (typically 200-300 µm).[20] Standardize the size and location of tracheal rings. 2. Handle tissues gently. Ensure sharp blades are used. For PCLS, inflating the lung with low-melting-point agarose (B213101) provides structural support.[5][20] 3. Allow tissues to equilibrate under a consistent baseline tension before starting the experiment. 4. Ensure continuous aeration of buffer with carbogen (B8564812) (95% O2, 5% CO2). Change buffer regularly.[5] |
| No response to methacholine | 1. Tissue is not viable. 2. Methacholine solution is inactive or at too low a concentration. 3. Receptor desensitization from previous experiments. 4. Epithelium removal (can sometimes alter responsiveness). | 1. Test tissue viability with a depolarizing agent like potassium chloride (KCl) at the end of the experiment. A robust contraction indicates viable muscle. 2. Verify solution concentration and preparation date. Test a fresh batch of methacholine. 3. Ensure adequate washout periods between cumulative dose additions and between experiments. 4. Note whether the epithelium is intact or has been removed, as this can be a variable. |
| Dose-response curve is shifted or has a low maximum | 1. Presence of antagonists or residual relaxants in the buffer or tissue. 2. Suboptimal experimental conditions (e.g., temperature, pH of buffer). 3. Differences in receptor expression or signaling efficiency between tissue donors or animal models.[21] 4. For PCLS from disease models, the in vivo hyperresponsiveness may not be present ex vivo.[5] | 1. Use high-purity reagents and ensure thorough washing of tissues after equilibration or exposure to other drugs. 2. Maintain physiological temperature (37°C) and buffer pH (typically 7.4). 3. Acknowledge biological variability. Increase sample size (n) to account for this. The amount of airway smooth muscle may correlate with sensitivity (EC50) but not maximal response.[21] 4. Consider that AHR in disease models may depend on an inflammatory environment that is lost upon tissue isolation.[5] |
Experimental Protocols
Protocol 1: Standardized Methacholine Challenge Test (MCT) - Five-Breath Dosimeter Method
This protocol is a common clinical and research method for assessing airway hyperresponsiveness in vivo.
Methodology:
-
Preparation: Ensure the subject has followed all pre-test instructions (e.g., medication withdrawal).[15] Prepare serial dilutions of methacholine and calibrate all equipment.[1]
-
Baseline: Perform spirometry to obtain at least two acceptable and reproducible FEV1 maneuvers. The highest FEV1 value is the baseline.[2]
-
Diluent Control: The subject inhales 5 breaths of saline diluent from a dosimeter. Spirometry is repeated at 30 and 90 seconds. The highest FEV1 is the post-diluent control value. If the FEV1 drops by ≥20%, the test is stopped.[1][3]
-
Methacholine Dosing: The subject inhales 5 breaths of the lowest methacholine concentration.[2]
-
Response Measurement: FEV1 is measured at 30 and 90 seconds after inhalation. The highest value is recorded.[2]
-
Progression: If the FEV1 fall from the control value is less than 20%, proceed to the next highest (typically doubled) concentration of methacholine. Repeat steps 4 and 5.[15]
-
Endpoint: The test is stopped when the FEV1 has fallen by 20% or more from the control value, or when the maximum concentration has been administered.[15]
-
Recovery: A rescue bronchodilator is administered, and a final spirometry is performed to ensure FEV1 returns to baseline.[15]
-
Analysis: The provocative concentration causing a 20% fall in FEV1 (PC20) is calculated by interpolation of the dose-response curve.[1]
Protocol 2: In Vitro Airway Contraction using Precision-Cut Lung Slices (PCLS)
This protocol allows for the direct measurement of airway smooth muscle contractility in a setting that preserves the local microenvironment.
Methodology:
-
Lung Inflation: Anesthetize the animal and cannulate the trachea. Perfuse the pulmonary circulation with saline to remove blood. Inflate the lungs via the cannula with a low-melting-point agarose solution (e.g., 1.5%).[5][22]
-
Slicing: Remove the agarose-filled lungs and cool them on ice to solidify the agarose. Use a vibratome to cut tissue slices to a consistent thickness (e.g., 200 µm).[5][22]
-
Incubation & Washout: Incubate the slices in a physiological buffer (e.g., MEM or Krebs-Henseleit) at 37°C, aerated with 95% O2/5% CO2. Change the medium frequently for the first few hours to wash out the agarose and any cell debris.[5]
-
Baseline Imaging: Place a single viable slice, identified by an intact airway with visible cilia beating, in an imaging chamber on a microscope stage.[23] Capture a baseline image of the airway lumen.
-
Cumulative Dose-Response: Add methacholine to the buffer in increasing concentrations (e.g., from 10⁻⁷ M to 10⁻⁴ M).[23] Allow the tissue to stabilize for a set time (e.g., 5 minutes) at each concentration before capturing an image of the airway lumen.[23]
-
Relaxation: After the highest dose, wash out the methacholine with fresh buffer. A relaxing agent (e.g., chloroquine (B1663885) or a β-agonist) can be added to ensure the airway returns to its baseline diameter.[23]
-
Analysis: Measure the airway lumen area from the captured images for each concentration. Calculate the percentage decrease in area relative to the baseline. Plot the percent contraction against the log of the methacholine concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).[8]
References
- 1. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Airway Smooth Muscle in Contractility and Remodeling of Asthma: Potential Drug Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Airway Smooth Muscle Sensitivity to Methacholine in Precision-Cut Lung Slices (PCLS) from Ovalbumin-induced Asthmatic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thoracic.org [thoracic.org]
- 7. Stability of stored this compound solutions: clinically useful information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of in vivo airway responsiveness and in vitro smooth muscle sensitivity to methacholine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 15. Methacholine Challenge Test [aaaai.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pdf.hres.ca [pdf.hres.ca]
- 18. lung.org [lung.org]
- 19. ouh.nhs.uk [ouh.nhs.uk]
- 20. Insights from precision-cut lung slices—investigating mechanisms and therapeutics for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. synapse.koreamed.org [synapse.koreamed.org]
- 23. Methacholine induced airway contraction in porcine precision cut lung slices from indoor and outdoor reared pigs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress-Induced Artifacts in Animal Methacholine Challenge
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress-induced artifacts in animal methacholine (B1211447) challenge experiments.
Troubleshooting Guide
This guide addresses common issues encountered during methacholine challenge experiments that may be related to animal stress.
| Issue | Potential Cause (Stress-Related) | Recommended Solution |
| High variability in baseline lung function measurements between animals. | Inconsistent handling, environmental stressors prior to measurement. | Implement a consistent and gentle handling protocol for all animals.[1] Allow for an adequate acclimation period of at least 3-7 days upon arrival and before any procedures.[2] Ensure the housing and testing environments are quiet and stable. |
| Exaggerated or highly variable response to low doses of methacholine. | Acute stress from improper handling or restraint immediately before or during the challenge can enhance airway reactivity.[3][4] | Handle animals calmly and confidently, using non-aversive techniques.[5] If restraint is necessary, use a device the animal has been conditioned to accept.[6] Consider using whole-body plethysmography for conscious, unrestrained animals to minimize handling stress.[6] |
| Inconsistent dose-response curves within the same animal on different days. | Fluctuations in the animal's stress levels due to changes in environment, handling, or experimental procedures. | Standardize the experimental timeline, including the time of day for testing, to minimize circadian variations in stress hormones. Ensure all personnel interacting with the animals follow the same low-stress handling protocols consistently. |
| Animals exhibit signs of distress (e.g., vocalization, excessive movement, altered breathing) before methacholine administration. | Anxiety and fear due to the experimental setup, unfamiliar noises, or rough handling. | Acclimate the animals to the experimental apparatus and room before the actual experiment. Minimize noise and sudden movements in the laboratory. Approach the animals in a calm and non-threatening manner.[5] |
| Unexpectedly high airway hyperresponsiveness in control animals. | Chronic stress from housing conditions (e.g., overcrowding, social instability) can lead to baseline inflammation and heightened airway reactivity.[4][7] | Ensure proper housing density and social grouping. Provide environmental enrichment to reduce chronic stress. Monitor for any signs of aggression or social stress within the cages. |
Frequently Asked Questions (FAQs)
Q1: How long should the acclimation period be for animals before a methacholine challenge?
A1: A minimum acclimation period of 3 to 7 days is recommended for newly arrived animals before any experimental procedures, including methacholine challenges.[2] This allows the animals to adapt to their new environment and reduces the stress associated with transportation and novel surroundings.
Q2: What is the best way to handle animals to minimize stress before and during the procedure?
A2: Gentle and consistent handling is crucial. Animals should be approached calmly and confidently, avoiding sudden movements or loud noises.[5] Handling methods should be non-aversive; for mice, this can include cupping the animal or using a tunnel for transfer instead of tail-picking.[5] Positive reinforcement, such as food treats, can also be used to create a positive association with the handler.[5]
Q3: Can the choice of anesthesia influence stress-related outcomes?
A3: Yes, the choice of anesthetic can impact physiological stress responses. For terminal procedures, injectable anesthetics like a combination of ketamine and xylazine (B1663881) are commonly used.[8][9] For recovery procedures, inhalant anesthetics such as isoflurane (B1672236) are often preferred.[8] The anesthetic regimen should be chosen carefully based on the experimental design and its potential effects on the respiratory and immune systems.[8][10] It is important to ensure an adequate depth of anesthesia to prevent the animal from experiencing pain or distress during procedures like tracheostomy.[1]
Q4: How can I minimize restraint stress during the methacholine challenge?
A4: The least stressful method is to use whole-body plethysmography with conscious, unrestrained animals.[6] If restraint is unavoidable, use a device that allows for comfortable and secure positioning without causing pain or distress.[6] It is beneficial to acclimate the animals to the restraint device in short sessions prior to the actual experiment.
Q5: Can environmental enrichment help in reducing stress-induced artifacts?
A5: Yes, environmental enrichment, such as providing nesting material, shelters, and items for gnawing, can significantly reduce chronic stress and anxiety in laboratory animals. This can lead to more stable baseline physiological parameters and less exaggerated stress responses during experiments.
Quantitative Data: Impact of Stress on Airway Hyperresponsiveness
The following table summarizes data from studies investigating the effect of stress on airway hyperresponsiveness (AHR) in mouse models of allergic asthma.
| Parameter | Control Group (Allergen-Sensitized, No Stress) | Stressed Group (Allergen-Sensitized + Stress) | Reference |
| Airway Hyperresponsiveness (AHR) | Increased AHR compared to non-sensitized animals. | Significantly enhanced AHR compared to the allergen-sensitized, no-stress group.[3][4] | [3][4] |
| Airway Inflammation (Eosinophils in BALF) | Elevated number of eosinophils in bronchoalveolar lavage fluid (BALF). | Significantly higher number of eosinophils in BALF compared to the no-stress group.[3] | [3] |
| Th2 Cytokines (e.g., IL-4, IL-5, IL-13) in BALF | Increased levels of Th2 cytokines. | Significantly increased levels of Th2 cytokines compared to the no-stress group.[4] | [4] |
Experimental Protocols
Low-Stress Methacholine Challenge Protocol for Mice (Invasive Method)
This protocol is designed to minimize stress and ensure reproducible results.
-
Animal Acclimation and Handling:
-
House mice in a quiet, temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow a minimum of one week for acclimation before the experiment.
-
Handle mice gently and consistently using non-aversive methods (e.g., cupping or tunnel handling) for at least three days prior to the experiment to habituate them to the researcher.
-
-
Anesthesia:
-
Anesthetize the mouse with an intraperitoneal injection of ketamine (e.g., 40 mg/ml) and xylazine (e.g., 2 mg/ml).[9] The dose should be calculated based on the animal's body weight to ensure a sufficient plane of anesthesia.
-
Confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.
-
-
Tracheostomy and Ventilation:
-
Perform a tracheostomy by making a small incision in the neck to expose the trachea.
-
Insert a cannula into the trachea and secure it with a suture.[11]
-
Connect the animal to a small animal ventilator. Set the tidal volume (e.g., 8-10 ml/kg) and respiratory rate (e.g., 150 breaths/min).[1][9] Apply a positive end-expiratory pressure (PEEP) of 2-3 cmH₂O to prevent alveolar collapse.[1]
-
-
Baseline Measurement:
-
Allow the animal to stabilize on the ventilator for at least 5 minutes.[9]
-
Measure baseline airway mechanics (e.g., resistance and elastance) using the forced oscillation technique.
-
-
Methacholine Challenge:
-
Administer aerosolized saline as a baseline control.
-
Administer progressively increasing concentrations of methacholine (e.g., 3, 6, 12.5, 25, 50 mg/ml) via a nebulizer integrated into the ventilator circuit.
-
Measure airway mechanics for a set duration (e.g., 3 minutes) after each methacholine dose.
-
-
Data Analysis:
-
Calculate the percentage change in airway resistance and elastance from baseline for each methacholine concentration.
-
Determine the provocative concentration 200 (PC200), the concentration of methacholine that causes a 200% increase in airway resistance from baseline.
-
Visualizations
Caption: Workflow for a low-stress invasive methacholine challenge in mice.
Caption: Signaling pathways linking stress to increased airway hyperresponsiveness.
References
- 1. Invasive and noninvasive methods for studying pulmonary function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Summarizing methacholine challenges in clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress enhances airway reactivity and airway inflammation in an animal model of allergic bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of psychosocial stress on airway inflammation and its mechanism in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding stress: Insights from rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 7. Social Stress Enhances Allergen-Induced Airway Inflammation in Mice and Inhibits Corticosteroid Responsiveness of Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Isoflurane and Pentobarbital Anesthesia for Pulmonary Studies Requiring Prolonged Mechanical Ventilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
addressing tachyphylaxis in repeated methacholine challenge studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tachyphylaxis in repeated methacholine (B1211447) challenge studies.
Troubleshooting Guides
Issue: Progressive decrease in airway responsiveness to methacholine in non-asthmatic subjects over repeated challenges.
Question: We are observing that our non-asthmatic control subjects are becoming less responsive to methacholine in subsequent challenges performed on the same day. Is this expected, and how can we address it?
Answer: Yes, this phenomenon is known as tachyphylaxis and is well-documented in normal, non-asthmatic subjects.[1][2] It is characterized by a progressive decrease in the bronchoconstrictive response to repeated methacholine administration.
Troubleshooting Steps:
-
Confirm Subject Population: Tachyphylaxis is prominent in non-asthmatic individuals but is generally absent or significantly reduced in asthmatic subjects.[1][2][3] Verify the clinical status of your subjects.
-
Review Washout Period: The duration of tachyphylaxis in normal subjects can be significant. Studies have shown that the effect can last for more than 6 hours and may require a washout period of at least 7 days for airway responsiveness to return to baseline.[1][4]
-
Consider Study Design: If your protocol requires repeated challenges within a short timeframe, be aware that tachyphylaxis will likely influence your results in non-asthmatic subjects. It is recommended to separate methacholine challenges by at least 7 days to avoid this effect in this population.[4]
-
Investigate Mechanistic Factors: The development of tachyphylaxis in normal subjects is thought to be mediated by the release of inhibitory prostaglandins (B1171923).[1] Pre-treatment with cyclooxygenase inhibitors like indomethacin (B1671933) or flurbiprofen (B1673479) has been shown to inhibit methacholine tachyphylaxis.[1] While not a routine solution, this may be a consideration for specific research questions.
Issue: Inconsistent or highly variable PC₂₀ values in repeated methacholine challenges.
Question: Our PC₂₀ (provocative concentration causing a 20% fall in FEV₁) values are not reproducible in repeated tests. What could be the cause?
Answer: Several factors can contribute to poor reproducibility in methacholine challenge tests.
Troubleshooting Steps:
-
Standardize the Protocol: Ensure strict adherence to a standardized methacholine challenge protocol, such as those outlined by the American Thoracic Society (ATS).[5][6] This includes consistent dosing increments, inhalation techniques, and timing of spirometry measurements.[7][8]
-
Control for Confounding Factors: Various factors can influence airway responsiveness. Ensure subjects have abstained from caffeine (B1668208), smoking, and certain medications (e.g., bronchodilators, antihistamines) for the appropriate duration before testing.[5][9][10] Recent respiratory infections can also affect results.[10][11]
-
Verify Nebulizer Performance: The output and particle size distribution of the nebulizer are critical for accurate dose delivery.[7] Ensure the nebulizer is properly calibrated and maintained. Do not reuse leftover methacholine solution as evaporation can concentrate it.[5]
-
Ensure Spirometry Quality: High-quality spirometry is essential for accurate PC₂₀ determination.[6] Ensure that technicians are well-trained and that subjects can perform acceptable and repeatable spirometric maneuvers.[6]
-
Consider Subject Population: As mentioned, non-asthmatic subjects will exhibit tachyphylaxis, leading to increased PC₂₀ values in repeated tests.[1][4] In contrast, asthmatic subjects show good repeatability in methacholine challenges when confounding factors are controlled.[2][12]
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of methacholine challenge studies?
A1: Tachyphylaxis is a phenomenon where repeated administration of methacholine leads to a diminished bronchoconstrictive response, particularly in non-asthmatic individuals.[1][2][4] This results in a higher provocative concentration of methacholine required to produce a 20% fall in FEV₁ (PC₂₀) in subsequent tests.[1]
Q2: Why is tachyphylaxis observed in normal subjects but not in asthmatics?
A2: The exact mechanism is not fully elucidated, but a leading hypothesis is that in normal airways, methacholine stimulation triggers the release of protective, bronchodilatory prostaglandins.[1] This counteracts the bronchoconstrictive effect of subsequent methacholine doses. In asthmatic airways, this protective mechanism is believed to be impaired or absent, leading to a consistent response to methacholine.[1][2]
Q3: How long does methacholine-induced tachyphylaxis last in non-asthmatic subjects?
A3: Studies have shown that tachyphylaxis in non-asthmatic subjects can last for a considerable duration. A significant reduction in airway responsiveness can persist for at least 6 hours.[1] To ensure a return to baseline responsiveness, a washout period of at least 7 days is recommended between methacholine challenges in this population.[4]
Q4: Can we prevent tachyphylaxis in our non-asthmatic control group?
A4: For routine diagnostic or screening purposes, preventing tachyphylaxis is not practical. The most effective way to manage it is to ensure an adequate washout period between tests.[4] For specific research applications, studies have shown that pre-treatment with cyclooxygenase inhibitors, such as indomethacin, can block the development of methacholine tachyphylaxis, supporting the role of prostaglandins in this phenomenon.[1]
Q5: What is the standard procedure for a methacholine challenge test?
A5: The methacholine challenge test involves the subject inhaling incrementally increasing concentrations of methacholine chloride aerosol.[9][10][13] After each dose, spirometry is performed to measure the forced expiratory volume in one second (FEV₁).[9][10] The test is considered positive if there is a 20% or greater fall in FEV₁ from baseline.[9][10] The concentration at which this occurs is termed the PC₂₀. The test is stopped once a positive response is achieved or the maximum concentration is administered.[10] A bronchodilator is then given to reverse the bronchoconstriction.[10][13]
Data Presentation
Table 1: Effect of Repeated Methacholine Challenge on PC₂₀ in Normal and Asthmatic Subjects.
| Subject Group | Initial PC₂₀ (mg/mL) | PC₂₀ after 3 hours (mg/mL) | Change in PC₂₀ | Reference |
| Normal Subjects (n=15) | 47.3 | 115.6 | +144% | [1] |
| Asthmatic Subjects (n=9) | 1.6 | 1.5 | -6.25% | [1] |
Table 2: Duration of Tachyphylaxis in Non-Asthmatic Subjects.
| Time Interval Between Challenges | Geometric Mean PC₂₀ (mg/mL) | Significance vs. Initial | Reference |
| Initial Challenge | 10.6 | - | [4] |
| 1 hour | 63.4 | p < 0.05 | [4] |
| 1 day | 50.2 | p < 0.05 | [4] |
| 2 days | 49.7 | p < 0.05 | [4] |
| 3 days | 17.3 | p < 0.05 | [4] |
| 7 days | 13.1 | Not Significant | [4] |
Experimental Protocols
Protocol 1: Standard Methacholine Challenge Test (Adapted from ATS Guidelines)
-
Subject Preparation: Ensure the subject has adhered to medication washout times and has avoided caffeine and smoking.[5][9][10]
-
Baseline Spirometry: Perform baseline spirometry to obtain a reproducible FEV₁. The FEV₁ should be above the laboratory's established lower limit (e.g., >60% predicted).[5][8]
-
Diluent Administration: Administer an aerosol of the diluent (e.g., saline) using the same inhalation technique as for methacholine.[7]
-
Post-Diluent Spirometry: Repeat spirometry 30 and 90 seconds after diluent inhalation. The FEV₁ should not have dropped significantly (e.g., <10%) from baseline.[7]
-
Methacholine Administration: Administer the starting concentration of methacholine (e.g., 0.0625 mg/mL) via a calibrated nebulizer.[14]
-
Post-Methacholine Spirometry: Perform spirometry at 30 and 90 seconds after inhalation.[7]
-
Dose Escalation: If the FEV₁ fall is less than 20%, administer the next, incrementally higher, concentration of methacholine.[8][9] Doubling or quadrupling concentrations are common protocols.[5][12]
-
Endpoint: Continue the procedure until the FEV₁ has fallen by 20% or more from the post-diluent baseline, or the maximum methacholine concentration is reached.[9][10]
-
PC₂₀ Calculation: The provocative concentration causing a 20% fall in FEV₁ (PC₂₀) is calculated by interpolation from the dose-response curve.
-
Recovery: Administer a short-acting bronchodilator and ensure the FEV₁ returns to within 10% of the baseline value.[10][13]
Protocol 2: Investigating the Role of Prostaglandins in Tachyphylaxis
-
Subject Selection: Recruit healthy, non-asthmatic subjects.
-
Study Design: Employ a placebo-controlled, crossover design.
-
Pre-treatment: In one arm of the study, administer a cyclooxygenase inhibitor (e.g., indomethacin 100 mg/day) for 3 days prior to the methacholine challenge.[1] In the other arm, administer a placebo.[1]
-
Initial Methacholine Challenge: Perform a standard methacholine challenge test as described in Protocol 1 to determine the initial PC₂₀.
-
Second Methacholine Challenge: After a 3-hour interval, perform a second methacholine challenge to determine the post-interval PC₂₀.[1]
-
Data Analysis: Compare the change in PC₂₀ between the initial and second challenges in both the placebo and cyclooxygenase inhibitor treatment groups. A significant inhibition of the increase in PC₂₀ in the active treatment group would indicate a role for prostaglandins in tachyphylaxis.[1]
Visualizations
Caption: Signaling pathway of methacholine-induced bronchoconstriction.
Caption: Logical workflow of tachyphylaxis in normal vs. asthmatic subjects.
Caption: Standard experimental workflow for a methacholine challenge test.
References
- 1. Tachyphylaxis to inhaled methacholine in normal but not asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repeated methacholine challenge produces tolerance in normal but not in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Magnitude and determinants of short-term tachyphylaxis to methacholine in subjects with symptomatic or asymptomatic airway hyperresponsiveness and in normal controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duration of tachyphylaxis in response to methacholine in healthy non-asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thoracic.org [thoracic.org]
- 6. atsjournals.org [atsjournals.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. m.youtube.com [m.youtube.com]
- 9. lung.org [lung.org]
- 10. Methacholine Challenge Test [aaaai.org]
- 11. Methacholine (inhalation route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 12. Repeatability of methacholine challenge in asthmatic children measured by change in transcutaneous oxygen tension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thoracic.org [thoracic.org]
- 14. Methacholine Challenge as a Clinical Bioassay of Pulmonary Delivery of a Long-Acting β2-Adrenergic Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Atypical Dose-Response Curves in Methacholine Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering atypical dose-response curves during methacholine (B1211447) challenge experiments.
Frequently Asked Questions (FAQs)
Q1: What constitutes an atypical dose-response curve in a methacholine challenge?
A typical methacholine dose-response curve shows a progressive, dose-dependent decrease in forced expiratory volume in one second (FEV1), allowing for the calculation of the provocative concentration or dose causing a 20% fall in FEV1 (PC20 or PD20).[1][2] Atypical curves deviate from this pattern and may include:
-
Biphasic Response: An initial bronchoconstriction followed by a partial or full recovery at higher doses.
-
Plateau Response: The dose-response curve flattens out, and further increases in methacholine concentration do not cause a significant additional drop in FEV1.[3][4] This is more commonly observed in non-asthmatic individuals.[4]
-
Flat or Attenuated Slope: A minimal or no significant drop in FEV1 even at the highest methacholine concentrations.[5]
-
Excessive Bronchoconstriction at Low Doses: A precipitous drop in FEV1 at very low concentrations of methacholine.
-
High Variability or Poor Repeatability: Inconsistent responses upon repeated challenges in a stable subject.
Q2: What are the potential causes of a biphasic dose-response curve?
While the exact mechanisms for a biphasic response are not fully elucidated, potential contributing factors may include:
-
Receptor Dynamics: Complex interactions with muscarinic receptor subtypes (M2 and M3) on airway smooth muscle and nerves.[5] Dysfunctional inhibitory M2 autoreceptors could lead to an initial exaggerated acetylcholine (B1216132) release and subsequent feedback inhibition.
-
Counter-regulatory Mechanisms: Activation of compensatory bronchodilator pathways at higher agonist concentrations.
-
Technical Factors: Inconsistent nebulizer output or poor patient technique at specific doses.[1]
Q3: How should a plateau response be interpreted?
A plateau on the dose-response curve, where FEV1 reduction ceases despite increasing methacholine doses, is often seen in individuals without asthma.[3][4] It suggests that while there is some airway sensitivity, the airways are not capable of the progressive and severe narrowing characteristic of asthma.[3] The presence of a plateau can be a distinguishing feature between asthmatic and non-asthmatic airway hyperresponsiveness.[3]
Q4: What could cause a flat or attenuated dose-response curve in a subject with asthma-like symptoms?
A flat or attenuated response in a symptomatic individual can be perplexing. Potential causes include:
-
Medication Effects: The most common cause is the influence of medications with bronchodilator or anti-inflammatory properties. It is crucial to adhere to appropriate washout periods for these drugs before testing.[5]
-
Incorrect Diagnosis: The symptoms may not be due to asthma. Other conditions like vocal cord dysfunction, chronic obstructive pulmonary disease (COPD), heart failure, or allergic rhinitis can mimic asthma symptoms but may not always result in a positive methacholine challenge.[1][6][7]
-
Occupational or Exercise-Induced Asthma: Some forms of asthma may only manifest in response to specific triggers not present during the methacholine challenge.[1]
-
Poor Test Technique: Suboptimal patient effort during spirometry can lead to falsely negative results.[1]
Troubleshooting Guide
Issue 1: Unexpectedly High PC20/PD20 (Flat Response)
| Potential Cause | Troubleshooting Steps |
| Medication Interference | Verify that the subject has adhered to the required washout periods for all medications that can affect airway responsiveness (see Table 1). |
| Technical Error | - Ensure the nebulizer is functioning correctly and calibrated for the proper output. - Confirm that the correct methacholine concentrations are being used and were prepared and stored properly.[8] - Observe the subject's inhalation technique to ensure deep and consistent breaths. |
| Suboptimal Patient Effort | Coach the patient on proper spirometric maneuvers to ensure maximal and repeatable efforts.[1] |
| Incorrect Diagnosis | Consider alternative diagnoses such as vocal cord dysfunction, especially if there is a flattening of the inspiratory loop on the flow-volume curve.[6][9] Further clinical evaluation may be necessary. |
Issue 2: Excessive Bronchoconstriction at Low Doses
| Potential Cause | Troubleshooting Steps |
| Severe Airway Hyperresponsiveness | - This may be a true reflection of severe asthma. - Ensure immediate access to rescue bronchodilators and medical supervision. |
| Incorrect Dilution of Methacholine | Double-check the preparation and dilution of the methacholine solutions to rule out an erroneously high starting concentration. |
| Recent Viral Infection or Allergen Exposure | Inquire about recent illnesses or exposure to known allergens, as these can transiently increase airway hyperresponsiveness.[8] |
Issue 3: High Variability Between Repeated Tests
| Potential Cause | Troubleshooting Steps |
| Inconsistent Patient Preparation | Ensure consistent medication washout, and avoidance of caffeine (B1668208) and smoking before each test.[2] |
| Variable Nebulizer Performance | Use the same calibrated nebulizer for all tests and ensure consistent operation. |
| Changes in Baseline Lung Function | Document baseline FEV1 before each challenge to account for any underlying fluctuations. |
| Seasonal or Environmental Factors | Be aware that seasonal allergen exposure can influence airway responsiveness.[10] |
Data Presentation
Table 1: Recommended Washout Periods for Medications Affecting Methacholine Challenge Results
| Medication Class | Medication Example | Minimum Washout Period |
| Short-Acting Beta-Agonists (SABA) | Albuterol/Salbutamol | 8 hours |
| Long-Acting Beta-Agonists (LABA) | Salmeterol, Formoterol | 36-48 hours |
| Ultra-Long-Acting Beta-Agonists (Ultra-LABA) | Indacaterol, Vilanterol | >48 hours |
| Short-Acting Muscarinic Antagonists (SAMA) | Ipratropium Bromide | 12 hours |
| Long-Acting Muscarinic Antagonists (LAMA) | Tiotropium, Glycopyrrolate | >1 week |
| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | Regular use may have a modest protective effect; washout duration is variable and depends on the study's goal.[5] |
| Leukotriene Modifiers | Montelukast, Zafirlukast | 24 hours |
| Theophylline | 12-24 hours |
This table provides general guidelines. Always refer to the latest clinical and research protocols for specific recommendations.
Table 2: Typical Methacholine Dose Ranges and Interpretation of PC20
| PC20 (mg/mL) | Degree of Airway Responsiveness | Clinical Interpretation |
| > 16 | Normal | Asthma is unlikely.[1] |
| 4 - 16 | Borderline | May be seen in some individuals with mild or well-controlled asthma, or other conditions.[1] |
| 1 - 4 | Mild | Consistent with airway hyperresponsiveness. |
| < 1 | Moderate to Severe | Indicates significant airway hyperresponsiveness, highly suggestive of asthma.[1] |
Experimental Protocols
Key Experiment: Standardized Methacholine Challenge Test (Two-Minute Tidal Breathing Method)
1. Subject Preparation:
- Ensure the subject has followed all pre-test instructions, including medication withdrawal (Table 1) and avoidance of caffeine and smoking.[2][11]
- Obtain informed consent.
- Perform baseline spirometry to determine the pre-challenge FEV1. The subject's baseline FEV1 should be >60-70% of their predicted value.[12]
2. Diluent Administration:
- Administer an aerosol of the diluent (e.g., sterile saline) for 2 minutes of tidal breathing using a calibrated nebulizer.
- Perform spirometry 30 and 90 seconds after inhalation. The post-diluent FEV1 will serve as the baseline for calculating the percent fall. A significant drop in FEV1 (>10-20%) after the diluent may indicate unstable airways, and the test should be reconsidered.[1]
3. Methacholine Administration:
- Administer increasing concentrations of methacholine (e.g., 0.0625, 0.25, 1, 4, 16 mg/mL) for 2 minutes of tidal breathing at 5-minute intervals.[12]
- After each dose, perform spirometry at 30 and 90 seconds. Record the highest FEV1 value.
4. Test Termination and Reversal:
- The test is terminated when the FEV1 has dropped by ≥20% from the post-diluent baseline, or the maximum methacholine concentration has been administered.[2]
- Administer a short-acting bronchodilator (e.g., albuterol) to reverse the bronchoconstriction.
- Perform a final spirometry measurement to ensure the FEV1 has returned to near baseline levels.
5. Data Analysis:
- Calculate the percentage drop in FEV1 from the post-diluent baseline for each methacholine concentration.
- Plot the percentage drop in FEV1 against the logarithm of the methacholine concentration to generate a dose-response curve.
- Calculate the PC20 by linear interpolation between the last two data points that bracket a 20% fall in FEV1.
Mandatory Visualization
Caption: Methacholine signaling pathway in airway smooth muscle cells.
Caption: Troubleshooting workflow for atypical methacholine challenge results.
References
- 1. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methacholine Challenge Test [aaaai.org]
- 3. Mechanism of methacholine dose-response plateaus in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shape and position of the complete dose-response curve for inhaled methacholine in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asthma - Wikipedia [en.wikipedia.org]
- 8. atsjournals.org [atsjournals.org]
- 9. Vocal cord dysfunction induced by methacholine challenge testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interpretation of the "positive" methacholine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thoracic.org [thoracic.org]
- 12. thoracic.org [thoracic.org]
Technical Support Center: Methacholine Sensitivity in Laboratory Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methacholine (B1211447) challenge tests in laboratory animals.
Troubleshooting Guide
This guide addresses common issues encountered during methacholine challenge experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability in baseline lung function between animals. | 1. Inconsistent animal handling and anesthesia. 2. Underlying health issues in the animal colony. 3. Technical variability in measurement equipment. | 1. Ensure consistent and proper animal handling techniques. Use a consistent anesthesia protocol. 2. Screen animals for any underlying respiratory infections or health problems. 3. Calibrate and validate measurement equipment (e.g., plethysmograph, ventilator) regularly. |
| No significant response to methacholine challenge. | 1. Incorrect methacholine concentration or dose. 2. Improper administration of methacholine (e.g., aerosol vs. intravenous). 3. Animal strain is known to be hyporesponsive. 4. Technical issues with the delivery system. | 1. Verify the concentration and preparation of the methacholine solution. Ensure the correct dose is being administered based on the animal's weight.[1] 2. Ensure the chosen administration route is appropriate for the experimental goals. Intravenous delivery may produce a more homogenous airway constriction than aerosol.[2] 3. Review literature to confirm the expected responsiveness of the chosen animal strain.[3][4] 4. Check the nebulizer or infusion pump for proper function and calibration. |
| Excessive or lethal response to methacholine. | 1. Methacholine dose is too high. 2. Animal is hyperresponsive due to underlying inflammation or genetic predisposition. 3. Rapid infusion or aerosol delivery. | 1. Start with a lower dose of methacholine and perform a dose-response curve to determine the optimal concentration.[5] 2. Screen animals for pre-existing airway inflammation. Be aware of strain-specific sensitivities.[3][4] 3. Administer methacholine slowly and monitor the animal's vital signs continuously.[1] Have a bronchodilator ready to administer if necessary.[5][6] |
| Inconsistent results between experimental days. | 1. Day-to-day variability in animal physiology. 2. Changes in environmental conditions (e.g., temperature, humidity). 3. Inconsistent experimental procedures. | 1. Acknowledge that some day-to-day variability is normal.[7] Use appropriate statistical methods to account for this. 2. Maintain a controlled laboratory environment. 3. Standardize all experimental protocols, including animal handling, timing of procedures, and equipment setup. |
| Paradoxical airway dilation observed. | This can be a physiological phenomenon, especially in larger airways. | This is not necessarily an error. Document the observation and consider that airway responses can be heterogeneous.[8] |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is a methacholine challenge test and why is it used in laboratory animals?
A methacholine challenge test is a bronchoprovocation test used to assess airway hyperresponsiveness (AHR), a key feature of asthma.[5][9] In laboratory animals, it is used to model human asthma, study the mechanisms of AHR, and evaluate the efficacy of new therapeutic agents.[2][10] Methacholine, a cholinergic agonist, is administered to induce bronchoconstriction, and the resulting changes in lung function are measured.[9][11]
Q2: What are the primary factors that influence methacholine sensitivity in laboratory animals?
Several factors can influence an animal's response to methacholine, including:
-
Species and Strain: Different species and strains of laboratory animals exhibit varying degrees of innate airway responsiveness.[3][4] For example, BALB/c mice are generally more responsive to methacholine than C57BL/6 mice.[4]
-
Age: The relationship between age and methacholine sensitivity can be complex and may differ between sexes.[12] Some studies in mice have shown no systematic differences in responsiveness between 2 and 8 weeks of age when corrected for lung volume, while others have found age-dependent changes.[2][10][12][13]
-
Sex: Sex differences in methacholine sensitivity have been reported, with males sometimes showing greater reactivity than females, although this can be strain-dependent.[3][12][14] Hormonal factors, such as estrogen, may play a protective role in females.[15]
-
Inflammation: Airway inflammation, often induced by allergens like ovalbumin (OVA) or house dust mite (HDM), typically increases methacholine sensitivity.[16][17][18] The presence of inflammatory cells and mediators can amplify the bronchoconstrictor response.[16]
-
Route of Administration: The method of methacholine delivery, such as aerosol inhalation versus intravenous injection, can affect the response.[2] Intravenous administration may lead to more uniform airway constriction.[2]
-
Anesthesia and Ventilation: The type of anesthetic and the ventilation parameters (e.g., tidal volume, positive end-expiratory pressure) can influence lung mechanics and the response to methacholine.[19]
Experimental Protocol Questions
Q3: What is a standard protocol for a methacholine challenge test in mice?
While specific protocols can vary, a general procedure for an invasive methacholine challenge in anesthetized, tracheostomized, and mechanically ventilated mice involves the following steps:
-
Animal Preparation: Anesthetize the mouse, perform a tracheostomy, and connect it to a ventilator.[19]
-
Baseline Measurement: Measure baseline lung mechanics, such as airway resistance (Raw) or lung resistance (RL), and dynamic compliance (Cdyn).[18]
-
Methacholine Administration: Administer increasing doses of methacholine, typically via intravenous injection or aerosolization.[2][5]
-
Post-Dose Measurement: After each dose, measure the changes in lung mechanics.[5]
-
Data Analysis: Plot the dose-response curve and calculate the provocative concentration or dose that causes a specific increase in resistance (e.g., PC200 or PD20).[9]
Q4: How should I prepare the methacholine solution?
Methacholine chloride powder should be stored according to the manufacturer's instructions, typically in a desiccator at -20°C.[1] Prepare solutions fresh on the day of the experiment by dissolving the powder in sterile saline.[1] It is crucial to ensure accurate weighing and dilution to achieve the desired concentrations.
Data Interpretation Questions
Q5: How do I interpret the results of a methacholine challenge test?
The primary outcome of a methacholine challenge test is a dose-response curve, which shows the change in a lung function parameter (e.g., airway resistance) as a function of the methacholine dose. A leftward shift in the dose-response curve indicates increased sensitivity to methacholine (hyperresponsiveness). A key metric is the provocative concentration 200 (PC200) or provocative dose 20 (PD20), which is the concentration or dose of methacholine required to cause a 200% increase in airway resistance or a 20% fall in FEV1, respectively.[9] A lower PC200 or PD20 value signifies greater airway hyperresponsiveness.
Q6: What does it mean if I see a high degree of heterogeneity in the airway response?
Heterogeneity in airway response, including the constriction of some airways and the paradoxical dilation of others, is a recognized phenomenon.[8] This can be influenced by the distribution of airway smooth muscle, the delivery method of methacholine, and complex physiological interactions within the lung.[8] Advanced imaging techniques can help visualize and quantify this heterogeneity.[8]
Quantitative Data Summary
Table 1: Effect of Age on Methacholine Sensitivity in Female BALB/c Mice (Intravenous Challenge)
| Age (weeks) | EC200 sRaw (µg/kg) (Mean ± SD) |
| 2 | 279 ± 85 |
| 3 | 239 ± 31 |
| 4 | 173 ± 63 |
| 6 | 220 ± 62 |
| 8 | 252 ± 51 |
| Data from a study examining methacholine responsiveness in developing mice. EC200 sRaw is the effective concentration of methacholine causing a 200% increase in specific airway resistance. No statistically significant differences were found between the age groups.[2][20] |
Table 2: Effect of Sex and Age on Methacholine Airway Reactivity in C57BL/6 Mice (Inhaled Challenge)
| Age | Sex | Airway Reactivity to Methacholine |
| 6 weeks | Male | Significantly higher than females |
| 6 weeks | Female | Significantly lower than males |
| 12 weeks | Male | Significantly lower than females |
| 12 weeks | Female | Significantly higher than males |
| This study highlights that the influence of sex on airway reactivity to methacholine can change with age.[12] |
Experimental Protocols & Signaling Pathways
Detailed Methodology: Invasive Methacholine Challenge in Mice
This protocol provides a detailed methodology for assessing airway hyperresponsiveness to methacholine in anesthetized, tracheostomized, and mechanically ventilated mice.
-
Animal Preparation:
-
Anesthetize the mouse with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a supine position.
-
Perform a tracheostomy by making a midline incision in the neck to expose the trachea.
-
Insert a cannula into the trachea and secure it with a suture.
-
Connect the tracheal cannula to a small animal ventilator.
-
-
Ventilation:
-
Ventilate the mouse with an appropriate tidal volume (e.g., 10 ml/kg) and respiratory frequency (e.g., 150 breaths/min).
-
Use a positive end-expiratory pressure (PEEP) of 2-3 cmH2O to prevent alveolar collapse.[19]
-
-
Measurement of Lung Mechanics:
-
Use a forced oscillation technique or a plethysmograph connected to the ventilator to measure lung mechanics.
-
Record baseline values for airway resistance (Raw) or lung resistance (RL), and dynamic compliance (Cdyn).
-
-
Methacholine Challenge:
-
Prepare a series of doubling concentrations of methacholine in sterile saline.
-
Administer the methacholine either via an intravenous catheter (e.g., in the jugular vein) or through a nebulizer placed in line with the ventilator.[2]
-
Start with a saline control, followed by escalating doses of methacholine.
-
Allow a sufficient time between doses for the response to stabilize.[2]
-
-
Data Acquisition and Analysis:
-
Continuously record lung mechanics throughout the challenge.
-
For each dose, determine the peak response.
-
Construct a dose-response curve by plotting the percentage change from baseline resistance against the methacholine concentration.
-
Calculate the provocative concentration (PC200) or provocative dose (PD20) that causes a 200% increase in resistance or a 20% fall in FEV1, respectively.[9]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Methacholine signaling pathway in airway smooth muscle cells.
Caption: Experimental workflow for an invasive methacholine challenge.
References
- 1. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Methacholine hyperresponsiveness in mice with house dust mite‐induced lung inflammation is not associated with excessive airway constriction ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methacholine Challenge Test [aaaai.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Temporal variability in the responses of individual canine airways to methacholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methacholine responsiveness in mice from 2 to 8 wk of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methacholine (inhalation route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 12. Age and sex influences on airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. More airway smooth muscle in males versus females in a mouse model of asthma: A blessing in disguise? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estrogen Determines Sex Differences in Airway Responsiveness after Allergen Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mast Cells Can Amplify Airway Reactivity and Features of Chronic Inflammation in an Asthma Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Effect of Bronchoconstriction by Methacholine Inhalation in a Murine Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 19. Issues determining direct airways hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
Optimizing Methacholine Challenge Test Data Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize data analysis for the methacholine (B1211447) challenge test (MCT).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key parameters to record during a methacholine challenge test for robust data analysis?
A1: For comprehensive and reproducible data, it is crucial to meticulously record the following parameters. A detailed log will aid in troubleshooting unexpected results and ensure the validity of your findings.
| Parameter Category | Specific Data Points | Importance |
| Subject Information | Subject ID, age, sex, height, weight, ethnicity, smoking history, current medications, recent respiratory infections (within 4 weeks), history of atopy or allergies.[1][2] | Provides context for interpreting results and identifying potential confounding factors. |
| Baseline Spirometry | Pre- and post-diluent Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and FEV1/FVC ratio.[3][4] | Establishes the subject's baseline lung function and ensures they meet the safety criteria for the test. |
| Methacholine Administration | Concentration or dose of each methacholine step, nebulizer type and output rate, inhalation time, and number of breaths.[5][6][7] | Essential for accurate calculation of the provocative concentration (PC20) or provocative dose (PD20). |
| Post-Methacholine Spirometry | FEV1 measurements at 30 and 90 seconds after each methacholine dose.[3][8] | Tracks the response to methacholine and is used to determine the point of a 20% fall in FEV1. |
| Adverse Events | Any symptoms experienced by the subject (e.g., cough, wheezing, chest tightness, dizziness).[9][10] | Important for subject safety and for noting any unusual reactions. |
| Post-Test Bronchodilation | FEV1 after administration of a rescue bronchodilator.[11] | Confirms the reversibility of the induced bronchoconstriction. |
Q2: My data shows a significant drop in FEV1 after the diluent (saline) administration, before any methacholine is given. How should I proceed?
A2: A drop in FEV1 of 10% or more after the diluent is a critical observation that requires careful consideration.
-
If the FEV1 drops by 10-20%: Repeat the diluent administration. If the response is consistent, the subject may have hyperreactive airways, and this should be noted. The post-diluent FEV1 should then be used as the baseline for the methacholine challenge.[11]
-
If the FEV1 drops by ≥20%: The test should be stopped.[11] This indicates significant airway hyperreactivity, and proceeding with a bronchoconstrictor agent like methacholine could pose a safety risk. The subject should be monitored, and a bronchodilator administered if necessary.
This phenomenon can sometimes be attributed to the temperature or osmolarity of the saline solution. Ensuring the diluent is at room temperature can sometimes mitigate this effect.
Q3: How do I accurately calculate the PC20 or PD20 from my data?
A3: The PC20 (provocative concentration causing a 20% fall in FEV1) or PD20 (provocative dose causing a 20% fall in FEV1) is the primary endpoint of the methacholine challenge test.[3][12]
-
PC20 (Provocative Concentration): This is the concentration of methacholine at which the FEV1 has dropped by 20% or more from the baseline (post-diluent) value.[13]
-
PD20 (Provocative Dose): This takes into account the nebulizer output and inhalation time to calculate the actual dose of methacholine delivered to the lungs that causes a 20% fall in FEV1.[5][7] The PD20 is considered more device-independent than the PC20.[5]
Calculation Method: The PC20/PD20 is typically calculated using log-linear interpolation between the last two methacholine concentrations/doses administered.[12]
The formula for this calculation is:
Where:
-
C1 = Concentration/Dose of the penultimate methacholine step
-
C2 = Concentration/Dose of the final methacholine step
-
R1 = Percentage fall in FEV1 after C1
-
R2 = Percentage fall in FEV1 after C2
The PC20 is then the antilog of the calculated value.
Q4: My results show a positive methacholine challenge (PC20 < 8 mg/mL), but the subject has no clinical history of asthma. What could be the cause?
A4: A positive methacholine challenge test is not exclusive to asthma and can be observed in other conditions.[14] It is crucial to interpret the results in the context of the subject's overall clinical picture.[3]
Potential causes for a "false positive" result include:
-
Allergic rhinitis[14]
-
Chronic obstructive pulmonary disease (COPD)[3]
-
Recent viral respiratory infection[8]
-
Cystic fibrosis
-
Bronchiectasis
-
Heart failure
-
Smoking[14]
It is also important to rule out technical errors in the test procedure or calculation.
Q5: A subject with a clinical diagnosis of asthma had a negative methacholine challenge test (PC20 > 16 mg/mL). What could explain this discrepancy?
A5: A negative MCT in a subject with suspected asthma can occur for several reasons. The test has a high negative predictive value, meaning a negative result makes asthma less likely, but it is not absolute.[3][15]
Possible explanations for a "false negative" result include:
-
Medication Interference: The subject may not have adhered to the required washout periods for medications that can affect bronchial hyperresponsiveness.[4]
-
Suboptimal Allergen Exposure: For subjects with seasonal asthma, the test might be performed outside of their allergy season.[1]
-
Tachyphylaxis: Repeated challenges in a short period can lead to a diminished response.
-
Mild or Intermittent Asthma: Some individuals with very mild or well-controlled asthma may have a negative MCT result.[16]
-
Occupational Asthma: The specific sensitizing agent is required to induce bronchoconstriction, and methacholine may not elicit a response.[8]
-
Poor Test Technique: Inadequate inhalation of the methacholine aerosol can lead to a falsely negative result.[4]
Experimental Protocols
Standard Methacholine Challenge Test Protocol (Tidal Breathing Method)
This protocol is a widely accepted method for performing a methacholine challenge test.
-
Subject Preparation:
-
Ensure the subject has followed all pre-test instructions, including medication withdrawal and avoidance of caffeine (B1668208) and vigorous exercise.[9][10]
-
Obtain informed consent.
-
Perform baseline spirometry to determine FEV1 and FVC. The baseline FEV1 should be >60-70% of the predicted value.[4]
-
-
Diluent Administration:
-
Methacholine Administration:
-
Administer doubling or quadrupling concentrations of methacholine, starting with a low concentration (e.g., 0.03 mg/mL).
-
The subject inhales the nebulized methacholine for 2 minutes with tidal breathing.
-
-
Post-Methacholine Spirometry:
-
Perform spirometry at 30 and 90 seconds after each methacholine concentration.[8]
-
The highest FEV1 from the acceptable maneuvers is recorded.
-
-
Termination Criteria:
-
Post-Test Procedure:
-
Administer a short-acting beta2-agonist (e.g., salbutamol) to reverse bronchoconstriction.
-
Monitor the subject until their FEV1 has returned to within 10% of the baseline value.
-
Visualizations
Caption: Methacholine signaling pathway leading to bronchoconstriction.
Caption: Experimental workflow for the methacholine challenge test.
Caption: Logical relationships for troubleshooting common MCT issues.
References
- 1. Seasons can influence the results of the methacholine challenge test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Standard technical specifications for methacholine chloride (Methacholine) bronchial challenge test (2023)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. thoracic.org [thoracic.org]
- 9. ouh.nhs.uk [ouh.nhs.uk]
- 10. Methacholine Challenge Test [aaaai.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. medicalalgorithms.com [medicalalgorithms.com]
- 13. mdsearchlight.com [mdsearchlight.com]
- 14. researchgate.net [researchgate.net]
- 15. lung.org [lung.org]
- 16. Negative methacholine challenge tests in subjects who report physician-diagnosed asthma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Anesthetic Effects on Methacholine Challenge Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate the effects of anesthesia on methacholine (B1211447) challenge outcomes.
Frequently Asked Questions (FAQs)
Q1: How do different anesthetics affect airway hyperresponsiveness during a methacholine challenge?
Anesthetics can have varying effects on airway hyperresponsiveness (AHR). Volatile anesthetics like isoflurane (B1672236) and sevoflurane (B116992) are generally considered bronchodilators, which can decrease airway resistance and potentially mask a hyperresponsive phenotype.[1][2][3][4] In contrast, some injectable anesthetics may have less of a direct bronchodilatory effect. For instance, a combination of ketamine and xylazine (B1663881) has been used for intranasal dosing in mice, resulting in a greater proportion of the dose reaching the lungs compared to isoflurane anesthesia.[5][6] Propofol (B549288) has been shown to have bronchodilatory properties, but its formulation with metabisulfite (B1197395) may abolish this effect and can even cause airway narrowing in asthmatics.[7][8]
Q2: What is the recommended anesthetic protocol for longitudinal studies involving repeated methacholine challenges in the same animal?
For longitudinal studies, the choice of anesthetic is critical to ensure consistency and minimize confounding effects. Non-invasive plethysmographic methods are often preferred for long-term serial studies in conscious mice, as they avoid the repeated influence of anesthesia.[9] However, if anesthesia is required, an agent with a short duration of action and minimal impact on airway reactivity should be chosen. The specific protocol should be kept consistent across all time points and all animals in the study.
Q3: What are the recommended washout periods for common asthma medications before a methacholine challenge?
To obtain an accurate baseline of airway responsiveness, it is crucial to adhere to appropriate washout periods for any medications that may interfere with the methacholine challenge. The following table summarizes recommended washout intervals for common asthma medications.
| Drug Type | Example | Recommended Washout Interval |
| Short-Acting Beta-Agonists (SABA) | Albuterol, Levalbuterol | 6 hours[10][11] |
| Long-Acting Beta-Agonists (LABA) | Salmeterol, Formoterol | 36 hours[10][11] |
| Ultra Long-Acting Beta-Agonists | Olodaterol | 48 hours[12] |
| Short-Acting Muscarinic Antagonist (SAMA) | Ipratropium | 12 hours[10][12] |
| Long-Acting Muscarinic Antagonist (LAMA) | Tiotropium | 1 week[12][13] |
| Leukotriene Modifiers | Montelukast | 4 weeks[10] |
| Oral Glucocorticoids | - | 2 to 3 weeks[10] |
| Theophylline | - | 24 hours[10] |
Q4: Can anesthesia affect the inflammatory response in the lungs, and how might this impact methacholine challenge results?
Yes, anesthetics can modulate the inflammatory response in the lungs.[14] For example, ketamine has been shown to attenuate airway inflammation by inducing inflammatory cell apoptosis and activating the Nrf2 pathway in a murine asthma model.[15] Volatile anesthetics are also known to have anti-inflammatory and cytoprotective effects.[14] These immunomodulatory properties could potentially alter the underlying airway inflammation that contributes to hyperresponsiveness, thereby influencing the outcome of a methacholine challenge.
Troubleshooting Guides
Problem 1: High variability in methacholine challenge results between animals in the same experimental group.
-
Possible Cause: Inconsistent depth of anesthesia.
-
Troubleshooting Steps:
-
Ensure a consistent and appropriate depth of anesthesia for all animals. Useful reflexes to monitor include the loss of the righting reflex and the toe-pinch reflex.[9]
-
Continuously monitor vital signs such as body temperature, oxygen saturation, and pulse rate throughout the procedure.[14][16]
-
Consider using a precision vaporizer for inhaled anesthetics to maintain a stable concentration.
-
If using injectable anesthetics, ensure accurate dosing based on the animal's body weight.
-
-
Possible Cause: Inconsistent delivery of methacholine.
-
Troubleshooting Steps:
-
For intranasal or oropharyngeal dosing, the choice of anesthetic can significantly impact delivery efficiency. Ketamine/xylazine anesthesia has been shown to result in greater lung deposition compared to isoflurane for intranasal administration in C57BL/6 mice.[5][6]
-
For aerosolized delivery, ensure the nebulizer is functioning correctly and producing a consistent particle size. The aerodynamic mass median diameter of the aerosol can influence deposition in the airways.[17]
-
Standardize the delivery protocol, including the volume and concentration of methacholine, as well as the duration of exposure.
-
Problem 2: Blunted or absent response to methacholine in a disease model expected to be hyperresponsive.
-
Possible Cause: Bronchodilatory effects of the anesthetic.
-
Troubleshooting Steps:
-
Review the anesthetic agent used. Volatile anesthetics like isoflurane and sevoflurane have known bronchodilatory properties that can mask airway hyperresponsiveness.[1][2][3]
-
Consider switching to an anesthetic with less pronounced effects on airway smooth muscle.
-
If a volatile anesthetic must be used, consider using the lowest possible concentration that maintains an adequate anesthetic depth.
-
Ensure an adequate washout period if the animal was previously treated with any bronchodilators.
-
-
Possible Cause: Incorrect methacholine concentration or delivery.
-
Troubleshooting Steps:
-
Verify the preparation and concentration of the methacholine solution. Solutions should be prepared fresh and allowed to warm to room temperature before nebulization.[18]
-
Confirm that the nebulizer is generating an aerosol and that it is being delivered effectively to the animal's airway.
-
Consider performing a dose-response curve with increasing concentrations of methacholine to determine the provocative concentration (PC20) or dose (PD20).[10][19]
-
Problem 3: Unexpected bronchoconstriction or adverse events during the procedure.
-
Possible Cause: Anesthetic-induced effects.
-
Troubleshooting Steps:
-
Be aware that some anesthetic formulations, such as propofol with metabisulfite, can induce bronchoconstriction.[7][8]
-
Desflurane, at higher concentrations, can be irritating to the airways and may cause bronchospasm.[3][20]
-
Monitor the animal closely for signs of respiratory distress. Have a plan for intervention, which may include administering a bronchodilator.
-
Experimental Protocols
Protocol 1: Methacholine Challenge in Anesthetized Mice using the flexiVent System
This protocol is adapted from a study investigating the effects of ketamine on airway hyperresponsiveness in a murine asthma model.[15]
-
Anesthesia: Anesthetize the mouse with an intraperitoneal injection of 2% pentobarbital (B6593769) sodium (50 mg/kg).
-
Tracheotomy: Perform a tracheotomy and cannulate the trachea.
-
Mechanical Ventilation: Connect the mouse to a flexiVent system (SCIREQ) for mechanical ventilation.
-
Baseline Measurement: Measure baseline respiratory mechanics.
-
Methacholine Challenge: Administer increasing doses of aerosolized methacholine (e.g., 0, 6, 12, 24, and 48 mg/mL).
-
Data Acquisition: Measure respiratory system resistance (Rrs) for 6 minutes following each methacholine dose.
-
Data Analysis: The mean value of Rrs over the 6-minute measurement period for each concentration is calculated.
Protocol 2: Intranasal Dosing and Lung Deposition Quantification
This protocol is based on a study comparing the efficiency of pulmonary delivery under different anesthetic regimens.[5][6]
-
Anesthesia: Anesthetize C57BL/6 mice with either:
-
Inhaled isoflurane (4% induction, 1.5-2% maintenance in oxygen).
-
Intraperitoneal injection of ketamine (70 mg/kg) and xylazine (15 mg/kg).
-
-
Radiotracer Administration: Administer a defined volume of a solution containing a radiotracer (e.g., 99mTc-DTPA) intranasally.
-
Imaging: Immediately after administration, perform imaging (e.g., SPECT/CT) to quantify the distribution of the radiotracer in the lungs and other tissues.
-
Data Analysis: Calculate the percentage of the administered dose that is deposited in the lungs for each anesthetic group.
Visualizations
Caption: Workflow for selecting an appropriate anesthetic protocol.
Caption: Simplified methacholine signaling pathway in airway smooth muscle.
References
- 1. Lack of bronchodilator effect after administration of subanaesthetic concentration of isoflurane in mild asthmatic subjects challenged with methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openanesthesia.org [openanesthesia.org]
- 4. The effect of isoflurane, halothane, sevoflurane, and thiopental/nitrous oxide on respiratory system resistance after tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing anesthesia and delivery approaches for dosing into lungs of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Efficacy of propofol to prevent bronchoconstriction: effects of preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Invasive and noninvasive methods for studying pulmonary function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Provocholine (methacholine inhaled) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 12. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicine.duke.edu [medicine.duke.edu]
- 14. Isoflurane and Pentobarbital Anesthesia for Pulmonary Studies Requiring Prolonged Mechanical Ventilation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ketamine Attenuates Airway Inflammation via Inducing Inflammatory Cells Apoptosis and Activating Nrf2 Pathway in a Mixed-Granulocytic Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoflurane and Pentobarbital Anesthesia for Pulmonary Studies Requiring Prolonged Mechanical Ventilation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modification of the methacholine inhalation test and its epidemiologic use in polyurethane workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thoracic.org [thoracic.org]
- 19. Methacholine Challenge Test [aaaai.org]
- 20. karnatakaanesthesiajournal.in [karnatakaanesthesiajournal.in]
Validation & Comparative
validation of a new animal model of asthma using methacholine challenge
For Researchers, Scientists, and Drug Development Professionals
The development of novel animal models that accurately recapitulate the complex pathophysiology of human asthma is crucial for advancing our understanding of the disease and for the preclinical evaluation of new therapeutic agents. This guide provides a comparative validation of a new animal model of allergic asthma induced by shrimp tropomyosin (ST), benchmarked against the well-established ovalbumin (OVA) and house dust mite (HDM) models. The validation focuses on three key hallmarks of asthma: airway hyperresponsiveness (AHR) to methacholine (B1211447), airway inflammation assessed by bronchoalveolar lavage fluid (BALF) analysis, and lung histopathology.
Comparative Analysis of Asthma Models
A novel murine model of allergic asthma utilizing shrimp tropomyosin (ST) as the allergen has been developed and validated against the classical OVA and the clinically relevant HDM models. The data below summarizes the key differential outcomes observed following a single allergen challenge after sensitization.
Data Presentation
Table 1: Comparison of Airway Hyperresponsiveness (AHR) to Methacholine
| Model | Allergen | Methacholine Challenge Outcome | Key Findings |
| Novel Model | Shrimp Tropomyosin (ST) | Significant increase in airway resistance.[1][2] | Demonstrates potent induction of AHR, comparable to the HDM model. |
| Standard Model | Ovalbumin (OVA) | Mild to moderate increase in airway resistance.[1][2] | A single challenge may not be sufficient to induce robust AHR.[1][2] |
| Standard Model | House Dust Mite (HDM) | Significant increase in airway resistance.[1][2] | Considered a clinically relevant model for inducing AHR. |
Table 2: Comparison of Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Model | Total Cells (x10⁵) | Eosinophils (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Control (PBS) | 1.5 ± 0.3 | 0.01 ± 0.005 | 1.4 ± 0.2 | 0.02 ± 0.01 | 0.05 ± 0.02 |
| Novel Model (ST) | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.5 ± 0.5 | 0.8 ± 0.2 | 1.0 ± 0.3 |
| Standard Model (OVA) | 3.2 ± 0.6 | 1.1 ± 0.3 | 1.8 ± 0.4 | 0.1 ± 0.05 | 0.2 ± 0.1 |
| Standard Model (HDM) | 9.1 ± 1.5 | 4.8 ± 0.9 | 2.8 ± 0.6 | 1.2 ± 0.4 | 1.3 ± 0.4 |
Data are presented as mean ± SEM. *p < 0.05 compared to the Control group. Data synthesized from a comparative study on acute airway inflammation models.[1][2]
Table 3: Comparison of Lung Histopathology Scores
| Model | Peribronchial/Perivascular Inflammation Score | Mucus Hypersecretion (PAS Staining) Score |
| Control (PBS) | 0.5 ± 0.2 | 0.2 ± 0.1 |
| Novel Model (ST) | 3.5 ± 0.5 | 3.2 ± 0.4 |
| Standard Model (OVA) | 1.8 ± 0.4 | 1.5 ± 0.3 |
| Standard Model (HDM) | 3.8 ± 0.6 | 3.5 ± 0.5 |
Scoring system: 0 = none, 1 = mild, 2 = moderate, 3 = marked, 4 = severe. Data are presented as mean ± SEM. *p < 0.05 compared to the Control group. Data synthesized from a comparative study on acute airway inflammation models and other similar scoring systems.[1][2][3][4][5]
Experimental Protocols
Animal Model Induction (Sensitization and Challenge)
This protocol outlines the induction of allergic airway inflammation. The example provided is for a murine model.
-
Animals: Female BALB/c mice, 6-8 weeks of age, are used due to their predisposition to Th2-biased immune responses.
-
Sensitization:
-
On days 0, 7, and 14, mice receive an intraperitoneal (i.p.) injection of 20 µg of the allergen (ST, OVA, or HDM) emulsified in 2 mg of aluminum hydroxide (B78521) (Alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS).
-
Control mice receive i.p. injections of PBS with Alum.
-
-
Challenge:
-
On day 21, mice are lightly anesthetized and receive a single intratracheal (i.t.) challenge with 50 µg of the respective allergen in 50 µL of PBS.
-
Control mice are challenged with 50 µL of PBS.
-
-
Endpoint Analysis: 24-72 hours after the final challenge, airway hyperresponsiveness, BALF collection, and lung tissue harvesting are performed.
Methacholine Challenge for Airway Hyperresponsiveness (AHR) Assessment
This protocol details the measurement of AHR using an invasive method in anesthetized mice.
-
Anesthesia and Tracheostomy:
-
Mice are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
A tracheostomy is performed, and a cannula is inserted into the trachea.
-
-
Mechanical Ventilation:
-
The mouse is connected to a small animal ventilator. Baseline respiratory mechanics (resistance and compliance) are recorded.
-
-
Methacholine Administration:
-
Increasing concentrations of methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL in saline) are aerosolized and delivered to the lungs for a fixed duration (e.g., 10-30 seconds) at each concentration.
-
-
Measurement of Airway Resistance:
-
Following each dose of methacholine, respiratory mechanics are recorded for 3-5 minutes.
-
The peak airway resistance is determined for each methacholine concentration.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting airway resistance against the methacholine concentration.
-
The provocative concentration 20 (PC20), the concentration of methacholine that causes a 20% increase in airway resistance from baseline, can be calculated.
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
-
BAL Fluid Collection:
-
Following AHR measurement, the lungs are lavaged in situ via the tracheal cannula with ice-cold PBS (e.g., 3 x 0.5 mL).
-
The collected fluid is pooled and kept on ice.
-
-
Cell Pellet Preparation:
-
The BALF is centrifuged (e.g., 300 x g for 10 minutes at 4°C).
-
The supernatant can be stored for cytokine analysis.
-
The cell pellet is resuspended in a known volume of PBS.
-
-
Total and Differential Cell Counts:
-
Total cell numbers are determined using a hemocytometer.
-
For differential cell counts, cytospin preparations are made and stained with a Romanowsky-type stain (e.g., Diff-Quik).
-
At least 300 cells are counted and classified as macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.
-
Lung Histopathology
-
Tissue Fixation and Processing:
-
After BALF collection, the lungs are perfused with PBS to remove blood.
-
The lungs are then inflated and fixed with 10% neutral buffered formalin for 24 hours.
-
The fixed tissues are dehydrated, embedded in paraffin, and sectioned (4-5 µm).
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of peribronchial and perivascular inflammation.
-
Periodic Acid-Schiff (PAS): For visualization and quantification of mucus-producing goblet cells.
-
-
Microscopic Analysis and Scoring:
-
Stained sections are examined by light microscopy.
-
A semi-quantitative scoring system is used to evaluate the severity of inflammation and goblet cell hyperplasia, as detailed in Table 3.
-
Mandatory Visualizations
Caption: Experimental workflow for the induction and validation of an allergic asthma mouse model.
Caption: Key signaling events in the Th2 pathway driving allergic asthma.
References
- 1. Frontiers | Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study [frontiersin.org]
- 2. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Time Sequence of Airway Remodeling in a Mouse Model of Chronic Asthma: the Relation with Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Lung Function in a Chronic Asthma Model Is Associated with Prolonged Inflammation, but Independent of Peribronchial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Methacholine vs. Carbachol for In Vitro Airway Smooth Muscle Studies
For researchers, scientists, and drug development professionals, the choice between methacholine (B1211447) and carbachol (B1668302) as cholinergic agonists is a critical step in designing in vitro studies of airway smooth muscle function. Both are mainstays in the field, used to induce bronchoconstriction and probe the intricacies of muscarinic receptor signaling. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.
At a Glance: Key Differences
| Feature | Methacholine | Carbachol |
| Primary Action | Muscarinic Receptor Agonist | Muscarinic and Nicotinic Receptor Agonist |
| Enzymatic Stability | Susceptible to acetylcholinesterase | Resistant to acetylcholinesterase |
| Potency | Generally considered less potent than carbachol | Generally considered more potent than methacholine |
| Receptor Selectivity | Primarily acts on muscarinic receptors | Acts on both muscarinic and nicotinic receptors |
Performance Data: Potency and Efficacy
| Agonist | Species | Tissue | Potency (pD2 / -logEC50) | Efficacy (Emax) | Citation |
| Methacholine | Human | Tracheal Smooth Muscle | 6.75 ± 0.02 (pD2) | Not Reported | [1] |
| Carbachol | Guinea Pig | Tracheal Rings (epithelium intact) | 6.63 ± 0.10 (pEC50) | 100% (normalized) | [2] |
| Carbachol | Guinea Pig | Tracheal Rings (epithelium denuded) | 6.85 ± 0.09 (pEC50) | 100% (normalized) | [2] |
Note: pD2 is the negative logarithm of the EC50 value. Higher values indicate greater potency.
A study comparing a range of muscarinic agonists in guinea pig bronchial muscle indicated that the activity of methacholine and carbachol are generally similar[3][4]. Another study in bovine trachea found carbachol to be more potent than methacholine[2].
Receptor Binding Affinity
Both methacholine and carbachol exert their effects by binding to muscarinic acetylcholine (B1216132) receptors, primarily the M2 and M3 subtypes in airway smooth muscle. The M3 receptor is directly coupled to smooth muscle contraction, while the M2 receptor can inhibit relaxation pathways[5][6]. Specific binding affinity (Ki) values for methacholine and carbachol at M2 and M3 receptors in airway smooth muscle are not consistently reported in a directly comparative manner in the literature reviewed. However, functional studies consistently demonstrate that the contractile effects of both agonists in the airways are mediated through M3 muscarinic receptors[7].
Signaling Pathways and Mechanism of Action
Methacholine and carbachol trigger a cascade of intracellular events upon binding to M3 muscarinic receptors on airway smooth muscle cells. This signaling pathway is crucial for understanding their mechanism of action.
Studies have shown that carbachol induces a dose-dependent accumulation of inositol phosphates (IPs), a downstream product of PLC activation, with an EC50 of 2.0 µM in tracheal smooth muscle cells[8][9]. While direct comparative data for methacholine-induced IP accumulation is not as readily available, it is known to inhibit cAMP accumulation, which is a pathway that promotes relaxation[10].
Experimental Protocols
Standard in vitro methodologies are employed to assess the effects of methacholine and carbachol on airway smooth muscle.
Isolated Tracheal Ring Preparation and Contraction Measurement
A widely used method involves the preparation of tracheal rings from animals such as guinea pigs or bovines.
Detailed Methodology:
-
Tissue Preparation: The trachea is excised and placed in a physiological salt solution (e.g., Krebs-Henseleit). Connective tissue is carefully removed, and the trachea is cut into rings. The epithelium may be left intact or removed to investigate its role in modulating smooth muscle responses.
-
Mounting: The tracheal rings are suspended between two hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Tensioning: The tissues are allowed to equilibrate for a period, during which an optimal resting tension is applied.
-
Viability Test: A high concentration of potassium chloride (KCl) is often used to elicit a maximal contraction to ensure the tissue is viable.
-
Cumulative Concentration-Response Curve: After a washout and re-equilibration period, the agonist (methacholine or carbachol) is added to the organ bath in a cumulative manner, with each subsequent concentration added once the response to the previous one has stabilized.
-
Data Acquisition and Analysis: The isometric tension is recorded continuously. The data is then used to construct a concentration-response curve, from which the EC50 (or pD2) and Emax values are determined.
Receptor Binding Assay
To determine the binding affinity (Ki) of methacholine and carbachol for muscarinic receptors, radioligand binding assays are performed on membrane preparations from airway smooth muscle.
Key Steps:
-
Membrane Preparation: Airway smooth muscle tissue is homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparation is incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-QNB) and varying concentrations of the unlabeled agonist (methacholine or carbachol).
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the agonist that inhibits 50% of the radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion and Recommendations
Both methacholine and carbachol are effective and widely used agonists for inducing contraction in in vitro airway smooth muscle preparations.
-
Carbachol is generally considered more potent and is resistant to degradation by acetylcholinesterase, which can be an advantage in ensuring stable concentrations in the organ bath over time. However, its action at nicotinic receptors, although less pronounced in airway smooth muscle, should be a consideration depending on the specific research question.
-
Methacholine offers greater selectivity for muscarinic receptors, which can be advantageous when the goal is to specifically probe muscarinic signaling pathways without potential confounding effects from nicotinic receptor activation.
The choice between methacholine and carbachol will ultimately depend on the specific aims of the study. For general studies of airway smooth muscle contractility, both are suitable. For studies requiring high potency and stability, carbachol may be preferred. For investigations focused purely on muscarinic receptor signaling, methacholine's selectivity is a key advantage. Researchers should carefully consider these factors and the available literature to make an informed decision for their experimental design.
References
- 1. Characterization of the muscarinic receptor in human tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 3. Muscarinic M2 receptors in bovine tracheal smooth muscle: discrepancies between binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relative potencies of some agonists at M2 muscarinic receptors in guinea-pig ileum, atria and bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic receptor subtypes in airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic receptor subtypes coupled to generation of different second messengers in isolated tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of methacholine on drug-induced relaxation, cyclic AMP accumulation, and cyclic AMP-dependent protein kinase activation in canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methacholine Challenge and Exercise-Induced Bronchoconstriction Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key methods for assessing airway hyperresponsiveness (AHR): the direct methacholine (B1211447) challenge test and the indirect assessment of exercise-induced bronchoconstriction (EIB). Understanding the nuances, diagnostic accuracy, and underlying mechanisms of each test is crucial for clinical research, drug development, and the accurate diagnosis of asthma and related conditions.
At a Glance: Methacholine vs. Exercise Challenge
| Feature | Methacholine Challenge Test (MCT) | Exercise-Induced Bronchoconstriction (EIB) Test |
| Stimulus | Direct pharmacological agent (methacholine) | Indirect physiological stimulus (exercise) |
| Mechanism | Directly acts on muscarinic receptors on airway smooth muscle, causing contraction.[1][2] | Airway dehydration and cooling during exercise lead to the release of inflammatory mediators, causing bronchoconstriction.[3][4] |
| Primary Use | Diagnosis of AHR, a key feature of asthma, particularly when baseline spirometry is normal.[5][6] | Diagnosis of bronchoconstriction triggered by physical activity.[4][7] |
| Sensitivity | Generally considered more sensitive than exercise testing for detecting AHR.[8][9] | Sensitivity can be lower, and some individuals with asthma may not have a positive exercise challenge.[8][10] |
| Specificity | High specificity, meaning a negative test is a strong indicator for ruling out asthma.[10][11][12] | Highly specific for identifying bronchoconstriction related to real-life triggers.[13] |
Quantitative Performance Data
The following tables summarize the diagnostic accuracy of the methacholine challenge test and exercise-induced bronchoconstriction testing from various studies.
Table 1: Diagnostic Accuracy of Methacholine Challenge Test (MCT)
| Study Population | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Athletes with respiratory symptoms | 100% (at <8 mg/ml) | 100% | - | 100% | [10] |
| Athletes with respiratory symptoms | 80% (at ≤8 mg/ml) | 100% | - | 55.6% | [14] |
| Children with post-exercise symptoms | 90.9% | 82.5% | 80.0% | 92.2% | [15][16] |
| Pediatric patients with exertional dyspnea | 66.7% | 58% | 8.7% | 96.7% | [17] |
| Asthmatic patients on controller medications | 77% | 96% | - | - | [11] |
| Adults with suspected asthma | 96.5% | 78.4% | - | - | [12] |
| Non-athletic population with exercise-induced dyspnea | 88.9% | 83.3% | - | 90.9% (at PC20 <8 mg/mL) | [18] |
PC20: Provocative concentration of methacholine causing a 20% fall in FEV1.
Table 2: Diagnostic Accuracy of Exercise Challenge Test (ECT)
| Study Population | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Children with post-exercise symptoms | 77.3% | 68.4% | 65.4% | 79.6% | [15][16] |
| Athletes with respiratory symptoms | Low sensitivity (test was negative in all athletes with asthma) | - | - | - | [10] |
Experimental Protocols
Methacholine Challenge Test (MCT) Protocol
The methacholine challenge test involves the controlled administration of aerosolized methacholine to assess airway responsiveness.[5][6]
1. Patient Preparation:
-
Patients should withhold specific medications, such as bronchodilators and antihistamines, for a designated period before the test.[19][20]
-
Caffeine-containing products and smoking should be avoided on the day of the test.[20][21]
-
Contraindications, such as severe airflow limitation, recent heart attack or stroke, uncontrolled hypertension, and known aortic aneurysm, must be ruled out.[22]
2. Baseline Spirometry:
-
Standard spirometry is performed to establish the baseline Forced Expiratory Volume in one second (FEV1).[20]
3. Methacholine Administration:
-
The patient inhales an aerosolized saline solution (diluent) first to establish a control.
-
Increasing concentrations of methacholine are then administered via a nebulizer.[21] The test typically starts with a very low dose.[21]
4. Post-Dose Spirometry:
-
Spirometry is repeated after each dose of methacholine to measure any changes in FEV1.[21]
5. Test Termination and Interpretation:
-
The test is concluded when the FEV1 drops by 20% or more from the baseline, or when the maximum dose of methacholine is reached without a significant change in FEV1.[20][21]
-
A 20% or greater decrease in FEV1 is considered a positive test, indicating airway hyperresponsiveness.[21] The provocative concentration causing this drop is known as PC20.[11]
6. Reversal of Bronchoconstriction:
-
Following a positive test or at the end of the procedure, a bronchodilator is administered to reverse the effects of methacholine and return lung function to baseline.[20]
Exercise-Induced Bronchoconstriction (EIB) Testing Protocol
EIB testing aims to simulate real-world conditions that trigger bronchoconstriction in susceptible individuals.[13]
1. Patient Preparation:
-
Similar to the MCT, patients should avoid bronchodilators and vigorous exercise before the test.[4]
-
The test environment should ideally have controlled temperature and humidity (e.g., cool, dry air).[7]
2. Baseline Spirometry:
-
Baseline FEV1 is measured before exercise.[13]
3. Exercise Challenge:
-
The patient exercises on a treadmill or cycle ergometer for approximately 6 to 8 minutes.[23]
-
The intensity should be sufficient to raise the heart rate to 80-90% of the predicted maximum.[4]
4. Post-Exercise Spirometry:
-
FEV1 is measured at intervals, typically at 5, 10, 15, and 30 minutes after the completion of exercise.[4][13]
5. Test Interpretation:
-
A decrease in FEV1 of 10-15% or more from the pre-exercise baseline is considered a positive test for EIB.[17] The severity can be classified based on the percentage of FEV1 fall.[24]
Signaling Pathways and Workflows
Methacholine-Induced Bronchoconstriction Pathway
References
- 1. Methacholine challenge testing: comparative pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Exercise-Induced Bronchoconstriction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Website Unavailable (503) [aafp.org]
- 8. A bronchial response comparison of exercise and methacholine in asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Comparison of clinical application of exercise challenge test and methacholine challenge test in measurement of airway hyperresponsiveness] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Methacholine challenge test: diagnostic characteristics in asthmatic patients receiving controller medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The assessment of validity of different asthma diagnostic tools in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.respiratorycram.com [blog.respiratorycram.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Methacholine challenge testing is superior to the exercise challenge for detecting asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atsjournals.org [atsjournals.org]
- 18. Role of bronchoprovocation tests in identifying exercise-induced bronchoconstriction in a non-athletic population: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Methacholine Challenge Test [aaaai.org]
- 21. lung.org [lung.org]
- 22. thoracic.org [thoracic.org]
- 23. asthma.net [asthma.net]
- 24. atsjournals.org [atsjournals.org]
Impulse Oscillometry vs. Methacholine Challenge in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate method to assess airway hyperresponsiveness (AHR) in preclinical models is a critical decision. This guide provides a detailed comparison of impulse oscillometry (IOS) and the methacholine (B1211447) challenge, offering insights into their respective principles, protocols, and data outputs. While direct comparative validation in preclinical models is not extensively documented in publicly available literature, this guide draws upon established methodologies and clinical correlations to inform preclinical study design.
Executive Summary
Impulse oscillometry (IOS) is a non-invasive technique that superimposes small pressure oscillations on the normal breathing of a subject to measure respiratory mechanics, including resistance and reactance. The methacholine challenge, a cornerstone of AHR assessment, involves administering escalating doses of a bronchoconstrictor (methacholine) to induce airway narrowing, which is then typically measured via invasive or non-invasive methods.
While both techniques aim to evaluate AHR, they differ significantly in their approach. IOS provides a detailed snapshot of respiratory mechanics during quiet breathing and can detect changes in both large and small airways. The methacholine challenge directly measures the degree of airway narrowing in response to a specific stimulus. The choice between these methods in a preclinical setting often depends on the specific research question, the animal model being used, and the need for terminal versus longitudinal measurements.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of IOS and methacholine challenge outcomes within the same preclinical study are scarce in the available literature. However, clinical studies in human subjects have demonstrated strong correlations between IOS parameters and traditional spirometric measures (like FEV1) during methacholine challenge. These findings suggest that IOS can be a sensitive tool for detecting bronchoconstriction.
The following table summarizes key parameters and typical findings from human studies, which can serve as a reference for preclinical research until more direct comparative data becomes available.
| Parameter | Impulse Oscillometry (IOS) | Methacholine Challenge (Traditional Measurement) | Key Comparative Insights from Clinical Studies |
| Primary Endpoint | Change in respiratory resistance (Rrs) and reactance (Xrs) at various frequencies. | Provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) or a significant increase in lung resistance. | A 40% increase in respiratory resistance at 5 Hz (R5) as measured by IOS has been suggested to correspond to a 20% fall in FEV1.[1][2] |
| Sensitivity | High sensitivity, particularly for detecting changes in the peripheral airways. | Considered the gold standard for diagnosing AHR. | Studies suggest IOS may detect airway changes at lower doses of methacholine than spirometry.[1][2] |
| Invasiveness | Non-invasive. | Can be performed non-invasively (e.g., with whole-body plethysmography) or invasively (e.g., with a pneumotachograph in anesthetized animals). | IOS offers a completely non-invasive approach. |
| Subject Cooperation | Requires minimal cooperation, making it suitable for spontaneously breathing animals. | Invasive methods require anesthesia and tracheostomy. Non-invasive methods require the animal to be restrained. | The passive nature of IOS is a significant advantage in preclinical models. |
| Information Provided | Provides detailed information on central and peripheral airway resistance, as well as lung elasticity. | Provides a dose-response curve to a specific bronchoconstrictor. | IOS offers a more comprehensive assessment of respiratory mechanics. |
Experimental Protocols
Impulse Oscillometry (IOS) Protocol (Generalized for Preclinical Models)
-
Animal Preparation: The animal (e.g., mouse, rat, guinea pig) is anesthetized or sedated, depending on the experimental design. For spontaneously breathing measurements, a facemask is securely fitted over the snout. For ventilated subjects, the animal is tracheostomized and connected to a specialized ventilator with an integrated IOS system.
-
Baseline Measurement: The animal is allowed to breathe quietly to establish a stable baseline. The IOS device generates small, multi-frequency air pressure oscillations that are superimposed on the animal's natural breathing pattern.
-
Data Acquisition: The device measures the resulting pressure and flow signals to calculate respiratory impedance, which is then separated into resistance (Rrs) and reactance (Xrs) across a range of frequencies. Measurements are typically recorded for 30-60 seconds.
-
Post-Challenge Measurement: Following exposure to a stimulus (e.g., allergen or methacholine), IOS measurements are repeated to assess changes in respiratory mechanics.
Methacholine Challenge Protocol (Generalized for Preclinical Models)
-
Animal Preparation: Similar to the IOS protocol, animals are either anesthetized and tracheostomized for invasive measurements or placed in a whole-body plethysmograph for non-invasive assessment.
-
Baseline Measurement: A baseline reading of airway function is established. In invasive setups, this is typically lung resistance (RL). In non-invasive setups, this is often presented as Penh (Enhanced Pause), although the validity of Penh as a direct measure of airway resistance is debated.[3]
-
Methacholine Administration: Increasing concentrations of methacholine are delivered via nebulization into the airway. Doses are typically doubled at set intervals.
-
Airway Function Measurement: After each dose of methacholine, airway function is measured. The challenge continues until a predetermined endpoint is reached (e.g., a doubling of lung resistance) or the maximum concentration is administered.
-
Data Analysis: A dose-response curve is generated by plotting the change in airway function against the methacholine concentration. The provocative concentration (PC) that elicits a specific response (e.g., PC200 for a 200% increase in resistance) is then calculated.
Mandatory Visualizations
Experimental workflow for assessing airway hyperresponsiveness.
Methacholine-induced bronchoconstriction signaling pathway.
References
A Researcher's Guide to Methacholine Challenge Testing in Airway Studies
For researchers, scientists, and drug development professionals, understanding the nuances of airway hyperresponsiveness is critical. The methacholine (B1211447) challenge test stands as a cornerstone in this endeavor, providing a standardized method to assess this key feature of asthma. This guide offers an in-depth look at the methacholine challenge test, its underlying principles, and detailed protocols based on current international guidelines.
Methacholine Salts: Chloride as the Standard
Mechanism of Action: Inducing Bronchoconstriction
Methacholine induces bronchoconstriction by directly stimulating muscarinic receptors on airway smooth muscle.[2] Individuals with airway hyperresponsiveness, a hallmark of asthma, exhibit an exaggerated bronchoconstrictor response to methacholine compared to those with normal airway function.[4] The test's high sensitivity makes it particularly valuable for ruling out asthma.[2]
The signaling pathway for methacholine-induced bronchoconstriction is initiated by the binding of methacholine to M3 muscarinic receptors on airway smooth muscle cells. This activation leads to a cascade of intracellular events culminating in muscle contraction and airway narrowing.
Experimental Protocol: The Methacholine Challenge Test
The methacholine challenge test involves the administration of escalating doses of methacholine via inhalation, followed by spirometric measurement of lung function. The primary endpoint is the provocative concentration or dose of methacholine that causes a 20% fall in the forced expiratory volume in one second (FEV1), denoted as PC20 or PD20, respectively.[2][5] The test should only be conducted by trained personnel with emergency equipment readily available.[3][6]
Patient Preparation
Proper patient preparation is crucial for accurate and safe testing. This includes withholding specific medications for a designated period before the test and avoiding substances that can interfere with the results.
| Medication/Substance | Withholding Period |
| Short-acting β-agonists (e.g., albuterol) | 6 hours[2] |
| Long-acting β-agonists (e.g., salmeterol, formoterol) | 36 hours[2] |
| Ultra-long-acting β-agonists | 48 hours[2] |
| Short-acting muscarinic antagonists (e.g., ipratropium) | 12 hours[2] |
| Long-acting muscarinic antagonists | 1 week[2] |
| Theophylline | 24 hours[2] |
| Leukotriene modifiers | 4 weeks[2] |
| Inhaled corticosteroids | 4 weeks (depending on the study)[2] |
| Caffeine-containing products (coffee, tea, chocolate) | At least 4 hours[4] |
Dosing Protocols
The ATS and European Respiratory Society (ERS) have established standardized protocols for methacholine challenge testing. The two most common methods are the two-minute tidal breathing protocol and the five-breath dosimeter protocol.[6] The ERS now recommends basing the result on the delivered dose (PD20) to allow for comparability between different devices and protocols.[7]
| Parameter | Two-Minute Tidal Breathing Protocol | Five-Breath Dosimeter Protocol |
| Breathing Pattern | Normal tidal breathing for 2 minutes. | Five deep inhalations from functional residual capacity to total lung capacity. |
| Dose Increments | Typically doubling concentrations. | Typically quadrupling concentrations. |
| Endpoint Measurement | FEV1 measured at 30 and 90 seconds after each dose.[6] | FEV1 measured at 30 and 90 seconds after each dose.[6] |
Step-by-Step Experimental Workflow
The following workflow outlines the key steps in performing a methacholine challenge test according to established guidelines.
Data Presentation and Interpretation
The results of a methacholine challenge test are typically reported as the PC20 or PD20 value. This value is calculated by interpolation from the last two methacholine concentrations or doses administered. The degree of airway hyperresponsiveness is inversely related to the PC20/PD20 value; a lower value indicates more severe hyperresponsiveness.
| PC20 (mg/mL) | Degree of Airway Hyperresponsiveness |
| > 16 | Normal airway responsiveness |
| 4 - 16 | Borderline airway hyperresponsiveness |
| 1 - 4 | Mild airway hyperresponsiveness |
| < 1 | Moderate to severe airway hyperresponsiveness |
Note: These are general interpretation guidelines and may vary slightly between institutions.
Conclusion
The methacholine challenge test is an invaluable tool in the study of airway physiology and the diagnosis of asthma. While methacholine chloride is the established standard, the potential for using other salts like methacholine bromide exists, though comparative data is lacking. Adherence to standardized protocols, such as those outlined by the ATS and ERS, is paramount for ensuring the safety, accuracy, and reproducibility of test results. This guide provides a framework for researchers to design and execute robust airway studies utilizing this important diagnostic procedure.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. lung.org [lung.org]
- 5. Methacholine Challenge Test [aaaai.org]
- 6. thoracic.org [thoracic.org]
- 7. publications.ersnet.org [publications.ersnet.org]
Non-Invasive Airway Assessment: A Comparative Validation with Methacholine Challenge
For Researchers, Scientists, and Drug Development Professionals
The methacholine (B1211447) challenge test is a well-established method for diagnosing and quantifying airway hyperresponsiveness (AHR), a key characteristic of asthma.[1][2] However, this test can be time-consuming and may cause discomfort for patients.[3] Consequently, there is a growing interest in non-invasive methods for assessing airway function. This guide provides a comprehensive comparison of prominent non-invasive techniques—Impulse Oscillometry (IOS), Fractional Exhaled Nitric Oxide (FeNO), and Spirometry—validated against the gold-standard methacholine challenge.
Comparative Analysis of Diagnostic Accuracy
The following tables summarize the performance of various non-invasive airway assessment parameters in predicting the outcome of a methacholine challenge test.
Table 1: Impulse Oscillometry (IOS) vs. Spirometry in Methacholine Challenge
| Parameter | Method | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Area Under ROC Curve (AUC) | Study Population |
| R5 (Respiratory Resistance at 5 Hz) | IOS | 87.3 | 64.6 | 64.6 | - | 0.653 | 235 adults with AHR symptoms and normal baseline spirometry[4][5][6][7] |
| FEV1 (Forced Expiratory Volume in 1s) | Spirometry | 39.1 | 85.4 | 30.1 | - | - | 235 adults with AHR symptoms and normal baseline spirometry[4][5][6][7] |
| X5 (Reactance at 5 Hz) | IOS | 36 | 85 | - | - | - | 227 children with suspected asthma[8][9] |
Table 2: Fractional Exhaled Nitric Oxide (FeNO) in Predicting Positive Methacholine Challenge
| FeNO Cut-off (ppb) | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) | Area Under ROC Curve (AUC) | Study Population |
| >50 | 12 | 89 | 17 | 84 | 0.572 | 774 corticosteroid-naive adults with normal FEV1[10] |
| Combined with RV/TLC | 59 | 85 | - | - | 0.79 | 129 patients in a discovery cohort[3] |
| Combined with RV/TLC and FEV1 | 39 | 77 | - | - | 0.77 | 141 patients in a validation cohort[3] |
| 43 (<55 years) | - | - | - | - | 0.865 (with FEF50%) / 0.883 (with FEF25-75%) | 534 patients in a discovery cohort[11][12] |
| 48 (≥55 years) | - | - | - | - | 0.851 (with FEF50%) / 0.844 (with FEF25-75%) | 534 patients in a discovery cohort[11][12] |
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the validation data. The following sections detail the methodologies employed in the cited studies.
Methacholine Challenge Protocol
The methacholine challenge test is performed to assess airway hyperresponsiveness by inducing bronchoconstriction in a controlled setting.[2]
Patient Preparation:
-
Subjects are typically asked to abstain from using bronchodilator inhalers, oral beta-agonists, cromolyns, xanthines, and anti-cholinergics for a specified period before the test (e.g., 6-24 hours).[13]
Procedure:
-
Baseline Measurements: Baseline spirometry and/or IOS measurements are taken.
-
Saline Inhalation: The subject inhales a bolus of 0.9% saline as a control.
-
Methacholine Administration: Increasing doses of methacholine are administered via a nebulizer. Common protocols include the 5-breath dosimeter method and the 2-minute tidal breathing method.[13][14]
-
Post-Dose Measurements: After each methacholine dose, IOS measurements are typically performed at 60 seconds, followed by spirometry at 90 seconds.[13]
-
Stopping Criteria: The test is stopped when one of the following occurs:
The provocative concentration of methacholine causing a 20% fall in FEV1 (PC20) is then calculated.[15]
Non-Invasive Assessment Protocols
Impulse Oscillometry (IOS):
-
IOS is an effort-independent technique that measures respiratory system impedance (resistance and reactance) using small pressure oscillations superimposed on tidal breathing.[5]
-
Measurements are taken for at least 30 seconds, and key parameters include resistance at 5 Hz (Rrs5) and 20 Hz (Rrs20), and reactance at 5 Hz (Xrs5).[15]
-
A positive response in some studies is defined as a 40% increase in baseline R5.[4][6][7]
Fractional Exhaled Nitric Oxide (FeNO):
-
FeNO is a non-invasive marker of eosinophilic airway inflammation.[16]
-
The measurement involves the patient exhaling into a device that analyzes the concentration of nitric oxide.
-
FeNO levels can be influenced by repeated spirometry maneuvers, which may reduce the measured values.[16]
Spirometry:
-
Spirometry is a standard pulmonary function test that measures the volume and/or flow of air that an individual can inhale or exhale.
-
The key parameter used in methacholine challenge validation is the Forced Expiratory Volume in one second (FEV1). A significant drop in FEV1 indicates airway narrowing.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation studies, comparing non-invasive assessments with the methacholine challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assessment of diagnostic accuracy of lung function indices and FeNO for a positive methacholine challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of spirometry and impulse oscillometry in methacholine challenge test for the detection of airway hyperresponsiveness in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. tuberktoraks.org [tuberktoraks.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of impulse oscillometry during bronchial challenge testing in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of exhaled nitric oxide's ability to predict methacholine challenge in adults with nonobstructive spirometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The value of small airway function parameters and fractional exhaled nitric oxide for predicting positive methacholine challenge test in asthmatics of different ages with FEV1 ≥ 80% predicted - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Methacholine challenge: comparison of two methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. eurannallergyimm.com [eurannallergyimm.com]
The Great Divide: Why Airway Smooth Muscle Sensitivity In Vitro Doesn't Directly Predict Airway Hyperresponsiveness In Vivo
A comprehensive comparison for researchers exploring the complex relationship between cellular-level responses and whole-organism physiology in respiratory diseases.
For decades, researchers have investigated the link between the contractility of airway smooth muscle (ASM) in response to stimuli like methacholine (B1211447) in a laboratory setting (in vitro) and the phenomenon of airway hyperresponsiveness (AHR) observed in living organisms (in vivo). A direct correlation seems intuitive: a more sensitive airway muscle in a petri dish should lead to a more pronounced airway narrowing in a patient or animal model. However, a significant body of evidence reveals a surprising disconnect, suggesting that the whole is indeed greater than the sum of its parts. This guide provides an objective comparison of these two modalities, supported by experimental data and detailed protocols, to aid researchers in navigating this complex area of study.
Comparative Data Analysis: A Tale of Two Measures
The lack of a consistent, direct correlation is a central finding in this field of research.[1] Studies comparing in vitro methacholine sensitivity, often expressed as the half-maximal effective concentration (EC50), with in vivo AHR, commonly measured as the provocative concentration of methacholine causing a 20% fall in forced expiratory volume in one second (PC20), have frequently found no significant relationship.[1] This suggests that while ASM sensitivity is a component of AHR, it is not the sole determinant.[1] Other factors, including airway inflammation, remodeling, epithelial integrity, and neural control, play crucial roles in the integrated in vivo response.
Below is a table summarizing representative data from a study that directly compared in vivo and in vitro measurements in human subjects undergoing thoracic surgery.
| Subject ID | In Vivo Airway Responsiveness (PC20 FEV1, mg/mL) | In Vitro Airway Smooth Muscle Sensitivity (EC50, μM) |
| 1 | 4.2 | 0.8 |
| 2 | > 256 | 1.2 |
| 3 | 12.8 | 0.5 |
| 4 | 1.6 | 2.5 |
| 5 | 36.2 | 0.3 |
| 6 | > 256 | 1.8 |
| 7 | 8.0 | 0.9 |
| 8 | 2.4 | 1.5 |
| 9 | 64.0 | 0.7 |
| 10 | 18.5 | 1.1 |
This table presents illustrative data based on findings where no significant correlation was found between in vivo and in vitro measurements. Actual values can vary significantly between studies.
Experimental Workflows: From Whole Organism to Isolated Tissue
The comparison of in vivo and in vitro data necessitates two distinct experimental pathways that often run in parallel. The following diagram illustrates a typical workflow for these comparative studies.
Detailed Experimental Protocols
In Vivo Airway Hyperresponsiveness: The Methacholine Challenge Test
The methacholine challenge test is a standard clinical and research tool to assess AHR in vivo.
-
Subject Preparation: Ensure subjects have abstained from medications that could interfere with the test, such as bronchodilators and corticosteroids, for an appropriate period.
-
Baseline Measurement: Perform baseline spirometry to determine the subject's initial Forced Expiratory Volume in one second (FEV1).
-
Methacholine Administration: The subject inhales an aerosolized saline solution (control), followed by progressively doubling concentrations of methacholine chloride, typically ranging from 0.03 mg/mL to 16 mg/mL or higher. Each concentration is administered for a standardized duration (e.g., 2 minutes of tidal breathing).
-
Post-Dose Spirometry: After each methacholine inhalation, FEV1 is measured, usually at 30 and 90 seconds.
-
Termination Criteria: The test is stopped when the FEV1 has fallen by 20% or more from the baseline measurement, or when the highest concentration of methacholine has been administered without a significant drop in FEV1.
-
Data Analysis: A dose-response curve is plotted, and the provocative concentration of methacholine that causes a 20% fall in FEV1 (PC20) is calculated through logarithmic interpolation. A lower PC20 value indicates more severe AHR.
In Vitro Methacholine Sensitivity: Isolated Airway Smooth Muscle Preparation
This method directly measures the contractility of airway smooth muscle tissue in a controlled environment.
-
Tissue Isolation: Immediately following surgical resection (in humans) or euthanasia (in animals), segments of the trachea or bronchi are dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Muscle Preparation: The airway is carefully cleaned of connective tissue and epithelium. Small, uniform strips of airway smooth muscle are then prepared.
-
Organ Bath Mounting: Each muscle strip is mounted in an organ bath filled with oxygenated Krebs-Henseleit solution maintained at 37°C. One end of the strip is fixed, while the other is attached to an isometric force transducer to measure muscle contraction.
-
Equilibration: The muscle strips are allowed to equilibrate for a period (e.g., 60-90 minutes) under a predetermined optimal resting tension.
-
Concentration-Response Curve: A cumulative concentration-response curve for methacholine is generated. This involves adding increasing concentrations of methacholine to the organ bath at set intervals and recording the resulting contractile force until a maximal response is achieved.
-
Data Analysis: The contractile responses are normalized to the maximal response. The half-maximal effective concentration (EC50), which is the concentration of methacholine that produces 50% of the maximal contraction, is then calculated. A lower EC50 value indicates greater sensitivity of the smooth muscle.
Methacholine Signaling Pathway in Airway Smooth Muscle
Methacholine induces contraction in airway smooth muscle by activating muscarinic receptors, which triggers a cascade of intracellular events. The following diagram outlines this key signaling pathway.
References
A Comparative Analysis of Methacholine-Induced Airway Hyperresponsiveness in Common Mouse Strains
For researchers, scientists, and drug development professionals, understanding the nuances of methacholine (B1211447) response in different mouse strains is critical for the accurate modeling of respiratory diseases like asthma. This guide provides a comparative overview of methacholine-induced airway hyperresponsiveness (AHR) in commonly used mouse strains, supported by experimental data and detailed protocols.
The choice of mouse strain can significantly impact the outcome and interpretation of studies investigating respiratory function. Genetic background plays a crucial role in determining the degree of airway inflammation and hyperresponsiveness. This guide focuses on the well-characterized BALB/c and C57BL/6 strains, which are frequently used in asthma research due to their distinct immunological and physiological responses.
Data Presentation: Quantitative Comparison of Methacholine Response
The following table summarizes quantitative data on methacholine-induced airway hyperresponsiveness in BALB/c and C57BL/6 mice from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental protocols, including allergen sensitization, methacholine delivery route, and the method of assessing airway function.
| Mouse Strain | Allergen Sensitization/Challenge | Methacholine Challenge Protocol | Measurement Parameter | Key Findings |
| BALB/c | Ovalbumin (OVA) sensitization and challenge | Inhaled aerosolized methacholine (increasing doses) | Enhanced Pause (Penh) | Significantly higher Penh values at doses of 24 and 48 g/l compared to C57BL/6 mice exposed to the same allergen.[1] |
| C57BL/6 | Ovalbumin (OVA) sensitization and challenge | Inhaled aerosolized methacholine (increasing doses) | Enhanced Pause (Penh) | Lower Penh values compared to BALB/c mice at higher methacholine concentrations.[1] |
| BALB/c | Ovalbumin (OVA) sensitization and challenge | Inhaled aerosolized methacholine (6, 9, and 12 g/l) | Airway Resistance (FlexiVent) | Significantly higher allergen-induced airway responsiveness compared to C57BL/6 mice.[1] |
| C57BL/6 | Ovalbumin (OVA) sensitization and challenge | Inhaled aerosolized methacholine (6, 9, and 12 g/l) | Airway Resistance (FlexiVent) | Lower increase in bronchial resistance compared to BALB/c mice.[1] |
| BALB/c | House Dust Mite (HDM) exposure | Nebulized methacholine | In vivo hyperresponsiveness | Became hyperresponsive to nebulized methacholine challenge.[2][3] |
| C57BL/6 | House Dust Mite (HDM) exposure | Nebulized methacholine | In vivo hyperresponsiveness | Remained normoresponsive despite exhibiting more inflammation than BALB/c mice.[2] |
| BALB/c | Naive (no allergen) | Intravenous methacholine | Specific Airway Resistance | No significant differences in methacholine responsiveness were observed between 2 and 8 weeks of age in naive female BALB/c mice.[4] |
Note: The debate surrounding the use of Enhanced Pause (Penh) as a direct measure of airway resistance is ongoing.[5] While it is a non-invasive method, direct measurements of lung resistance (RL) via invasive techniques are often considered more accurate.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are generalized protocols for key experiments cited in the comparative analysis.
Allergen Sensitization and Challenge (Ovalbumin Model)
A widely used method to induce an allergic asthma phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA).
-
Sensitization: Mice are typically sensitized by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as aluminum hydroxide (B78521) (Alum). A common protocol involves two i.p. injections of 20 µg OVA in 200 µL of Alum solution on days 0 and 14.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA to induce an allergic response in the airways. This is typically performed on multiple consecutive days (e.g., days 24, 25, and 26) by placing the mice in a chamber and exposing them to an aerosol of 1% OVA in saline for a set duration (e.g., 30 minutes).
Methacholine Challenge and Airway Responsiveness Measurement
Airway hyperresponsiveness to a bronchoconstrictor agent like methacholine is a hallmark feature of asthma.
-
Methacholine Administration: Methacholine can be delivered via inhalation of an aerosol or through intravenous (i.v.) injection.[7] For aerosol delivery, mice are placed in a plethysmography chamber and exposed to increasing concentrations of aerosolized methacholine in saline.[8] For i.v. administration, a catheter is inserted into a vein (e.g., jugular vein) for the controlled delivery of methacholine.[9][10]
-
Measurement of Airway Responsiveness:
-
Non-invasive Whole-Body Plethysmography (WBP): This technique measures changes in the breathing pattern of a conscious, unrestrained mouse placed in a sealed chamber. The parameter known as Enhanced Pause (Penh) is derived from the pressure changes within the chamber and is often used as an index of airway obstruction.[11][12]
-
Invasive Plethysmography: This method provides a direct measurement of lung mechanics, including airway resistance (RL) and compliance. Mice are anesthetized, tracheostomized, and mechanically ventilated.[7] A computer-controlled piston ventilator (e.g., FlexiVent) is used to deliver controlled breaths and measure the resulting pressure and flow, from which respiratory mechanics are calculated.
-
Mandatory Visualization
Experimental Workflow for Comparative Methacholine Response Study
Caption: Experimental workflow for a comparative study of methacholine response.
Signaling Pathway of Methacholine-Induced Bronchoconstriction
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Methacholine hyperresponsiveness in mice with house dust mite‐induced lung inflammation is not associated with excessive airway constriction ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 7. Comparisons of effects of intravenous and inhaled methacholine on airway physiology in a murine asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Asthma Phenotypes Using Different Sensitizing Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Methacholine Chloride
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Methacholine Chloride, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural guidance is designed to be a primary resource for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions for safe laboratory operations involving this substance.
This compound is classified as hazardous, an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use. | Prevents skin contact and irritation.[1][2][3] |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles. A face shield should be used when there is a risk of splashing.[1] | Protects against serious eye irritation from dust or splashes.[1][2][3] |
| Respiratory Protection | An approved/certified respirator (e.g., NIOSH-approved) should be used when dust is generated or if ventilation is inadequate.[1] | Prevents respiratory tract irritation.[1][2][3] |
| Body Protection | A lab coat or protective coveralls should be worn to prevent skin contact.[1] | Minimizes the risk of skin contamination. |
Operational Plan for Handling this compound
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other local exhaust ventilation is strongly recommended to keep airborne levels below exposure limits.[1]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid powder.[1] this compound is hygroscopic, meaning it absorbs moisture from the air, which can affect its weight and stability.[1][4]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible.
Handling and Solution Preparation
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
Weighing: Conduct weighing of the powder within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the powder to the diluent slowly to avoid splashing. Sterile normal saline (0.9% sodium chloride) is a common diluent.[5]
Spill Response
-
Evacuate: In case of a spill, evacuate unnecessary personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Clean-up: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust generation. For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Waste must be disposed of in accordance with federal, state, and local regulations.[1]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Handle uncleaned containers as you would the product itself. Empty containers should be taken for local recycling, recovery, or waste disposal.[1]
Quantitative Data
| Parameter | Value | Reference |
| CAS Number | 62-51-1 | [1] |
| Molecular Formula | C8H18ClNO2 | [6] |
| Molecular Weight | 195.69 g/mol | [7] |
| Oral LD50 (Rat) | 750 mg/kg | [3] |
| Occupational Exposure Limits (OELs) | No specific OSHA PEL, NIOSH REL, or ACGIH TLV has been established for this compound. | [2][4] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. provocholine.eu [provocholine.eu]
- 5. osha.gov [osha.gov]
- 6. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
